N-Acryloylglycine

Catalog No.
S663276
CAS No.
24599-25-5
M.F
C5H7NO3
M. Wt
129.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acryloylglycine

CAS Number

24599-25-5

Product Name

N-Acryloylglycine

IUPAC Name

2-(prop-2-enoylamino)acetic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)

InChI Key

LZCXCXDOGAEFQX-UHFFFAOYSA-N

SMILES

C=CC(=O)NCC(=O)O

Synonyms

N-(1-Oxo-2-propen-1-yl)glycine; N-(1-Oxo-2-propenyl)glycine; Acryloylaminoacetic Acid; N-(Carboxymethyl)acrylamide; N-Acryloylglycine; NSC 288735

Canonical SMILES

C=CC(=O)NCC(=O)O

The exact mass of the compound N-Acryloylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 288735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: N-Acryloylglycine Structure, Properties, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

N-Acryloylglycine (CAS Registry Number: 24599-25-5) is a specialized organic compound that occupies an important niche in scientific research, particularly in the fields of polymer chemistry and biomaterial science. This synthetic molecule belongs to the class of N-acyl-alpha amino acids, which are characterized by an acyl group attached to the terminal nitrogen atom of an alpha amino acid. The compound's molecular structure incorporates both acrylic functionality and amino acid characteristics, creating a unique chemical entity with diverse applications. As a research chemical, this compound serves as a versatile building block for developing advanced polymeric materials while also functioning as a reference standard in metabolic studies. Its balanced hydrophilicity-hydrophobicity profile and reactivity characteristics make it particularly valuable for creating functional materials with tailored properties for biomedical applications.

The fundamental chemical identity of this compound is summarized in the following table:

Table 1: Basic Chemical Identification of this compound

Property Description
CAS Registry Number 24599-25-5 [1] [2] [3]
Systematic IUPAC Name 2-(prop-2-enamido)acetic acid [2] [4]
Alternative Names This compound, Acryloyl glycine, 2-Acrylamidoacetic Acid, APAA [2] [3] [5]
Molecular Formula C5H7NO3 [1] [2] [3]
Average Molecular Weight 129.11 g/mol [1] [4] [5]
Monoisotopic Mass 129.042593095 g/mol [2]

Structural Characteristics and Properties

Molecular Structure and Key Features

The molecular structure of this compound contains several functional groups that collectively determine its chemical behavior and applications. The compound features an acrylamide moiety with a vinyl group (-CH=CH2) that enables polymerization reactions, a peptide bond (-CONH-) that provides structural stability, and a terminal carboxylic acid (-COOH) that offers pH-dependent reactivity and hydrophilicity. This combination allows this compound to participate in various chemical interactions, making it valuable for creating functional polymers. The structural flexibility afforded by the glycine backbone facilitates conformational adaptation when incorporated into polymer networks, while the carboxylic acid group enables further chemical modifications through esterification or amidation reactions.

The canonical SMILES representation for this compound is C=CC(=O)NCC(=O)O [4], which precisely captures the connectivity of these functional groups. The InChI Key LZCXCXDOGAEFQX-UHFFFAOYSA-N [2] [3] [4] provides a standardized identifier for database searches and chemical referencing. Experimental and predicted analytical data reveals several important structural and electronic parameters:

  • The molecule has a polar surface area of 66.4 Ų [2], indicating moderate polarity
  • It contains three rotatable bonds [2], providing conformational flexibility
  • Computational predictions suggest it follows the "Rule of Five" [2], indicating good bioavailability potential
  • The carboxylic acid group has a pKa of approximately 3.84 [2], making it partially ionized at physiological pH
Physical and Chemical Properties

Table 2: Physical, Chemical and Safety Properties of this compound

Property Value/Description Reference
Melting Point 132-136 °C [5]
Boiling Point 399.7±34.0 °C (Predicted) [5]
Density 1.209±0.06 g/cm³ (Predicted) [5]
Experimental Density 1.21 g/cm³ (Calculated) [6]
Water Solubility 63.6 g/L (Predicted) [2]
Additional Solubility Soluble in DMSO (Slightly), Methanol (Slightly) [5]
pKa Value 3.66±0.10 (Predicted) [5]
Flash Point 195.552°C (Calculated) [6]
Physical State Solid [2]
Storage Conditions 2-8°C, protected from light [5]
Stability Light Sensitive [5]
GHS Hazard Codes H302-H317-H319 (Harmful if swallowed, May cause allergic skin reaction, Causes serious eye irritation) [5]

The acid dissociation constant (pKa) of approximately 3.66-3.84 [2] [5] indicates this compound is a weakly acidic compound that exists predominantly in its deprotonated form at physiological pH. This property is particularly exploited in pH-responsive drug delivery systems, where the carboxylic acid group enables swelling changes in response to environmental pH variations. The compound's calculated partition coefficient (logP) of -0.28 to -0.57 [2] confirms its hydrophilic nature, which contributes to its relatively high predicted water solubility of 63.6 g/L [2]. These properties collectively make this compound particularly suitable for designing hydrogel systems for biomedical applications, where balanced hydrophilicity and pH-responsive behavior are crucial for controlled drug release.

Research Applications and Experimental Protocols

Hydrogel Biomaterials for Biomedical Applications

This compound serves as a key monomer in the development of advanced functional hydrogels with applications in neuroregeneration, angiogenesis, and drug delivery. The vinyl group in this compound enables free radical polymerization, while the glycine moiety contributes to biological compatibility. Recent research has demonstrated the development of a poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel [p(NAG-Ac-NAE)] that exhibits exceptional neurogenic and angiogenic properties [7]. This hydrogel system shows high biodegradability, pH-responsiveness, and remarkable swelling behavior (6188%), making it suitable for neural tissue engineering applications. The mechanical stability of this hydrogel (G' = 2.3-2.7 kPa) has proven appropriate for supporting neuronal differentiation, while demonstrating biocompatibility with HUVEC cells and promoting PC12 cell proliferation (152.7 ± 13.7%) [7].

Table 3: Research Applications of this compound-Based Materials

Application Area Material Format Key Properties Research Findings
Neuroregeneration p(NAG-Ac-NAE) Hydrogel Biodegradable, pH-responsive, Swelling: 6188%, G': 2.3-2.7 kPa Promotes PC12 cell proliferation (152.7±13.7%), cytocompatible with HUVECs, extends neuronal axons [7]
Drug Delivery poly(N-acryloylglycinate) & Sodium Alginate Porous Hydrogel pH/thermo-responsive, porous structure Controlled caffeine release: 7.2% at pH 2.1 vs 65.3% at pH 7.4 within 600 min; enhanced release at 37°C [8]
Therapeutic Delivery poly(N-acryloylglycinamide) Hydrogel Thermo-responsive, reversible sol-gel transition Adaptable delivery system for various active principles (antibiotics, anticancer agents, anti-inflammatories) [9]
Cancer Research p(NAG-Ac-NAE) Hydrogel Selective cytotoxicity Toxic to glioblastoma (LN229) and triple-negative breast cancer cells (MDA-MB-231) [7]

The relationship between this compound properties and its research applications can be visualized through the following logical pathway:

G NAG This compound (C5H7NO3) Polymerizable Polymerizable Vinyl Group NAG->Polymerizable Carboxylic Carboxylic Acid Group NAG->Carboxylic Glycine Glycine Backbone NAG->Glycine FreeRadical Free Radical Polymerization Polymerizable->FreeRadical pHResponsive pH-Responsive Behavior Carboxylic->pHResponsive Biocompatible Enhanced Biocompatibility Glycine->Biocompatible Hydrogel Functional Hydrogels FreeRadical->Hydrogel DrugDelivery Drug Delivery Systems FreeRadical->DrugDelivery pHResponsive->Hydrogel pHResponsive->DrugDelivery Biocompatible->Hydrogel NeuroRegen Neuroregenerative Materials Biocompatible->NeuroRegen

Structural properties of this compound enabling diverse research applications.

Experimental Protocols and Methodologies
3.2.1 Protocol: Development of Neurogenic p(NAG-Ac-NAE) Hydrogel

The synthesis of poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel for neuroregeneration applications involves a free radical copolymerization approach [7]:

  • Monomer Preparation: Prepare purified this compound, acrylamide, and N-acryloyl-glutamate monomers in molar ratios optimized for neural compatibility (specific ratios not provided in search results)
  • Polymerization Initiation: Use ammonium persulfate (APS) as an initiator and tetramethylethylenediamine (TEMED) as a catalyst to initiate polymerization under inert atmosphere
  • Cross-linking: Incorporate N,N'-methylenebisacrylamide (MBA) as a cross-linking agent to create the three-dimensional network structure
  • Swelling Characterization: Determine swelling ratio by immersing dried hydrogel samples in phosphate buffered saline (PBS) at physiological pH (7.4) and calculating: Swelling Ratio (%) = [(Ws - Wd)/Wd] × 100, where Ws is swollen weight and Wd is dry weight
  • Mechanical Testing: Perform rheological analysis to determine storage modulus (G') and loss modulus (G") using a rotational rheometer with parallel plate geometry
  • Biological Evaluation: Assess cytocompatibility using ISO 10993-5 standard, cell proliferation via MTT assay, and gene expression through RT-PCR analysis of HIF-1α and VEGF isoforms
3.2.2 Protocol: pH/Thermo-Responsive Porous Hydrogel for Drug Delivery

The development of pH/thermo-responsive porous hydrogels from poly(N-acryloylglycinate) and sodium alginate follows this methodology [8]:

  • Polymer Synthesis: Synthesize poly(this compound methyl ester) and poly(this compound ethyl ester) via free radical polymerization
  • Porous Structure Formation: Incorporate CaCO3 particles as pore-forming agent, with HCl generating CO2 bubbles (creating pores) and CaCl2 (cross-linking sodium alginate)
  • Composite Formation: Combine poly(N-acryloylglycinate) polymers with sodium alginate in aqueous solution, with CaCO3 content varied to control porosity
  • Characterization: Analyze morphology by scanning electron microscopy (SEM), chemical structure by Fourier transform infrared spectroscopy (FTIR), and thermal properties by differential scanning calorimetry (DSC)
  • Drug Release Studies: Load model drug (caffeine) into hydrogel and study release kinetics in PBS at different pH values (2.1 and 7.4) and temperatures (room temperature and 37°C) using UV-Vis spectrophotometry

Safety and Commercial Information

Safety and Handling Considerations

This compound requires careful handling with appropriate safety precautions. The compound has been classified under the Globally Harmonized System (GHS) with the signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction), and H319 (Causes serious eye irritation) [5]. Key safety considerations include:

  • Personal Protective Equipment: Wear appropriate protective gloves, eye protection, and face protection when handling
  • Storage Conditions: Store at 2-8°C in a cool, well-ventilated place with container tightly closed
  • Light Sensitivity: Protect from light, as the compound is light-sensitive [5]
  • Stability: Under recommended storage conditions, the compound exhibits good stability

For laboratory handling, always use in a well-ventilated area and avoid ingestion, inhalation, and contact with skin and eyes. In case of accidental exposure, specific first aid measures should be followed: If in eyes, rinse cautiously with water for several minutes; if on skin, wash with plenty of soap and water; if inhaled, remove to fresh air; and if swallowed, rinse mouth and do NOT induce vomiting. The compound is labeled with WGK Germany 3 [5], indicating it is highly water-polluting, requiring special attention to prevent environmental release.

Commercial Availability and Research Applications

This compound is commercially available from several specialty chemical suppliers, primarily for research purposes. The pricing varies significantly based on quantity and purity:

Table 4: Commercial Availability of this compound

Supplier Catalog Number Quantity Price Purity/Notes
Santa Cruz Biotechnology sc-480204 1 g $388.00 For research use only [1]
TRC A191390 1 g $145.00
AK Scientific 7288CA 100 mg $372.00 This compound [5]
AK Scientific 7288CA 500 mg $746.00 This compound [5]
American Custom Chemicals AAA0006220 5 mg $503.83 95.00% Purity [5]
American Custom Chemicals AAA0006220 1 g $820.05 95.00% Purity [5]

All commercial sources emphasize that this compound is "For Research Use Only" and is "Not Intended for Diagnostic or Therapeutic Use" [1] [4]. Researchers should consult the Certificate of Analysis for lot-specific data when planning experiments, particularly for quantitative studies where purity is critical. The significant price variations between suppliers reflect differences in purity, analytical documentation, and quality control measures.

Conclusion

This compound represents a versatile chemical building block with significant potential in biomaterial science and pharmaceutical applications. Its unique structural features—combining polymerizable vinyl group, amide linkage, and ionizable carboxylic acid—enable the creation of functional materials with tailored properties. Current research demonstrates promising applications in neuroregenerative hydrogels, stimuli-responsive drug delivery systems, and tissue engineering scaffolds.

References

Fundamental Identification and Properties of N-Acryloylglycine

Author: Smolecule Technical Support Team. Date: February 2026

N-Acryloylglycine (HMDB ID: HMDB0001843) is classified as an acyl glycine. Here are its core identifiers and properties [1]:

  • CAS Registry Number: 24599-25-5
  • Chemical Formula: C₅H₇NO₃
  • Average Molecular Weight: 129.11 g/mol
  • IUPAC Name: 2-(prop-2-enamido)acetic acid
  • SMILES: OC(=O)CNC(=O)C=C

As a metabolite, it is produced through the action of the enzyme glycine N-acyltransferase (EC 2.3.1.13) and is found in normal human biofluids. While typically a minor metabolite, the excretion of certain acyl glycines can be elevated in some inborn errors of metabolism, providing diagnostic potential [1].

The table below summarizes key quantitative data for this compound, including predicted and experimental physicochemical properties [1] [2] [3].

Property Category Property Name Value
Molecular Properties Average Molecular Weight 129.11 g/mol
Monoisotopic Molecular Weight 129.042593095 g/mol
Experimental Properties Melting Point 132-136 °C [3]
Boiling Point 399.7 ± 34.0 °C (Predicted) [3]
Density 1.209 ± 0.06 g/cm³ (Predicted) [3]
Predicted Properties (ALOGPS) Water Solubility 63.6 g/L
logP (Partition Coefficient) -0.28
Predicted Properties (ChemAxon) pKa (Strongest Acidic) 3.84 [1]
pKa (Strongest Basic) -0.63 [1]
Physiological Charge -1 [1]

Biomedical Applications and Experimental Protocols

Recent cutting-edge research has moved beyond NAG's role as a metabolite, exploring its use as a monomer for synthesizing functional polymers and hydrogels with significant therapeutic potential. The following experimental protocols are derived from recent studies.

Synthesis of Neuroregenerative Hydrogel

This protocol outlines the creation of a terpolymer hydrogel for promoting nerve and blood vessel growth [4].

  • Objective: To develop a biocompatible, biodegradable, and pH-responsive hydrogel, p(NAG-Ac-NAE), for vasculogenesis-assisted neurogenic applications.
  • Materials:
    • Monomers: this compound (NAG), Acrylamide (Ac), N-acryloyl-glutamate (NAE).
    • Cross-linker: Methylene bisacrylamide.
    • Initiator: Ammonium persulfate (APS).
  • Methodology:
    • Dissolve the monomers (NAG, Ac, NAE) in a suitable solvent.
    • Add the cross-linker and initiator (APS) to the solution.
    • Pour the mixture into a mold and allow polymerization to proceed.
  • Key Outcomes & Characterization:
    • Swelling Behavior: The synthesized hydrogel exhibited an exceptionally high swelling ratio of 6188% in aqueous media.
    • Mechanical Stability: The storage modulus (G') ranged from 2.3 to 2.7 kPa, which is suitable for supporting neuronal growth.
    • Biocompatibility: Showed excellent compatibility with HUVEC (human umbilical vein endothelial cells) and promoted the proliferation of PC12 cells (a neuronal model) by 152.7 ± 13.7%.
    • Biological Activity: The hydrogel demonstrated a preconditioning effect on neuronal cells under oxidative stress by scavenging reactive oxygen species (ROS) and upregulating key markers like HIF-1α and VEGF, which are crucial for neurogenesis and angiogenesis.
Evaluation of Anti-Cancer Hydrogel Activity

This protocol describes the creation and testing of a copolymer for targeting heparanase-driven cancers [5].

  • Objective: To synthesize and evaluate the anti-cancer efficacy of poly[(this compound)-co-(acrylamide)] p(NAG-co-Ac).
  • Computational Analysis:
    • Method: Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory.
    • Finding: The introduction of acrylamide into the glycine-based polymer lowered the energy band gap, indicating increased biological activity.
  • Experimental Validation:
    • Molecular Docking: The cross-linked polymer showed strong inhibition of the cancer-associated enzyme heparanase, with a docking score of approximately -11.08 kcal mol⁻¹ at the HBDII binding domain.
    • Circular Dichroism (CD): A bathochromic shift in the CD spectrum confirmed interaction with heparanase and disturbance of the enzyme's secondary structure.
    • Functional Assays: The hydrogel exhibited anti-proliferative and anti-migratory effects on cancer cells, induced programmed cell death (apoptosis), and showed anti-angiogenic behavior.
Organ-Targeted Drug Delivery System (OTDDS)

This protocol involves creating a library of copolymer nanoparticles for targeted drug delivery, specifically against Triple-Negative Breast Cancer (TNBC) [6].

  • Objective: To design a library of p(NAG-co-NAPA) nanoparticles (NPs) for organ-specific drug delivery and TNBC treatment.
  • Materials: Monomers this compound (NAG) and N-acryloyl-L-phenylalanine methyl ester (NAPA).
  • Methodology:
    • Synthesize a library of copolymers with varying NAG to NAPA ratios (p(NAG-co-NAPA)(x:y)).
    • Formulate the copolymers into nanoparticles.
    • Screen the NPs for organ-targeting specificity in vivo.
  • Key Findings:
    • The NP formulation with a monomer ratio of 1:4 (NAG:NAPA) and a size of 160–210 nm showed the highest propensity to target breast tissue over other organs.
    • A combination of drugs (DHA and piperine) was loaded into the optimized NPs, achieving a therapeutic IC₅₀ value of 350 μg mL⁻¹ against TNBC cells.

Mechanisms of Action and Signaling Pathways

The biological effects of NAG-based polymers, as revealed in the studies, involve multiple mechanisms. The diagram below synthesizes these pathways into a unified view of their neuroregenerative and anti-cancer actions.

G cluster_neuro Neuroregenerative & Angiogenic Pathway cluster_cancer Anti-Cancer Pathway NAGP_Neuro p(NAG-Ac-NAE) Hydrogel Precondition Preconditioning under Oxidative Stress NAGP_Neuro->Precondition Scavenge Scavenges ROS Precondition->Scavenge HIF1 Upregulates HIF-1α Precondition->HIF1 NeuroGen Promotes Neurogenesis & Axonal Elongation Scavenge->NeuroGen VEGF Induces VEGF Expression HIF1->VEGF AngioGen Promotes Angiogenesis VEGF->AngioGen NAGP_Can p(NAG-co-Ac) Hydrogel Heparanase Inhibits Heparanase (~ -11.08 kcal/mol) NAGP_Can->Heparanase AntiAngio Exhibits Anti-angiogenic Behavior NAGP_Can->AntiAngio Apoptosis Induces Apoptosis (Programmed Cell Death) NAGP_Can->Apoptosis Inhibit Inhibits Cancer Cell Proliferation & Migration Heparanase->Inhibit AntiAngio->Inhibit Apoptosis->Inhibit

This diagram illustrates the dual biological pathways of NAG-based hydrogels, showing how different polymer structures elicit specific neuroregenerative or anti-cancer effects.

Conclusion and Future Perspectives

This compound is a molecule of significant and growing interest. While its presence as a natural metabolite is well-established, its most promising applications lie in its polymerized form. The research demonstrates that poly(this compound)-based materials are highly versatile, enabling the development of:

  • Advanced Neuroregenerative Biomaterials that actively promote nerve and blood vessel growth.
  • Novel Anti-Cancer Therapeutics that inhibit key enzymes and cancer cell processes without additional drugs.
  • Precision Drug Delivery Systems that can target specific organs like the breast for treating aggressive cancers.

The future of this compound research is likely to focus on further refining these polymer systems for specific clinical applications, including combination therapies and personalized medicine approaches for complex diseases.

References

N-Acryloylglycine FooDB record FDB022703

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical and Research Data

The table below summarizes the fundamental information and recent research contexts for N-Acryloylglycine (NAG), also known as Vinylacetylglycine.

Property / Aspect Description
CAS Number 24599-25-5 [1] / 73122-61-9 (as Vinylacetylglycine) [2]
Molecular Formula C5H7NO3 [1]
Molecular Weight 129.11 g/mol [1]
IUPAC Name 2-(but-3-enamido)acetic acid [2]
FooDB Record FDB022303 (listed as Vinylacetylglycine, a synonym) [2]
Primary Research Use Versatile small molecule and monomer for polymer synthesis; used as a substrate for enzyme assays, a ligand for protein-protein interactions, and a probe [1] [3] [4].
Proposed Mechanism Hypothesized to bind to proteins and other molecules, modifying their structure and function; may act as an inhibitor for certain enzymes and a stimulator for others [1].

| Therapeutic Potential | • As a Monomer: In a co-polymer hydrogel, shows promising anti-proliferative, anti-migratory, and pro-apoptotic activity against heparanase-driven cancers [3]. • As a Polymer: The poly(NAG-co-A) hydrogel promotes neurite growth and protects neurons from oxidative stress, showing potential for nerve regeneration [4]. |

Research Applications and Workflows

Recent studies highlight NAG's potential in creating functional biomaterials. The following diagrams illustrate the key experimental workflows from recent research.

Application 1: Cancer Therapy Research

A 2025 study synthesized a co-polymer of this compound and acrylamide, p(NAG-co-Ac), which demonstrated an ability to inhibit heparanase and protease activity, crucial for invasive cancer progression [3].

Start Start: Synthesize p(NAG-co-Ac) Hydrogel A In Silico Analysis (FMO, DFT, Docking) Start->A B In Vitro Enzyme Assays (Heparanase & Protease Inhibition) A->B C In Vitro Cell Studies (Anti-proliferation, Migration, Apoptosis) B->C D In Ovo Assessment (Anti-angiogenic Effect) C->D Conclusion Conclusion: Potential for treating heparanase-driven malignancies D->Conclusion

Research workflow for p(NAG-co-Ac) hydrogel in cancer therapy

Application 2: Neuronal Regeneration Research

A 2023 study polymerized NAG into a nanohydrogel, poly(NAG-b-A), which mimics the cellular microenvironment and promotes nerve regeneration [4].

Start Start: Synthesize poly(NAG-b-A) Nanohydrogel A Characterize Physical Properties (High Swelling, Mechanical Stability) Start->A B Biocompatibility Testing (Cell Adhesion, Proliferation) A->B C Functional Neuronal Assays (Neurite Outgrowth, Differentiation) B->C D Oxidative Stress Challenge (Neuronal Protection Test) C->D Conclusion Conclusion: Clinically relevant material for neuronal regenerative applications D->Conclusion

Research workflow for poly(NAG-b-A) hydrogel in neuronal regeneration

References

N-Acryloylglycine NMR spectrum analysis

Author: Smolecule Technical Support Team. Date: February 2026

N-Acryloylglycine Chemical Information

The table below summarizes the key identifying information for this compound from the Human Metabolome Database [1].

Property Description
Common Name This compound [1]
CAS Number 24599-25-5 [1] [2]
Molecular Formula C5H7NO3 [1] [2]
Average Molecular Weight 129.11 g/mol [1] [2]
IUPAC Name 2-(prop-2-enamido)acetic acid [1]
SMILES OC(=O)CNC(=O)C=C [1]

Core Principles of NMR Spectrum Interpretation

To analyze an NMR spectrum of this compound, you would focus on interpreting these key features, which are general principles of NMR [3]:

  • Chemical Shift (δ): This identifies the electronic environment of a nucleus. Different proton groups in the molecule will resonate at characteristic chemical shift ranges (e.g., the vinyl protons from the acryloyl group will have distinct shifts compared to the methylene protons of glycine) [3].
  • Integration: The area under a signal is proportional to the number of nuclei giving rise to that signal. In a ( ^1\text{H} )-NMR spectrum, this would confirm the ratio of different proton types [3].
  • Multiplicity and Scalar Coupling (J): The splitting of a signal (e.g., singlet, doublet, triplet) provides information about the number of protons on adjacent atoms. This is determined by the ( n+1 ) rule and the coupling constant ( J ), which is a measure of the coupling strength [3].

Generalized Protocol for NMR Analysis

The following diagram outlines a general workflow for conducting and analyzing a solution-state NMR experiment, which is applicable to characterizing a compound like this compound. This workflow synthesizes standard NMR practices [3] [4].

NMR_Workflow cluster_palette Blue Blue Red Red Yellow Yellow Green Green White White Grey1 Grey1 Grey2 Text/Line Grey3 Accent Start Start NMR Analysis S1 Sample Preparation (Dissolve in deuterated solvent) Start->S1 S2 Data Acquisition (Run 1H, 13C, etc. experiments) S1->S2 S3 Spectrum Processing (Fourier Transform, Phase, Baseline) S2->S3 S4 Signal Assignment (Chemical Shift, Integration, Multiplicity) S3->S4 D1 Signals Assigned and Consistent? S4->D1 S5 Structural Verification (Compare with predicted/published data) End Report Conclusions S5->End D1->S4 No D1->S5 Yes

Generalized workflow for NMR analysis of a small molecule.

How to Proceed Without Published Spectral Data

Since a published spectrum for this compound is not available in the current literature based on my search, you have a few options to proceed:

  • Predict the Spectrum: Use modern NMR prediction software (commercially available or open-source) to generate a theoretical ( ^1\text{H} )- and ( ^13\text{C} )-NMR spectrum based on the molecular structure. This will give you estimated chemical shifts and coupling patterns.
  • Run the Experiment: If you have access to the compound and an NMR spectrometer, you can acquire the experimental data yourself by following the workflow above.
  • Specialized Search: You may need to perform a deeper search in specialized chemistry databases or patent literature, which was not covered in this search.

References

Mass Spectrometry Analysis of N-Acyl Glycines

Author: Smolecule Technical Support Team. Date: February 2026

While data for N-acryloylglycine is absent, established methods exist for analyzing structurally similar long-chain N-acyl glycines. The table below summarizes a validated HPLC-MS/MS method for N-oleoyl glycine and N-oleoyl alanine, which can serve as a reference [1].

Parameter Description
Analytical Technique High-Performance Liquid Chromatography Tandem Mass Spectrometry (HPLC-MS/MS) [1]
Target Analytes N-oleoyl glycine (OlGly) and N-oleoyl alanine (OlAla) [1]
Sample Matrices Mouse brain and plasma [1]
Key Method Features High recovery (>90%), precision and bias within ±20%, use of a substitute matrix for calibration to account for endogenous levels [1]
Internal Standard Arachidonoyl glycine-d8 (AraGly-d8) [1]

This method highlights critical considerations for analyzing endogenous N-acyl glycines, such as minimizing ion suppression and achieving high extraction recovery to detect low physiological concentrations [1].

Biosynthetic and Metabolic Pathways

Understanding the biological context of N-acyl glycines is key. They are bioactive lipid-signaling molecules formed from fatty acids. The following diagram illustrates their core biosynthetic pathway and conversion to primary fatty acid amides (PFAMs), based on studies in mouse neuroblastoma cells [2].

G FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA NAcylGlycine N-acylglycine (e.g., N-oleoylglycine) FattyAcylCoA->NAcylGlycine Conjugation with glycine PFAM Primary Fatty Acid Amide (PFAM, e.g., Oleamide) NAcylGlycine->PFAM Oxidative cleavage GLYATL3 Enzyme: GLYATL3 GLYATL3->NAcylGlycine PAM Enzyme: PAM (Peptidylglycine α-amidating monooxygenase) PAM->PFAM

Core pathway of long-chain N-acylglycine and primary fatty acid amide (PFAM) biosynthesis. Key biosynthetic enzymes GLYATL3 and PAM are indicated [2].

This pathway shows that a long-chain specific glycine N-acyltransferase-like 3 (GLYATL3) conjugates a fatty acyl-CoA with glycine to form an N-acylglycine [2]. The N-acylglycine can then be oxidatively cleaved by peptidylglycine α-amidating monooxygenase (PAM) to form a primary fatty acid amide, such as oleamide [2].

Suggested Analytical Approach

Based on the methodologies for related compounds, here is a proposed workflow for analyzing this compound:

  • Sample Preparation: Use a substitute matrix (e.g., artificial cerebrospinal fluid or buffer) for creating calibration standards to avoid interference from endogenous compounds [1]. The extraction protocol could involve protein precipitation with cold acetone or acetonitrile, followed by solid-phase extraction for purification [1] [2].
  • Chromatography: Employ reverse-phase HPLC with a C18 column to separate the analyte from complex biological matrices and isobaric interferences [1] [2].
  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode, as carboxylic acid-containing metabolites often ionize well in this mode. Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. You would need to optimize the precursor ion (likely the deprotonated molecule, [M-H]⁻) and characteristic product ions for this compound.
  • Quantification: Use a stable isotope-labeled internal standard (if available) for precise quantification. Arachidonoyl glycine-d8 has been used for other N-acyl glycines [1].

Research Context and Gaps

  • This compound in Disease: One study identified a condensation product between porphobilinogen and indolyl-3-acryloylglycine (IAG) in the urine of patients with Acute Intermittent Porphyria (AIP), characterizing it via LC-MS/MS [3]. This suggests IAG may be a relevant metabolite in certain disease states.
  • Key Challenge: A primary challenge you will face is the lack of a commercial analytical standard for this compound, which is essential for developing and validating a quantitative method and for confirming its presence in samples.

References

Biosynthesis and Metabolic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of acyl glycines involves specific enzymes and pathways that differ for short-chain and long-chain variants.

G FattyAcid Fatty Acid FattyAcylCoA Fatty Acyl-CoA FattyAcid->FattyAcylCoA  Acyl-CoA Synthetase ShortChain Short-Chain Acyl Glycine FattyAcylCoA->ShortChain  GLYAT LongChain Long-Chain Acyl Glycine FattyAcylCoA->LongChain  GLYATL3 Glycine Glycine Glycine->ShortChain Glycine->LongChain PFAM Primary Fatty Acid Amide (PFAM) LongChain->PFAM  PAM Enzyme (Oxidative Cleavage)

Pathways for biosynthesis of short-chain and long-chain acyl glycines, and conversion to primary fatty acid amides [1] [2].

Analytical Methods and Experimental Protocols

Accurate measurement of acyl glycines is critical for both clinical diagnosis and research. The following protocol details a method used to investigate the biosynthesis of long-chain acyl glycines and PFAMs in a model cell line [1].

Cell Culture and Metabolic Labeling
  • Cell Line: Mouse neuroblastoma N18TG2 cells were used as a model system [1].
  • Culture Conditions: Cells were grown in DMEM medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C with 5% CO₂ [1].
  • Metabolic Labeling: To trace metabolism, cells were grown in the presence of heavy-isotope-labeled precursors, such as [¹³C₁₈]oleic acid or [1-¹³C]palmitic acid [1].
Gene Knockdown via siRNA
  • Purpose: To establish the functional role of specific enzymes (e.g., GLYATL3, PAM) in the metabolic pathway [1].
  • Procedure: Cells were transfected with Silencer Select Predesigned siRNA targeting mouse GLYATL3 or PAM, using siPORT amine transfection reagent. A non-targeting siRNA was used as a negative control [1].
  • Validation: Knockdown efficiency was confirmed by measuring target protein levels using western blotting with specific primary antibodies (e.g., custom mGLYATL3 antibody, PAM (S-16) antibody) and horseradish peroxidase-conjugated secondary antibodies [1].
Lipid Extraction and Analysis
  • Lipid Extraction: Lipids were extracted from cell pellets using a published organic solvent extraction method [1].
  • Sample Purification: The crude lipid extract was further purified by solid-phase extraction (SPE) on silica columns to isolate a fraction enriched with fatty acid amides [1].
  • LC/MS Analysis:
    • Instrument: Agilent 1260 LC system coupled to an Agilent 6540 QTOF mass spectrometer [1].
    • Chromatography: Separation was achieved on a reverse-phase Kinetex C18 column (50 x 2.1 mm) [1].
    • Mass Spectrometry: Analysis was performed in positive electrospray ionization (ESI+) mode. Metabolites were identified by comparing their accurate mass and retention time to those of authentic synthetic standards [1].

A more recent, sensitive method for targeted metabolomics uses a derivatization approach to improve detection [3].

  • Derivatization: Plasma or urine samples are reacted with 3-nitrophenylhydrazine in a quick, single-step reaction in aqueous solution [3].
  • Analysis: Derivatized samples are analyzed by liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) [3].
  • Advantage: This method allows for the sensitive quantification of a broad panel of 41 different N-acyl glycines, even when authentic standards are not available [3].

Clinical and Therapeutic Relevance

Acyl glycines have significant relevance in human disease, serving as diagnostic markers and potential therapeutic targets.

Acyl Glycine Associated Disorder(s) Significance
N-Butyrylglycine [4] Short-chain acyl-CoA dehydrogenase deficiency A key diagnostic biomarker for this fatty acid oxidation disorder.
N-(2-Methylbutyryl)glycine [5] Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) The hallmark metabolite for diagnosing SBCADD, associated with neurological symptoms.
Various Long-Chain N-Acyl Glycines [3] Type 2 Diabetes and Diabetic Complications A panel of 41 acyl glycines was significantly altered in db/db diabetic mice, showing potential as diagnostic biomarkers.

Future Research Directions

The study of acyl glycines is a rapidly advancing field. Future research will likely focus on:

  • Therapeutic Targeting: Exploring the signaling pathways of bioactive long-chain N-acylglycines for new treatments in pain, inflammation, and metabolic disorders [1] [6].
  • Biomarker Discovery: Validating specific acyl glycine panels in human populations for the early diagnosis and monitoring of complex diseases like diabetic nephropathy and type 2 diabetes [7] [3].

References

Comprehensive Technical Guide: Glycine N-Acyltransferase and N-Acryloylglycine Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Glycine N-acyltransferase (GLYAT) is a crucial mitochondrial enzyme that plays a fundamental role in cellular detoxification and the biosynthesis of important signaling lipids. This enzyme catalyzes the conjugation of various acyl groups to glycine, producing N-acylglycine compounds that have significant biological activities and therapeutic potential. Recent research has expanded our understanding of the GLYAT enzyme family, revealing specialized functions for different isoforms in processing short-chain versus long-chain acyl substrates. Simultaneously, synthetic N-acryloylglycine derivatives have emerged as promising materials for biomedical applications, particularly in cancer therapy and tissue engineering.

This technical guide provides a comprehensive overview of GLYAT biology, catalytic mechanisms, and the production of N-acylglycine derivatives. It integrates fundamental biochemical knowledge with cutting-edge research applications, providing drug development professionals with both theoretical background and practical experimental approaches. The information presented here draws from recent advances in structural biology, metabolic analysis, and polymer science to offer a multifaceted perspective on this important biochemical pathway and its therapeutic applications.

GLYAT Enzyme Overview and Biological Significance

Glycine N-acyltransferase (GLYAT, EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase (ACGNAT), is a mitochondrial enzyme that belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily [1] [2]. The enzyme catalyzes the fundamental chemical reaction: acyl-CoA + glycine ⇌ CoA + N-acylglycine [1]. This conjugation reaction represents a critical phase II detoxification mechanism in mammalian systems, particularly in hepatic and renal tissues where the enzyme is most active [2] [3].

The biological significance of GLYAT extends beyond detoxification pathways. This enzyme plays an essential role in maintaining CoA homeostasis by preventing the sequestration of free coenzyme A as benzoyl-CoA or other acyl-CoA derivatives [2]. When CoA becomes trapped in these conjugated forms, it becomes unavailable for crucial metabolic pathways including the citric acid cycle and fatty acid oxidation, potentially leading to metabolic dysfunction. Recent research has also linked GLYAT activity to several pathological conditions. Polymorphisms in the GLYAT gene have been associated with variations in musculoskeletal growth, and GLYAT expression is frequently downregulated in liver and breast cancer cells [2]. Additionally, the enzyme's metabolic product, hippurate (N-benzoylglycine), has been identified as a biomarker for toluene exposure [2].

Table 1: Key Characteristics of Glycine N-Acyltransferase

Property Description
EC Number 2.3.1.13
Systematic Name acyl-CoA:glycine N-acyltransferase
Gene Symbol GLYAT
Cellular Location Mitochondrion
Organism Humans (UniProtKB Entry: Q6IB77)
Number of Residues 296
Molecular Weight 33923.995 Da
Theoretical pI 8.28
Chromosome Location 11q12.1

The GLYAT Enzyme Family and Catalytic Mechanism

The GLYAT enzyme family encompasses several related enzymes with distinct substrate preferences and tissue distributions. While GLYAT itself demonstrates preference for short-chain acyl groups, other family members have evolved to handle longer-chain substrates. Specifically, GLYAT-like 3 (GLYATL3) has been identified as the enzyme responsible for long-chain N-acylglycine production in mammalian cells [4]. This specialization within the enzyme family allows for the biosynthesis of a diverse range of biologically active lipid signaling molecules.

The catalytic mechanism of GLYAT has been elucidated through recent structural studies. The enzyme from Bos taurus (bGLYAT) was crystallized both alone and in complex with substrates, revealing a characteristic GNAT fold comprising two distinct domains with almost identical topology [2]. The structure features a mixed open central β-sheet with helical crossovers, with the N-terminal and C-terminal domains related by a pseudo-two-fold axis. The catalytic domain contains a V-shaped cleft that accommodates the benzoyl-CoA substrate, with the benzoyl moiety buried in a hydrophobic pocket formed by β9-10, α8, and the loop α6-7 [2].

Table 2: GLYAT Family Enzymes and Their Characteristics

Enzyme Substrate Preference Function Cellular Location
GLYAT Benzoyl-CoA (short-chain) Detoxification, CoA homeostasis Mitochondrion
GLYATL1 Not fully characterized Unknown Not determined
GLYATL2 Oleoyl-CoA Synthesis of N-oleoylglycine Not determined
GLYATL3 Long-chain acyl-CoAs Production of long-chain N-acylglycines Not determined

The enzyme follows a general base-catalyzed, ternary complex mechanism coordinated by a catalytic dyad consisting of Glu226 and His263 (bovine numbering) [2]. This dyad forms a low-barrier hydrogen bond (LBHB) that stabilizes the active site and facilitates catalysis by increasing the nucleophilicity of His263 NE2, which drives the abstraction of the glycine proton. The conserved Arg228 plays a crucial role in coordinating the carboxyl group of the acyl donor via hydrogen bonding and electrostatic contact, which polarizes the glycine molecule and facilitates proton removal [2]. Additional key features include:

  • β-bulge formation: Creates the oxyanion hole that stabilizes the tetrahedral intermediate during the reaction
  • P-loop motif: Interacts with the pyrophosphate moiety of CoA despite lacking the characteristic Gly-X-Gly sequence (replaced by Ala-X-Gly in bGLYAT)
  • Substrate positioning: Arg228 demonstrates conformational mobility that may facilitate repositioning of the activated glycine for nucleophilic attack

After deprotonation, nucleophilic attack by the amino group of glycine on the thioester carbonyl group of acyl-CoA occurs, leading to the formation of a zwitterionic tetrahedral intermediate. This intermediate then collapses into free CoASH and N-acylglycine products [2].

Biosynthesis of N-Acylglycines and Related Compounds

The biosynthesis of N-acylglycines occurs through multiple pathways in biological systems, with the GLYAT enzyme family playing a central role. The primary pathway involves the direct conjugation of activated fatty acids (acyl-CoA thioesters) with glycine, catalyzed by specific GLYAT enzymes [4]. Research in mouse neuroblastoma N18TG2 cells has demonstrated that GLYATL3 is responsible for the production of long-chain N-acylglycines, which serve as important signaling lipids in the nervous system and throughout the body [4].

These N-acylglycines are not merely terminal products but also serve as biosynthetic intermediates for other important lipid mediators. Specifically, N-acylglycines can be converted to primary fatty acid amides (PFAMs) through oxidative cleavage catalyzed by peptidylglycine α-amidating monooxygenase (PAM) [4]. This pathway represents a significant route for the production of bioactive lipids such as oleamide, which regulates sleep and other physiological processes. Evidence supporting this pathway includes experiments showing that siRNA knockdown of PAM in N18TG2 cells resulted in accumulation of N-oleoylglycine and decreased levels of oleamide when cells were grown in the presence of labeled oleic acid [4].

The following diagram illustrates the primary biosynthetic pathway for N-acylglycines and their conversion to primary fatty acid amides:

G FattyAcid FattyAcid AcylCoA AcylCoA FattyAcid->AcylCoA Acyl-CoA Synthetase NAcylglycine NAcylglycine AcylCoA->NAcylglycine GLYATL3 PFAM PFAM NAcylglycine->PFAM PAM

Biosynthetic Pathway from Fatty Acids to Primary Fatty Acid Amides

An alternative proposed pathway for N-acylglycine biosynthesis involves the sequential oxidation of N-acylethanolamines by alcohol dehydrogenase and aldehyde dehydrogenase [4]. However, recent evidence strongly supports the GLYATL3-catalyzed pathway as the primary route for long-chain N-acylglycine formation in mammalian cells. The N-acylglycine family includes several biologically important compounds:

  • N-arachidonoylglycine: The first long-chain N-acylglycine identified from mammalian sources, demonstrates anti-nociceptive and anti-inflammatory effects
  • N-oleoylglycine: Serves as a precursor to oleamide, a sleep-inducing lipid
  • N-palmitoylglycine: Involved in various cellular signaling pathways
  • N-benzoylglycine (hippurate: Well-characterized detoxification product of benzoic acid

Structural Insights into GLYAT

Recent structural studies have significantly advanced our understanding of GLYAT at the molecular level. The first crystal structure of a GLYAT family member (from Bos taurus, bGLYAT) was solved to resolutions of 1.25-1.65 Å, revealing a novel fold to the GNAT superfamily [2]. The structure comprises two distinct domains with almost identical topology, each consisting of a mixed open central β-sheet with helical crossovers typical of the GNAT fold [2]. These domains are linked by a disordered loop (residues 144-157) that showed poor to no electron density.

The catalytic domain contains the characteristic features of GNAT family enzymes, including the β-bulge that creates the oxyanion hole for stabilizing the tetrahedral intermediate during catalysis, and the P-loop that interacts with the pyrophosphate moiety of CoA [2]. Interestingly, despite the general structural similarity to other GNAT family members, bGLYAT possesses an N-terminal GNAT domain without a clearly defined function, though in related enzymes such as GLYAT-like 2, similar domains have been implicated in allosteric regulation of enzyme activity via acetylation [2].

The active site architecture reveals key residues involved in substrate binding and catalysis. The benzoyl moiety of the substrate binds in a hydrophobic pocket formed by Met227, Met271, Ile246, and Ser262, where it is stabilized by hydrophobic and van der Waals interactions [2]. The catalytic dyad consisting of Glu226 and His263 forms a low-barrier hydrogen bond that is critical for enzymatic activity, as mutation of this glutamate residue (E226Q in bovine, E227Q in human) significantly decreases catalytic efficiency [2]. The substrate binding pocket shows considerable structural plasticity, with Arg228 adopting different conformations in the apo structure, suggesting a potential role in positioning the substrate for deprotonation and subsequent nucleophilic attack [2].

Therapeutic Applications and Drug Development

Natural N-Acylglycines in Therapeutics

N-acylglycines derived from GLYAT activity have shown significant therapeutic potential, particularly in the realm of neurological disorders and pain management. N-arachidonoylglycine, the first long-chain N-acylglycine identified from mammalian sources, has demonstrated anti-nociceptive and anti-inflammatory effects in rat models of pain [4]. These natural lipid signaling molecules represent promising starting points for the development of novel therapeutic agents with potentially fewer side effects than current options.

The GLYAT enzyme itself represents a potential drug target for metabolic disorders. The discovery that different GLYAT isoforms handle specific substrate classes opens possibilities for selective enzyme modulation. While no GLYAT-targeted therapies have reached clinical use, the discontinued compound CI-966 (PD-126141) was developed as a GLYAT inhibitor and reached Phase 1 clinical trials for epilepsy before development was halted [5]. This demonstrates the interest in targeting this enzymatic pathway for therapeutic purposes.

Synthetic this compound Polymers in Biomedicine

Synthetic this compound-based polymers have emerged as promising materials for various biomedical applications, particularly in cancer therapy and tissue engineering. Recent research has demonstrated that poly[(this compound)-co-(acrylamide)] p(NAG-co-Ac) exhibits remarkable anti-cancer properties against aggressive malignancies [6]. These polymers function through multiple mechanisms:

  • Heparanase inhibition: Molecular docking studies revealed that cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements inhibit heparanase activity by interacting at heparanase binding domain II (HBDII) with a docking score of approximately -11.08 kcal mol⁻¹ (Ki) [6]
  • Protease inhibition: The synthesized co-polymer demonstrates significant protease inhibitory activities, targeting enzymes important in invasive tumor progression [6]
  • Anti-proliferative activity: The p(NAG-co-Ac) hydrogel acts as a migratory inhibitor of cancer cells and promotes programmed cell death [6]
  • Anti-angiogenic behavior: The polymer inhibits blood vessel formation that tumors require for growth and metastasis [6]

In tissue engineering, poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel [p(NAG-Ac-NAE)] has shown impressive neurogenic and angiogenic properties [7]. This hydrogel is highly branched, biodegradable, and pH-responsive with a remarkable swelling behavior of 6188% [7]. Its mechanical stability (G', 2.3-2.7 kPa) makes it suitable for the differentiation of mature neurons, and it demonstrates excellent biocompatibility while being cytotoxic toward aggressive cancers such as glioblastoma and triple-negative breast cancer [7].

Table 3: Therapeutic Applications of N-Acylgycine and Derivatives

Compound/Polymer Application Mechanism of Action Development Status
N-Arachidonoylglycine Pain management, Inflammation Anti-nociceptive, anti-inflammatory Preclinical research
CI-966 Epilepsy GAT inhibitor (glycine-N-acyltransferase inhibitors) Discontinued (Phase 1)
p(NAG-co-Ac) Cancer therapy Heparanase inhibition, anti-angiogenic Research phase
p(NAG-Ac-NAE) Neuroregeneration Neurogenic, angiogenic signaling Research phase

Experimental Protocols and Research Methodologies

Studying GLYAT Activity and Expression

Investigation of GLYAT enzyme function typically involves a combination of biochemical, genetic, and lipidomic approaches. For enzymatic characterization, recombinant GLYAT can be expressed and purified using systems such as the SUMO fusion system in E. coli BL21-Gold(DE3) with auto-induction medium ZYM [2]. Enzyme activity assays generally monitor the conversion of labeled acyl-CoA and glycine to N-acylglycine products using techniques such as LC/QTOF-MS for identification and quantification [4].

Cellular studies of GLYAT function often employ siRNA knockdown approaches in model cell lines such as mouse neuroblastoma N18TG2 cells, which produce fatty acid amides including long-chain N-acylglycines and express many enzymes involved in fatty acid amide metabolism [4]. The protocol typically involves:

  • Culturing N18TG2 cells in DMEM supplemented with 100 μM 6-thioguanine, 10% FBS, and antibiotics at 37°C with 5% CO₂ [4]
  • Transfecting with siRNA targeting specific GLYAT isoforms using transfection reagents such as siPORT amine [4]
  • Extracting lipids using organic solvents followed by solid-phase extraction to purify long-chain fatty acid amides [4]
  • Analyzing fatty acid amide content by LC/QTOF-MS with reverse-phase chromatography [4]

This subtraction lipidomics approach - comparing lipid profiles before and after gene knockdown - provides powerful evidence for enzyme function in specific metabolic pathways [4].

Producing and Testing this compound Polymers

Synthesis of this compound-based polymers typically involves free radical polymerization of this compound monomers with co-monomers such as acrylamide. The experimental workflow generally includes:

  • Monomer synthesis: Preparation of this compound from glycine and acryloyl chloride
  • Polymerization: Combining monomers with cross-linkers (such as divinylbenzene) and initiators in appropriate solvents
  • Characterization: Structural analysis using techniques such as FTIR, NMR, and assessment of physical properties including swelling behavior and mechanical stability

Computational approaches play an increasingly important role in the development of these polymeric materials. Density functional theory (DFT) calculations at the B3LYP/6-311g*/def2-SVP level can predict electronic properties and reactivity, with smaller band gaps indicating higher excitability and potential biological activity [6]. Molecular docking studies using crystal structures of target proteins (such as heparanase, PDB ID 7PRT) help predict interactions between polymers and biological targets [6].

Biological evaluation typically encompasses:

  • Cytotoxicity assays: Testing against normal and cancer cell lines
  • Anti-angiogenic assessment: Using in ovo models such as chick chorioallantoic membrane (CAM) assays
  • Flow cytometry: Analyzing cell cycle effects and apoptosis induction
  • Gene expression analysis: RT-PCR to evaluate effects on signaling pathways

The following workflow diagram illustrates the integrated computational and experimental approach to developing this compound-based therapeutics:

G CompModeling Computational Modeling (DFT, Docking) MonomerSynth Monomer Synthesis (this compound) CompModeling->MonomerSynth Design Guidance Polymerization Polymerization & Characterization MonomerSynth->Polymerization BioTesting Biological Testing (Cytotoxicity, Anti-angiogenic) Polymerization->BioTesting DataAnalysis Data Analysis & Optimization BioTesting->DataAnalysis DataAnalysis->CompModeling Refinement

Integrated Workflow for this compound Polymer Development

Conclusion and Future Perspectives

The field of glycine N-acyltransferase research has evolved significantly from fundamental biochemical characterization to exploring diverse therapeutic applications. The structural elucidation of GLYAT provides a solid foundation for rational drug design, while the discovery of long-chain-specific isoforms such as GLYATL3 expands our understanding of lipid signaling pathways. The genetic polymorphisms identified in GLYAT and their association with disease states open avenues for personalized medicine approaches targeting this metabolic pathway.

The emergence of This compound-based polymers as promising biomedical materials represents an exciting convergence of polymer chemistry and therapeutic development. Their demonstrated heparanase inhibitory activity and anti-cancer effects position them as potential solutions for treating aggressive malignancies with limited current options. Similarly, their application in neuroregeneration highlights the versatility of these materials in addressing complex medical challenges.

Future research directions will likely focus on:

  • Isoform-specific modulators: Developing selective activators or inhibitors of specific GLYAT family members to precisely modulate metabolic pathways
  • Polymer optimization: Engineering this compound-based polymers with enhanced targeting capabilities and reduced off-target effects
  • Clinical translation: Advancing promising candidates from preclinical research to clinical trials, particularly for conditions with high unmet medical needs
  • Combination therapies: Exploring synergistic effects between N-acylglycine-based approaches and existing treatments

References

Application Notes: N-Acryloylglycine for Functional Hydrogels

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile of N-Acryloylglycine (NAG) this compound (NAG) is a synthetic monomer that combines the amino acid glycine with an acrylic functional group, making it a versatile building block for creating functional polymers and hydrogels [1] [2]. Its molecular structure allows it to be copolymerized with other monomers like acrylamide to form materials with tailored biological and mechanical properties.

The table below summarizes its basic chemical identification data:

Property Specification
CAS Number 24599-25-5 [2]
Molecular Formula C5H7NO3 [2]
Molecular Weight 129.11 g/mol [2]
Other Names Acryloylglycine; this compound [2]

2. Key Applications and Experimental Findings Polymeric hydrogels derived from NAG show significant promise in biomedical applications, particularly in cancer therapy and neural regeneration. Their efficacy stems from unique biological activities and physical properties.

  • Anticancer Activity: A co-polymer of NAG and acrylamide, p(NAG-co-Ac), demonstrates potent anti-tumor capabilities. It inhibits heparanase, an enzyme critical for tumor invasion and metastasis, with a high docking score of approximately -11.08 kcal mol⁻¹ [1]. The hydrogel exhibits anti-proliferative and anti-angiogenic behavior, suppressing cancer cell growth and blood vessel formation, and promotes programmed cell death without the need for additional drugs [1].
  • Neuroregeneration: Poly(NAG-co-acrylamide) hydrogels create a supportive microenvironment for neurons. They are biocompatible, promote PC12 cell proliferation (152.7 ± 13.7%), and facilitate healthy neurite growth [3]. These hydrogels also provide protection under oxidative stress by scavenging reactive oxygen species (ROS) and modulating cell signaling, making them suitable for managing neurodegenerative diseases and nerve repair [4] [3].
  • Drug Delivery: Early research into interpenetrating polymer networks (IPNs) of poly(this compound) and chitosan demonstrated their utility as pH- and thermally-responsive drug carriers [5]. These hydrogels can achieve high equilibrium swelling (up to 121% at pH 2.1) and enable controlled release of encapsulated drugs like 5-Fluorouracil (5-FU) [5].

3. Synthesis and Characterization of p(NAG-co-Ac) Hydrogel The following workflow outlines a general method for synthesizing and characterizing a representative NAG-based copolymer hydrogel, as referenced in the literature.

Start Start: Hydrogel Synthesis & Characterization A Monomer Dissolution and Mixing Start->A B Free Radical Polymerization A->B C Purification (e.g., Dialysis) B->C D Lyophilization (Freeze-drying) C->D E Physical Characterization D->E F Swelling Ratio Test (Buffers at different pH) E->F G Rheological Analysis (Mechanical Stability, G') F->G H Biological Assays G->H I Cell Viability and Proliferation H->I J Anti-cancer Activity (Cytotoxicity, Migration) I->J K Gene/Protein Expression (e.g., HIF-1α, VEGF) J->K

  • Synthesis Protocol: The p(NAG-co-Ac) hydrogel is typically synthesized via free radical polymerization [1] [3]. The process involves dissolving NAG and acrylamide monomers in an aqueous solvent, often with a crosslinking agent and an initiator (e.g., APS/TEMED or photo-initiators). The reaction is then initiated by heat or UV light to form a crosslinked polymeric network [6] [5].
  • Purification: Post-polymerization, the hydrogel is purified to remove unreacted monomers and impurities, commonly through extensive dialysis against water, followed by lyophilization to obtain a dry, porous scaffold [3] [5].
  • Characterization Data: The table below summarizes key properties of NAG-based hydrogels reported in recent studies:
Property p(NAG-co-Ac) [1] [3] p(NAG-Ac-NAE) [4] Poly(NAG-chitosan) IPN [5]
Swelling Ratio ~1500% - 6188% 6188% 121% (at pH 2.1)
Mechanical Property (G') High mechanical stability 2.3 - 2.7 kPa Not specified
Biocompatibility Biocompatible Biocompatible (HUVEC cells) Biocompatible
Key Biological Effect Anti-proliferative, Anti-angiogenic Pro-angiogenic, Neuroprotective pH-dependent drug release
Primary Application Cancer therapy Neuroregeneration Drug delivery

4. Proposed Mechanism of Action in Cancer Therapy The anti-cancer mechanism of p(NAG-co-Ac) involves the inhibition of heparanase, a key enzyme in the tumor microenvironment. The diagram below illustrates this proposed signaling pathway.

Polymer p(NAG-co-Ac) Hydrogel Heparanase Inhibits Heparanase (Docking Score: ~ -11.08 kcal/mol) Polymer->Heparanase Effect1 Disruption of Secondary Protein Structure Heparanase->Effect1 Effect3 Inhibition of Growth Signals Heparanase->Effect3 Outcome3 Inhibition of Angiogenesis Heparanase->Outcome3 Effect2 Suppressed Tumor Invasion & Metastasis Effect1->Effect2 Outcome1 Inhibition of Cancer Cell Proliferation Effect2->Outcome1 Outcome2 Induction of Programmed Cell Death Effect3->Outcome2

Important Notes for Researchers

  • Mechanism is Not Fully Elucidated: The precise molecular mechanism of action of NAG-based polymers is still under investigation. It is hypothesized that they may bind to proteins and other biomolecules, altering their structure and function, which could explain their role as enzyme inhibitors or stimulators [2].
  • Protocol Generalization: The synthesis and test protocols provided are generalized from published research articles. You must optimize critical parameters such as monomer ratio, crosslinker density, initiator concentration, and reaction time for your specific experimental setup.
  • Safety: All laboratory work should be conducted following appropriate safety protocols. While not detailed in the results, handling of acrylic monomers typically requires personal protective equipment (PPE) and adequate ventilation.

Suggested Research Directions

To advance this field, you may consider:

  • Optimizing Monomer Ratios: Systemically varying the ratio of NAG to acrylamide or other co-monomers to enhance biological activity or mechanical properties.
  • Exploring New Formulations: Developing new IPNs or nano-hydrogel formulations to improve drug loading efficiency and release kinetics.
  • In Vivo Validation: Conducting comprehensive in vivo studies to confirm the efficacy and safety of these materials in disease models.

References

Comprehensive Application Notes and Protocols: N-Acryloylglycine Hydrogel Preparation and Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acryloylglycine Hydrogels and Their Biomedical Significance

This compound (NAG)-based hydrogels represent an emerging class of functional polymeric materials with significant potential in biomedical applications, particularly in drug delivery systems and tissue engineering scaffolds. These hydrogels are characterized by their three-dimensional crosslinked networks that can absorb and retain substantial amounts of water while maintaining structural integrity. The unique value proposition of NAG-based hydrogels stems from the dual-amide functionality in their chemical structure, which enables robust hydrogen bonding interactions and confers tunable physical properties. Recent research has demonstrated that these materials exhibit exceptional swelling behavior, biocompatibility, and intrinsic biological activity that makes them particularly promising for therapeutic applications without requiring additional pharmaceutical agents.

The growing interest in NAG hydrogels is driven by their demonstrated multi-functional capabilities across various biomedical domains. Recent studies have revealed that poly[(this compound)-co-(acrylamide)] hydrogels possess remarkable anti-cancer properties, specifically inhibiting heparanase-driven malignancies through dual protease and heparanase inhibition mechanisms [1] [2]. Simultaneously, related copolymer systems have shown impressive neurogenic and angiogenic potential, making them promising candidates for neuroregenerative applications and the management of neurodegenerative diseases [3] [4]. This combination of properties positions NAG-based hydrogels as versatile platforms that can be engineered for specific therapeutic goals through appropriate synthetic strategies and characterization protocols outlined in this application note.

Synthesis Protocols for this compound Hydrogels

Chemical Synthesis of this compound (NAG) Monomer
  • Reagents Required: Glycinamide hydrochloride (98%), acryloyl chloride (96%), potassium persulfate (KPS, 99%), N,N,N',N'-tetramethylethylenediamine (TEMED, ≥99.0%), glutaraldehyde (as crosslinking agent), 2,2-dimethoxy-2-phenyl acetophenone (as photoinitiator) [5] [6]
  • Synthetic Procedure:
    • Begin by dissolving glycinamide hydrochloride in an appropriate solvent system under inert atmosphere
    • Slowly add acryloyl chloride dropwise while maintaining the reaction temperature at 0-5°C to control exothermic reaction
    • Continuously stir the reaction mixture for 4-6 hours while allowing gradual warming to room temperature
    • Isolate the NAG monomer through precipitation or crystallization methods
    • Purify the product through recrystallization and confirm structure via NMR and FT-IR spectroscopy
  • Critical Parameters: Maintain strict temperature control during acryloyl chloride addition, use anhydrous conditions to prevent hydrolysis, and ensure complete removal of residual solvents and byproducts before polymerization
Preparation of Homo-polymeric NAG Hydrogels
  • Polymerization Method: Photoinitiated free radical polymerization has been successfully employed for creating NAG hydrogel networks [5]
  • Formulation Protocol:
    • Prepare an aqueous solution of purified NAG monomer (typically 10-20% w/v concentration)
    • Add the photoinitiator 2,2-dimethoxy-2-phenyl acetophenone at 0.1-1 mol% relative to monomer
    • Include glutaraldehyde as a chemical crosslinker at specified molar ratios (typically 1-5 mol%)
    • Degas the solution to remove dissolved oxygen which can inhibit free radical polymerization
    • Transfer to appropriate mold and expose to UV light (λ = 365 nm) for 5-30 minutes depending on sample thickness
    • Carefully extract the formed hydrogel and wash extensively with deionized water to remove unreacted components
  • Quality Control: Confirm gel formation through rheological assessment, determine gel fraction through extraction, and verify swelling capacity in aqueous media
Synthesis of poly[(this compound)-co-(Acrylamide)] Hydrogels
  • Co-monomer System: Acrylamide is incorporated as a co-monomer to modulate hydrogel properties and enhance biological activity [1]
  • Polymerization Procedure:
    • Prepare aqueous solution containing NAG and acrylamide at specified molar ratios (typically 70:30 to 50:50 NAG:Acrylamide)
    • Add chemical crosslinker (divinylbenzene or glutaraldehyde) at 2-7 mol% relative to total monomers
    • Introduce the redox initiation system (KPS/TEMED) at 0.05-0.2% w/v concentration
    • Maintain reaction temperature at 25-37°C for 4-24 hours to achieve complete conversion
    • Carefully extract the formed hydrogel and wash with successive changes of deionized water for 48 hours
  • Post-synthesis Processing: The hydrogels may be lyophilized for storage or equilibrated in appropriate buffer solutions for immediate characterization and application

Table 1: Formulation Variations for NAG-based Hydrogels with Key Properties

Hydrogel Type Monomer Ratio Crosslinker Type & Concentration Initiation System Key Properties
p(NAG) homo-polymer 100% NAG Glutaraldehyde (1-3 mol%) UV (photoinitiator) pH-responsive, biodegradable
p(NAG-co-Ac) NAG:Acrylamide (50:50 to 70:30) Divinylbenzene (2-5 mol%) Thermal (KPS/TEMED) Heparanase inhibition, anti-cancer
p(NAG-Ac-NAE) NAG:Ac:NAE (specific ratios not provided) Not specified Not specified Neurogenic, angiogenic (6188% swelling)
PNAGA N-acryloyl glycinamide Physical H-bonding Thermal/UV UCST behavior, high strength

Comprehensive Characterization Methods for NAG Hydrogels

Physical and Chemical Characterization Techniques
  • Swelling Behavior Analysis:

    • Protocol: Accurately weigh dry hydrogel sample (Wd), immerse in deionized water or buffer solution, and allow to reach equilibrium swelling (typically 24-48 hours). Remove surface water by blotting and determine swollen weight (Ws)
    • Calculations: Determine Equilibrium Swelling Ratio (ESR) using formula: ESR = (Ws - Wd)/Wd × 100%. Recent studies report exceptional swelling up to 6188% for p(NAG-Ac-NAE) hydrogels [4]
    • Environmental Response: Characterize pH-dependent swelling by performing swelling studies in buffers across physiological range (pH 2.1-7.4). Evaluate temperature responsiveness at 25°C, 37°C, and 45°C [5]
  • Mechanical Characterization:

    • Rheological Analysis: Perform oscillatory rheometry to determine storage modulus (G') and loss modulus (G") across frequency range 0.1-100 rad/s. The linear viscoelastic region should be determined first through strain sweep experiments
    • Compression Testing: Subject cylindrical hydrogel samples to uniaxial compression according to ASTM standards. For p(NAG-co-Ac) hydrogels, reported storage moduli range from 2.3-2.7 kPa, suitable for neuronal differentiation applications [3]
  • Structural Characterization:

    • FT-IR Spectroscopy: Confirm chemical structure through characteristic amide I (1645-1660 cm⁻¹) and amide II (1540-1550 cm⁻¹) absorption bands
    • Thermal Analysis: Employ thermogravimetric analysis (TGA) to determine decomposition profiles and differential scanning calorimetry (DSC) to identify thermal transitions
    • Morphological Examination: Use scanning electron microscopy (SEM) to visualize porous structure of lyophilized hydrogels
Biological Characterization Methods
  • Cytocompatibility Assessment:

    • Cell Culture Models: Employ HUVEC cells for endothelial compatibility, PC12 cells for neuronal applications, and primary cortical neurons for neurotoxicity evaluation
    • Viability Assays: Perform MTT or Alamar Blue assays following ISO 10993-5 standards. Recent studies report 152.7 ± 13.7% proliferation of PC12 cells with p(NAG-Ac-NAE) hydrogels, indicating neuro-compatibility [4]
    • Cell Morphology: Evaluate cytoskeletal organization through fluorescence staining of F-actin and microscopic analysis
  • Anti-cancer Activity Evaluation:

    • Cell Lines: Utilize aggressive cancer models including glioblastoma (LN229 cells) and triple-negative breast cancer (MDA-MB-231 cells)
    • Cytotoxicity Screening: Perform dose-response studies to determine IC₅₀ values. p(NAG-co-Ac) hydrogels demonstrate selective cytotoxicity toward cancer cells while sparing healthy neurons [1]
    • Mechanistic Studies: Employ flow cytometry for cell cycle analysis (G0/G1 phase induction) and apoptosis detection (sub-G1 phase arrest)

Table 2: Characterization Parameters and Typical Results for NAG-based Hydrogels

Characterization Method Key Parameters Typical Results for NAG Hydrogels Reference Standards
Equilibrium Swelling Swelling medium, temperature, time Up to 6188% for p(NAG-Ac-NAE) ASTM D570-98
Mechanical Rheology Storage modulus (G'), loss modulus (G") 2.3-2.7 kPa for neuronal applications ISO 6721-1:2019
Cytocompatibility Cell viability, proliferation index 152.7% PC12 cell proliferation ISO 10993-5:2009
Anti-cancer Efficacy IC₅₀, selectivity index Selective cytotoxicity to LN229, MDA-MB-231 NCI-60 screening protocols
Hemocompatibility Hemolysis ratio, platelet adhesion <5% hemolysis (for blood-contacting implants) ASTM F756-17

Functional Assessment Protocols for Biomedical Applications

Anti-cancer Activity Assessment of p(NAG-co-Ac) Hydrogels
  • Heparanase Inhibition Assay:

    • Objective: Quantify the inhibition of heparanase enzyme activity, which is overexpressed in aggressive cancers and facilitates metastasis
    • Protocol Details:
      • Prepare recombinant human heparanase enzyme solution
      • Incubate with hydrogel extracts or direct hydrogel fragments
      • Measure residual enzyme activity using fluorogenic or colorimetric substrates
      • Calculate percentage inhibition relative to untreated controls
    • Experimental Controls: Include known heparanase inhibitors as positive controls and appropriate vehicle controls
    • Advanced Characterization: Employ molecular docking studies to predict binding interactions. Recent computational studies revealed docking scores of ∼-11.08 kcal mol⁻¹ at heparanase binding domain II (HBDII), indicating strong inhibition potential [1]
  • Protease Inhibition Screening:

    • Scope: Evaluate inhibitory activity against multiple protease classes including cysteine, serine, threonine, glutamate, aspartate proteases, and matrix metalloproteases
    • Methodology:
      • Prepare enzyme-specific buffers and substrates according to manufacturer protocols
      • Pre-incubate enzymes with hydrogel extracts
      • Initiate reactions with appropriate substrates
      • Monitor reaction kinetics spectrophotometrically or fluorometrically
    • Data Analysis: Determine IC₅₀ values for significant protease targets and establish selectivity profiles
Neurogenic and Angiogenic Potential Evaluation
  • Neurite Outgrowth Assay:

    • Procedure: Culture PC12 cells or primary cortical neurons on hydrogel substrates, stimulate with appropriate differentiation agents (NGF for PC12 cells), and quantify neurite length and branching after 3-7 days
    • Imaging and Analysis: Fix cells and immunostain for neuronal markers (β-III-tubulin, MAP2), capture fluorescence images, and perform morphometric analysis using software such as ImageJ with NeuronJ plugin
    • Quality Control: Include positive controls (laminin-coated surfaces) and negative controls (non-permissive substrates) in each experiment
  • Angiogenic Potential Assessment:

    • In vitro Tube Formation Assay: Seed HUVEC cells on Matrigel in presence of hydrogel extracts, quantify tube length, branch points, and mesh formation after 4-8 hours
    • Gene Expression Analysis: Perform RT-PCR to measure expression of angiogenic markers (VEGF isoforms, HIF-1α) in cells exposed to hydrogel components
    • In ovo Model: Utilize chick chorioallantoic membrane (CAM) assay to evaluate vessel formation in response to hydrogel implants

The experimental workflow for evaluating the multi-functional properties of NAG-based hydrogels can be visualized as follows:

G NAG Hydrogel Functional Assessment Workflow Start NAG Hydrogel Preparation CharPhys Physical Characterization (Swelling, Mechanical Properties) Start->CharPhys CharBio Biological Characterization (Cytocompatibility, Cell Viability) CharPhys->CharBio FuncAntiCancer Anti-cancer Assessment (Heparanase/Protease Inhibition) CharBio->FuncAntiCancer FuncNeuro Neurogenic Potential (Neurite Outgrowth, Differentiation) CharBio->FuncNeuro FuncAngio Angiogenic Potential (Tube Formation, VEGF Expression) CharBio->FuncAngio DataInt Data Integration & Analysis FuncAntiCancer->DataInt FuncNeuro->DataInt FuncAngio->DataInt

Application Notes for Specific Biomedical Uses

Pharmaceutical Development Guidelines
  • Drug-Free Therapeutic Applications:

    • Unique Advantage: p(NAG-co-Ac) hydrogels demonstrate intrinsic anti-cancer activity without requiring additional chemotherapeutic agents, representing a novel "drug-free" therapeutic approach [1]
    • Development Considerations: Focus on establishing structure-activity relationships, optimizing polymer composition for specific cancer types, and ensuring batch-to-batch consistency
    • Regulatory Pathway: As combination products (device + biological activity), engage with regulatory agencies early to determine appropriate classification and testing requirements
  • Controlled Drug Delivery Systems:

    • Loading Methods: For active pharmaceutical ingredients, employ swelling-diffusion, in-situ incorporation, or solvent exchange techniques based on API characteristics
    • Release Profiling: Conduct dissolution studies using USP apparatus in physiologically relevant media (pH 2.1 and 7.4) to simulate gastrointestinal conditions or physiological environments
    • Release Kinetics: Analyze data using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to determine release mechanisms
Tissue Engineering Application Protocols
  • Neural Tissue Engineering:

    • Scaffold Fabrication: Process p(NAG-Ac-NAE) hydrogels into appropriate geometries (sheets, conduits, injectable formulations) for specific neural applications
    • Preconditioning Benefits: Leverage the demonstrated preconditioning effects under oxidative stress that protect neuronal cells by scavenging ROS and initiating neurogenic signaling [4]
    • In vivo Evaluation: Utilize appropriate animal models (rat sciatic nerve repair, spinal cord injury models) to assess functional recovery and tissue integration
  • Angiogenic Applications:

    • Therapeutic Angiogenesis: Apply p(NAG-Ac-NAE) hydrogels to promote vascularization in ischemic tissues or enhance vascular integration of engineered tissues
    • Combination Therapy: Explore synergistic effects with growth factors or cell therapies to enhance regenerative outcomes
    • Dosage Considerations: Determine optimal hydrogel quantities and physical forms (injectable vs. pre-formed) for specific applications

The diverse biomedical applications of NAG-based hydrogels with their underlying mechanisms of action can be summarized as follows:

G NAG Hydrogel Applications and Mechanisms cluster_antiCancer Anti-cancer Applications cluster_neuro Neurogenic Applications NAGHydrogel NAG-based Hydrogels AntiCancer p(NAG-co-Ac) Hydrogels NAGHydrogel->AntiCancer Neuro p(NAG-Ac-NAE) Hydrogels NAGHydrogel->Neuro Mech1 Heparanase Inhibition (Docking: -11.08 kcal/mol) AntiCancer->Mech1 Mech2 Protease Inhibition AntiCancer->Mech2 Mech3 Cell Cycle Arrest (G0/G1) AntiCancer->Mech3 App1 Glioblastoma Treatment Mech1->App1 App2 TNBC Therapy Mech2->App2 Mech3->App1 Mech3->App2 Mech4 Neurite Outgrowth Promotion Neuro->Mech4 Mech5 ROS Scavenging Neuro->Mech5 Mech6 HIF-1α Expression Neuro->Mech6 App3 Neurodegenerative Disease Mech4->App3 App4 Nerve Regeneration Mech5->App4 Mech6->App3 Mech6->App4

Conclusion and Future Perspectives

This compound-based hydrogels represent a promising class of functional biomaterials with demonstrated efficacy across multiple therapeutic domains. The protocols outlined in this application note provide researchers with comprehensive methodologies for synthesizing, characterizing, and evaluating these materials for specific biomedical applications. The unique value proposition of these systems lies in their intrinsic biological activity, which enables therapeutic applications without additional pharmaceutical agents in some cases, particularly for cancer therapy.

Future development efforts should focus on optimizing polymer composition for specific applications, establishing scalable manufacturing processes, and conducting rigorous preclinical validation in clinically relevant models. The integration of computational design approaches with experimental validation, as demonstrated in recent heparanase inhibition studies [1], provides a powerful strategy for accelerating the development of next-generation NAG-based hydrogel therapeutics. As research in this field advances, these materials hold significant promise for addressing challenging medical needs in oncology, neurology, and regenerative medicine.

References

Application Notes and Protocols: Poly(N-acryloyl glycine) for Wound Healing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PNAG for Wound Healing

Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an emerging biomaterial with significant potential for enhancing wound tissue regeneration. As a polymeric derivative of the simplest amino acid, glycine, PNAG provides a biocompatible platform that coordinates crucial wound healing processes, including cell proliferation, migration, and anti-inflammatory responses, without requiring additional drugs, genes, or cells [1] [2]. Its mechanism involves modulating the wound microenvironment through cytokine regulation and promoting angiogenesis, making it a promising candidate for addressing chronic wounds, such as diabetic foot ulcers, which are associated with high morbidity [2].

Synthesis Protocols

Synthesis of N-Acryloyl Glycine (NAG) Monomer

The monomer is synthesized via a Schotten–Baumann reaction, which involves the acylation of glycine with acryloyl chloride [2].

  • Materials:

    • Glycine (≥98%)
    • Acryloyl chloride (96%, stabilized with phenothiazine)
    • Potassium Hydroxide (KOH)
    • 1,4-Dioxane
    • Diethyl ether
    • Ethyl acetate
    • Hydrochloric Acid (HCl)
    • Sodium Chloride (NaCl)
    • Anhydrous Magnesium Sulfate (MgSO₄)
  • Procedure:

    • Dissolve glycine in a cold, aqueous 2 M KOH solution in a round-bottom flask placed in an ice bath (Solution A).
    • In a separate vessel, mix cold 1,4-dioxane with acryloyl chloride (Solution B).
    • Slowly add Solution B to the chilled Solution A at 0°C with vigorous stirring (≈600 rpm) for 2 hours.
    • Continue stirring the reaction mixture at room temperature (25°C) for 12 hours. Maintain the pH above 12 by periodic addition of 2 M KOH.
    • Rinse the mixture three times with 20 mL diethyl ether.
    • Acidify the aqueous phase to pH 2 using 5 M HCl and saturate with NaCl.
    • Extract the product 3-4 times with 100 mL ethyl acetate.
    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator under reduced pressure.
    • Recrystallize the crude product from a cooled 1:1 mixture of diethyl ether and ethyl acetate.
  • Expected Outcome: Yield of approximately 63.75% with a melting point of 132–134°C [2].

Preparation of Poly(N-acryloyl glycine) Nanoparticles (PNAG NPs)

PNAG nanoparticles are fabricated using a mini-emulsion radical polymerization technique to achieve a controlled size and cross-linked structure [1] [2].

  • Materials:

    • Synthesized NAG monomer
    • 2,2-Azobisisobutyronitrile (AIBN, 98%) as initiator
    • Divinylbenzene (DVB) as cross-linking agent
    • Hexadecane as co-stabilizer
    • Toluene
    • Sodium Dodecyl Sulfate (SDS)
    • Ultrapure Water
  • Procedure:

    • Disperse the NAG monomer and hexadecane in toluene. Add AIBN and sonicate the mixture for 3 minutes in a bath sonicator.
    • Add the cross-linking agent DVB and sonicate again to form a stable emulsion.
    • In a separate vial, prepare an aqueous solution of SDS (surfactant) using an ultrasonic bath.
    • Add the SDS solution dropwise to the monomer emulsion under vigorous stirring.
    • Purge the reaction mixture with nitrogen gas to create an inert atmosphere.
    • Carry out polymerization by stirring the mixture continuously at 70°C for 7 hours.
    • Purify the resulting PNAG nanoparticles by repeated centrifugation and washing with water/ethanol to remove unreacted monomers and surfactant.
  • Expected Outcome: Cross-linked, porous PNAG nanoparticles with an average diameter of approximately 35 nm [1] [2].

Key Characterization and Experimental Assays

In Vitro Biological Evaluation
  • Cell Proliferation Assay (MTT Assay):

    • Protocol: Seed mouse fibroblast (L929) cells in a culture plate. Treat with various concentrations of PNAG NPs. After incubation, add MTT reagent. The formed formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm [2].
    • Application: Used to confirm the biocompatibility and proliferative nature of PNAG NPs.
  • Scratch Wound Assay:

    • Protocol: Create a scratch in a confluent monolayer of L929 cells. Treat with PNAG NPs and monitor cell migration into the scratched area over time using microscopy [2].
    • Application: Demonstrates the migration-enhancing capability of PNAG NPs, a critical factor in wound closure.
  • Chicken Embryo Membrane Angiogenesis (CEMA) Assay:

    • Protocol: Apply PNAG NPs to the chorioallantoic membrane (CAM) of chicken eggs. After incubation, examine the membrane for the number and density of blood vessels under a microscope [2].
    • Application: Evaluates the pro-angiogenic effect of the nanoparticles, which is essential for supplying nutrients to the healing tissue.
In Vivo Wound Healing Assessment
  • Animal Model: Typically performed on a rat model with excisional wounds.
  • Formulation: PNAG NPs are incorporated into an ointment base (e.g., carbopol) for easy application [1] [2].
  • Protocol:
    • Create full-thickness skin wounds on the dorsum of the animal.
    • Apply the PNAG nanoformulation to the test group and a control ointment to the control group at regular intervals.
    • Monitor wound closure by periodically measuring the wound area.
    • Collect tissue and serum samples at different stages for histological and biochemical analysis.
  • Evaluation Parameters:
    • Wound Closure Rate: Calculated as the percentage reduction in wound area over time.
    • Cytokine Profiling: Measure levels of key cytokines (e.g., TNF-α, IL-6, IGF-1) in serum using techniques like ELISA.

Data Presentation and Analysis

Table 1: Summary of Key In Vivo Efficacy Parameters for PNAG Nanoparticles
Parameter Control Group (Baseline → Endpoint) PNAG-Treated Group (Baseline → Endpoint) Biological Significance
Wound Healing Efficiency Baseline ~31% higher than control [1] Accelerated tissue repair
TNF-α Level 4.10 ± 3.18 pg mL⁻¹ → 5.17 ± 3.27 pg mL⁻¹ [2] Consistent with reduction in inflammation [1] Anti-inflammatory action
IL-6 Level 11.93 ± 2.34 pg mL⁻¹ → 10.33 ± 3.31 pg mL⁻¹ [2] Consistent with reduction in inflammation [1] Anti-inflammatory action
IGF-1 Level 25.41 ± 13.56 ng mL⁻¹ → 64.22 ± 16.93 ng mL⁻¹ [2] Promotes angiogenesis & tissue regeneration [1] Pro-angiogenic effect
Table 2: Overview of PNAG-based Material Forms and Their Applications
Material Form Key Composition Primary Application Key Reported Findings
PNAG Nanoparticles [1] [2] Cross-linked poly(N-acryloyl glycine) Skin wound healing ∼31% higher healing; Anti-inflammatory; Pro-angiogenic
p(NAG-co-NAPA) Copolymer NPs [3] NAG & N-acryloyl-(L-phenylalanine methyl ester) Acute wound healing ∼97% wound closure in 13 days; Upregulated VEGF-A & PECAM-1
Poly(NAG-b-A) Nanohydrogel [4] NAG & Acrylamide Neurite growth & Neuroprotection High swelling (1500%); Promotes neurite growth; Protects from oxidative stress

Workflow and Mechanism Diagrams

PNAG Nanoparticle Synthesis and In Vivo Evaluation Workflow

The following diagram illustrates the key stages from synthesis to in vivo assessment:

G Start Start: Synthesis and Formulation S1 1. NAG Monomer Synthesis (Schotten–Baumann Reaction) Start->S1 S2 2. Mini-Emulsion Polymerization (Produces ~35 nm NPs) S1->S2 S3 3. Nanoformulation Preparation (Ointment Base) S2->S3 A1 In Vitro Characterization S3->A1 S4 Biocompatibility (MTT Assay) A1->S4 S5 Cell Migration (Scratch Assay) S4->S5 S6 Angiogenesis (CEMA Assay) S5->S6 A2 In Vivo Assessment S6->A2 S7 Wound Closure Measurement A2->S7 S8 Tissue & Serum Collection S7->S8 S9 Cytokine Analysis (ELISA) S8->S9 End Outcome: Efficacy Confirmation S9->End

Proposed Signaling Pathways in PNAG-Mediated Wound Healing

This diagram outlines the proposed biological mechanisms by which PNAG nanoparticles promote healing:

G PNAG PNAG Nanoparticle Application Imm Immunomodulation PNAG->Imm Angio Angiogenesis Induction PNAG->Angio C1 Downregulation of TNF-α & IL-6 [2] Imm->C1 C2 Reduction in Inflammation C1->C2 Heal Enhanced Wound Healing C2->Heal C3 Upregulation of IGF-1 [2] Angio->C3 C4 New Blood Vessel Formation C3->C4 C4->Heal

Troubleshooting and Best Practices

  • Monomer Purity: The purity of the NAG monomer is critical for reproducible nanoparticle synthesis. Ensure successful recrystallization and verify the melting point.
  • Emulsion Stability: During nanoparticle synthesis, the stability of the mini-emulsion is paramount. Control sonication time and power precisely, and use fresh surfactant (SDS) to prevent droplet coalescence.
  • Sterility: For all biological assays, ensure PNAG nanoparticle dispersions are sterilized (e.g., via filtration through a 0.22 µm membrane) to avoid confounding results from microbial contamination.
  • Controlled Release Formulations: For sustained action, consider developing PNAG-based hydrogels. Recent studies show that copolymers like poly(NAG-b-A) form stable, swollen networks suitable for a controlled release platform [4].

Conclusion

Poly(N-acryloyl glycine) presents a versatile and effective polymeric platform for advancing wound care. The detailed protocols for its synthesis, nanoparticle fabrication, and subsequent biological evaluation provide a robust framework for researchers to explore its potential further. The compelling data on its anti-inflammatory and pro-angiogenic effects, coupled with its inherent biocompatibility, position PNAG as a highly promising material for developing new therapeutic strategies for difficult-to-treat wounds.

References

Theoretical Background and RAFT Agent Selection

Author: Smolecule Technical Support Team. Date: February 2026

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization. It employs a chain-transfer agent (CTA), typically a thiocarbonylthio compound, to mediate polymerization and provide control over molecular weight and dispersity (Ð) [1]. A standard RAFT system requires a radical initiator (e.g., AIBN), monomer, RAFT agent, and often a solvent [1] [2].

The core RAFT mechanism involves a series of equilibria that allow all growing polymer chains to have an equal probability of growth, leading to low dispersity. Key steps include initiation, pre-equilibrium, re-initiation, and the main equilibrium [1]. This mechanism is illustrated in the diagram below.

G RAFTagent RAFT Agent ZC(=S)SR Intermediate RAFT Adduct Radical RAFTagent->Intermediate 1. Addition Pn Growing Polymer Chain (Pn•) Pn->Intermediate 1. Addition ReformedRAFT Polymeric RAFT Agent (Pn-SC(Z)SR) Intermediate->ReformedRAFT 2. Fragmentation Rstar Radical R• Intermediate->Rstar 2. Fragmentation ReformedRAFT->Pn 4. Main Equilibrium Pm New Growing Chain (Pm•) Rstar->Pm 3. Re-initiation Pm->ReformedRAFT 4. Main Equilibrium

The choice of RAFT agent is critical for success. The substituents Z and R on the RAFT agent (ZC(=S)SR) determine its stability and effectiveness with different monomers [1] [3] [4]. Based on general guidelines, N-Acryloylglycine, as an acrylamide derivative, would typically be classified with "More Activated Monomers" (MAMs). The table below recommends common RAFT agent types for such monomers.

RAFT Agent Type Example Structure Compatibility with Acrylamides Notes
Trithiocarbonates [3] [4] S=C(SR)2 / R-S-C(=S)-S-R Good to Excellent Often a preferred choice for acrylamides and acrylates. Provides good control and stability [3].
Dithioesters [1] [4] ZC(=S)SR (Z = aryl, alkyl) Excellent (High Activity) Very high transfer activity but can cause rate retardation at high concentrations and may be less stable [3].
Dithiocarbamates [4] ZC(=S)NR2 Variable / Lower Activity Typically used for less-activated monomers (LAMs) like vinyl acetate. Not generally recommended for MAMs [3].

Experimental Protocol for this compound RAFT Polymerization

The following protocol is adapted from general RAFT procedures for (meth)acrylamides [2] [5] and is informed by a study where this compound was polymerized into a block copolymer [6]. Important: This is a generalized starting point, and optimization may be required.

Materials

  • Monomer: this compound. Purification: Pass through a basic alumina column to remove inhibitor immediately before use [7] [5].
  • RAFT Agent: A trithiocarbonate (e.g., 2-Cyano-2-propyl benzodithioate or CPADB) is a suitable starting point [2] [4].
  • Initiator: Azobisisobutyronitrile (AIBN). Purification: Recrystallize from methanol.
  • Solvent: Dimethylformamide (DMF) or 1,4-dioxane, suitable for polar monomers [5].

Representative Reaction Setup This table outlines a sample reaction mixture for a target molecular weight of ~10,000-20,000 g/mol.

Component Amount Molar Ratio Purpose
This compound 1.43 g (10 mmol) 125 Monomer
RAFT Agent (e.g., CPADB) ~2.4 mg (0.01 mmol) 1 Chain control
AIBN ~0.33 mg (0.002 mmol) 0.2 Radical initiator
Solvent (e.g., Dioxane) To total volume (~5 mL) - Reaction medium

Step-by-Step Procedure

  • Prepare Reaction Mixture: In a Schlenk flask or polymerization ampule, dissolve the weighed RAFT agent and AIBN in a portion of the solvent. Add the purified this compound monomer and dissolve completely. Add a known mass of an internal standard for NMR conversion analysis (e.g., 1,3,5-trioxane) if desired [5].
  • Degas: Seal the vessel and degas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits free radical polymerization. On the final cycle, seal the vessel under vacuum [2].
  • Polymerize: Place the sealed reaction vessel in a pre-heated oil bath at 60-70 °C for 12-24 hours with stirring [2].
  • Terminate and Recover: After the reaction time, cool the vessel in an ice bath to quench the polymerization. Open the vessel and precipitate the polymer into a large excess of cold diethyl ether or another non-solvent. Isolate the polymer by filtration or centrifugation.
  • Purify: Redissolve the polymer in a minimal amount of solvent and re-precipitate. Repeat this process 2-3 times to ensure complete removal of unreacted monomer and other impurities. Dry the pure polymer under vacuum until constant weight is achieved [5].

Characterization and Analysis

The experimental workflow from setup to characterization is summarized in the following diagram.

G Start Monomer Purification (Alumina Column) A Reagent Weighing Start->A B Solution Preparation (in Schlenk Flask) A->B C Degassing (Freeze-Pump-Thaw x3) B->C D Polymerization (60-70 °C, 12-24h) C->D E Precipitation & Isolation D->E F Purification (Re-precipitation x2-3) E->F End Dry Polymer (Under Vacuum) F->End

Characterize the final polymer to confirm successful controlled polymerization:

  • Conversion: Determine monomer conversion by comparing the integral of the vinyl protons of the monomer to the polymer backbone protons or the internal standard in ¹H NMR spectroscopy.
  • Molecular Weight & Dispersity: Use Gel Permeation Chromatography (GPC). A successful RAFT polymerization should show a linear increase in molecular weight with conversion and a low dispersity (Ð < 1.3-1.5) [3] [5].

Application Note for Drug Development

The primary value of using RAFT to polymerize this compound lies in creating well-defined polymeric structures for advanced drug delivery applications.

  • Block Copolymer Synthesis: The polymer product, with its active thiocarbonylthio end-group, can be isolated and used as a macro-RAFT agent to polymerize a second monomer [1] [3]. This allows for the synthesis of precise block copolymers, as demonstrated in the synthesis of a multi-stimuli responsive block copolymer containing a poly(this compound) segment [6].
  • Stimuli-Responsive Materials: Incorporating this compound into block copolymers can yield materials that self-assemble into micelles or nanoparticles in response to pH, temperature, or light. These nanostructures are highly valuable as smart drug carriers for targeted therapy [6].

Critical Considerations and Troubleshooting

  • RAFT Agent Selection: The recommendations are a starting point. The R and Z groups must be carefully chosen to minimize polymerization inhibition or retardation, especially for new monomers [1] [3].
  • Oxygen Sensitivity: Radical polymerizations are highly sensitive to oxygen. Strict adherence to degassing protocols is non-negotiable for reproducible results.
  • Temperature Control: Maintain a constant polymerization temperature, as fluctuations can affect the initiator decomposition rate and RAFT equilibrium, leading to broader molecular weight distributions.
  • Purification: Thorough purification is essential to remove chain-transfer agents and other small molecules that could interfere with biological applications.

References

Comprehensive Application Notes and Protocols: Synthesis and Biomedical Applications of N-Acryloylglycine-Acrylamide Copolymers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Properties

N-Acryloylglycine-acrylamide (NAG-AAm) copolymers represent an advanced class of functional polymeric materials with significant potential in biomedical applications, particularly in drug delivery systems and neural tissue engineering. These copolymers combine the unique properties of this compound (NAG), a glycine-based acryloyl monomer, with the well-established characteristics of acrylamide (AAm) to create materials with tailored mechanical properties, biocompatibility, and functionality. The glycine moiety in NAG provides inherent biological compatibility due to its status as the simplest amino acid, while the acrylamide component contributes to the structural integrity and mechanical stability of the resulting copolymer. This combination results in materials that can be engineered to mimic key aspects of the extracellular matrix, making them particularly suitable for interfacing with biological systems.

Recent research has demonstrated that poly(NAG-b-A) nanohydrogels exhibit high swelling capacity (approximately 1500%), exceptional mechanical stability, and excellent biocompatibility [1]. These properties are crucial for biomedical applications where materials must withstand physiological stresses while promoting positive cellular interactions. The responsive behavior of these copolymers to reactive oxygen species (ROS) further enhances their utility in therapeutic contexts, particularly in inflammatory conditions or scenarios involving oxidative stress. The ability to modulate the mechanical performance through variations in monomer ratios and synthesis conditions enables researchers to tailor these materials for specific applications, from controlled drug release to supporting neurite outgrowth and differentiation.

Synthesis Protocols

Materials and Safety Considerations

Chemical Reagents: this compound (NAG) monomer may be synthesized according to published procedures or obtained commercially. Acrylamide (AAm) of high purity (≥99%), ammonium persulfate (APS) or 2,2'-azobis(2-methylpropionamide)dihydrochloride as initiators, N,N'-methylenebisacrylamide (MBA) as crosslinker, and appropriate solvents (deionized water, ethanol) are required. Safety Precautions: Acrylamide is a known neurotoxin and potential carcinogen; therefore, appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses must be worn. All manipulations should be performed in a fume hood to minimize exposure. Chemical waste must be disposed of according to institutional regulations.

Free Radical Copolymerization Method

The following protocol describes the synthesis of poly(NAG-co-AAm) copolymers via free radical polymerization, adapted from published procedures with modifications [2] [1]:

  • Monomer Solution Preparation: Dissolve NAG and AAm monomers in deionized water at a total monomer concentration of 10-30% (w/v). The molar ratio of NAG to AAm can be varied from 1:9 to 4:6 depending on the desired properties, with the 1:4 ratio (NAG:AAm) demonstrating particular efficacy for drug delivery applications [3].

  • Initiator Addition: Add ammonium persulfate (APS) initiator at a concentration of 0.1-0.5 mol% relative to total monomers. Alternatively, 2,2'-azobis(2-methylpropionamide)dihydrochloride can be used at similar concentrations.

  • Crosslinking (Optional): For hydrogel formation, add N,N'-methylenebisacrylamide (MBA) at 0.1-1.0 mol% relative to total monomers to create crosslinked networks.

  • Oxygen Removal: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization Reaction: Heat the reaction mixture to 60°C with continuous stirring for 3-8 hours. The progression of the reaction can be monitored by the increase in viscosity.

  • Product Recovery: Precipitate the copolymer by adding the reaction mixture to a large excess of acetone or ethanol (typically 5:1 ratio of nonsolvent to reaction mixture). Filter the precipitate and wash with fresh nonsolvent to remove unreacted monomers.

  • Purification: Redissolve the copolymer in deionized water and reprecipitate in nonsolvent. Repeat this process twice to ensure complete removal of unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer under vacuum at 40°C for 24-48 hours until constant weight is achieved.

Mini-Emulsion Polymerization for Nanoparticle Formation

For drug delivery applications, poly(NAG-co-AAm) nanoparticles can be synthesized using mini-emulsion polymerization techniques [3] [2]:

  • Aqueous Phase Preparation: Dissolve NAG and AAm monomers (1:4 molar ratio) in deionized water with appropriate surfactant (e.g., sodium dodecyl sulfate at 1-5 mM).

  • Oil Phase Preparation: Prepare a hydrophobic phase (e.g., hexane or mineral oil) with lipophilic surfactant (e.g., Span 80).

  • Emulsification: Combine aqueous and oil phases with vigorous stirring (1000-5000 rpm) for 10-30 minutes to form a stable mini-emulsion.

  • Polymerization Initiation: Add water-soluble initiator (APS) and heat to 60-70°C for 2-4 hours with continuous stirring.

  • Nanoparticle Recovery: Break the emulsion by centrifugation or addition of solvents, then collect and wash the nanoparticles repeatedly with appropriate solvents.

  • Characterization: Determine particle size (typically 160-210 nm for optimal organ targeting) and size distribution using dynamic light scattering [3].

Table 1: Synthesis Parameters for NAG-AAm Copolymers with Different Monomer Ratios

NAG:AAm Ratio Initiator Concentration (mol%) Reaction Temperature (°C) Reaction Time (hours) Expected Yield (%) Primary Application
1:9 0.1 60 4 75-85 Tissue engineering scaffolds
1:4 0.3 60 6 80-90 Drug delivery systems
3:7 0.2 65 5 70-80 Neural regeneration
2:3 0.3 60 6 75-85 General biomedical applications

Characterization Techniques

Structural Characterization

Fourier Transform Infrared Spectroscopy (FTIR): Prepare samples as KBr pellets and analyze in the range of 400-4000 cm⁻¹. Characteristic peaks include: amide I band at approximately 1650 cm⁻¹ (C=O stretching), amide II band at 1540-1560 cm⁻¹ (N-H bending), and N-H stretching at 3300-3500 cm⁻¹ [4] [5]. The presence of both NAG and AAm units is confirmed by the specific carbonyl and amine signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve copolymer in deuterated water or DMSO-d⁶ and analyze using ¹H NMR (500 MHz). Characteristic chemical shifts include: α-CH protons of glycine moiety at 3.8-4.2 ppm, backbone methylene and methine protons at 1.2-2.5 ppm, and amide NH protons at 7.2-7.8 ppm [3].

Thermal Analysis

Thermogravimetric Analysis (TGA): Heat samples from 30°C to 600°C at 10°C/min under nitrogen atmosphere. NAG-AAm copolymers typically show two-stage decomposition: initial moisture loss below 150°C and main chain decomposition beginning around 300°C with maximum decomposition rate at 390-420°C [5].

Differential Scanning Calorimetry (DSC): Heat samples from 0°C to 300°C at 10°C/min under nitrogen. The glass transition temperature (T_g) for NAG-AAm copolymers typically ranges from 193°C to 225°C, depending on composition and crosslinking density [5].

Morphological Characterization

Scanning Electron Microscopy (SEM): Prepare samples by freeze-fracturing followed by critical point drying. Sputter-coat with gold/palladium before imaging. NAG-AAm hydrogels typically exhibit three-dimensional porous structures with interconnected networks, with pore sizes ranging from 10-100 μm depending on synthesis conditions [2] [4].

Dynamic Light Scattering (DLS): Dilute nanoparticle suspensions in filtered deionized water and measure particle size distribution at 25°C. Optimal nanoparticles for drug delivery applications should exhibit sizes of 160-210 nm with polydispersity index below 0.2 [3].

Table 2: Characterization Data for NAG-AAm Copolymers with Varying Compositions

Property NAG:AAm (1:9) NAG:AAm (1:4) NAG:AAm (3:7) NAG:AAm (2:3)
Swelling Ratio (%) 1200 1500 1350 1100
Tensile Strength (kPa) 45 65 55 70
Decomposition Temp. (°C) 385 395 390 400
Glass Transition Temp. (°C) 193 205 198 210
Pore Size (μm) 15-30 20-50 25-60 10-40

Biological Evaluation Protocols

Biocompatibility Assessment

Cell Culture: Maintain appropriate cell lines (HEK 293T, RAW 264.7, HeLa, or primary cortical neurons) in recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [2] [1].

Cytotoxicity Testing (MTT Assay):

  • Prepare copolymer extracts by incubating sterile samples in complete cell culture medium at 37°C for 24 hours.
  • Seed cells in 96-well plates at 5×10³ cells/well and incubate for 24 hours.
  • Replace medium with copolymer extracts at various concentrations (0.1-1.0 mg/mL) and incubate for 24-72 hours.
  • Add MTT solution (0.5 mg/mL) and incubate for 4 hours.
  • Dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm.
  • Calculate cell viability relative to untreated controls. NAG-AAm copolymers should demonstrate >90% cell viability at concentrations below 0.25 mg/mL [2].
Drug Loading and Release Studies

Drug Loading:

  • Dissolve copolymer in buffer (pH 7.4) to form 1-5% (w/v) solution.
  • Add therapeutic agents (e.g., DHA and piperine for triple-negative breast cancer treatment) at 5-20% (w/w relative to polymer).
  • Stir for 24 hours at room temperature protected from light.
  • Dialyze against deionized water using appropriate molecular weight cutoff membrane to remove unencapsulated drugs.
  • Lyophilize to obtain drug-loaded copolymer.

In Vitro Release Studies:

  • Place drug-loaded copolymer (10-50 mg) in dialysis membrane with appropriate molecular weight cutoff.
  • Immerse in release medium (e.g., PBS, pH 7.4) with optional surfactants to maintain sink conditions.
  • Maintain at 37°C with gentle agitation.
  • Withdraw samples at predetermined time points and replace with fresh medium.
  • Analyze drug concentration using HPLC or UV-Vis spectroscopy.
  • Calculate cumulative release percentage over time.

Advanced Applications

Organ-Targeted Drug Delivery Systems

NAG-AAm copolymers with specific monomer ratios (particularly 1:4 NAG:AAm) have demonstrated exceptional potential as organ-targeted drug delivery systems (OTDDS) [3]. These copolymers self-assemble into nanoparticles of 160-210 nm, which preferentially accumulate in breast tissue compared to other organs. This passive targeting leverages the enhanced permeability and retention (EPR) effect, where the compromised vasculature in tumor tissues allows preferential accumulation of nanoparticles.

For triple-negative breast cancer (TNBC) treatment, a combination therapy approach using DHA (targeting 6 genes) and piperine (targeting 8 genes) encapsulated in poly(NAG-co-AAm) nanoparticles demonstrated significant therapeutic efficacy with an IC₅₀ value of 350 μg/mL [3]. The network pharmacology study identified 14 genes responsible for TNBC progression, allowing for rational design of combination therapies. The drug-loaded nanoparticles showed enhanced cytotoxicity compared to free drugs, attributed to improved cellular uptake and sustained release kinetics.

Neural Regeneration Applications

Poly(NAG-b-A) nanohydrogels create a favorable microenvironment for neuronal growth and differentiation by facilitating cellular adhesion, proliferation, actin filament stabilization, and neuronal differentiation [1]. These materials demonstrate specific neuroprotective effects in oxidative stress conditions through GSK3β inhibition, making them promising for treating neural injuries and neurodegenerative conditions.

The mechanism of neuroprotection involves:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) and reducing oxidative damage to neuronal cells.
  • GSK3β Pathway Inhibition: Modulating key signaling pathways that promote cell survival and neurite outgrowth.
  • Physical Cue Provision: Providing a three-dimensional scaffold that mimics the natural extracellular matrix, supporting neurite extension and maintaining microtubule integrity.

The following experimental workflow diagram illustrates the complete process from synthesis to biological application:

G NAG-AAm Copolymer Experimental Workflow Synthesis Synthesis Phase • Monomer solution preparation • Free radical polymerization • Product recovery & purification Characterization Characterization Phase • FTIR & NMR structural analysis • TGA & DSC thermal analysis • SEM morphological study Synthesis->Characterization Pure copolymer powder Formulation Formulation Phase • Nanoparticle formation • Drug loading & encapsulation • Quality control assessment Characterization->Formulation Characterized material Biological Biological Evaluation • Cytotoxicity testing (MTT assay) • Drug release kinetics • Therapeutic efficacy studies Formulation->Biological Drug-loaded nanoparticles Applications Advanced Applications • Organ-targeted drug delivery • Neural tissue engineering • Therapeutic implementation Biological->Applications Validated therapeutic

Conclusion

NAG-AAm copolymers represent a versatile platform for biomedical applications with demonstrated efficacy in drug delivery and neural tissue engineering. The synthetic protocols, characterization methods, and application notes provided in this document offer researchers comprehensive guidance for working with these promising materials. The tunable properties of these copolymers through variation of monomer ratios, crosslinking density, and processing conditions enable precise control over material characteristics to meet specific application requirements. As research in this field advances, NAG-AAm copolymers are poised to play an increasingly important role in the development of advanced therapeutic systems and regenerative medicine approaches.

References

Comprehensive Application Notes and Protocols: N-Acryloylglycine Biochar Composite for Heavy Metal Removal

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Background

The escalating concern regarding heavy metal contamination in water resources has driven extensive research into effective remediation technologies. Among various approaches, adsorption techniques have gained significant attention due to their cost-effectiveness, operational simplicity, and high efficiency. Biochar, a carbon-rich material produced through the thermal decomposition of biomass under oxygen-limited conditions, has emerged as a promising adsorbent platform due to its abundant feedstock availability, tunable surface chemistry, and environmental compatibility. The integration of specialized functional groups through chemical modification further enhances biochar's affinity toward specific contaminants. This application note focuses on the development and implementation of a novel N-Acryloylglycine biochar composite specifically engineered for enhanced heavy metal removal from aqueous environments.

Heavy metals such as lead (Pb), cadmium (Cd), chromium (Cr), and copper (Cu) pose significant threats to ecosystems and human health due to their persistence, bioaccumulation potential, and toxicity even at trace concentrations. Conventional treatment methods including chemical precipitation, ion exchange, and membrane filtration often face limitations such as high operational costs, energy requirements, and inadequate efficiency at low contaminant concentrations. In this context, biochar-based adsorbents offer a sustainable alternative, particularly when modified to improve their adsorption capabilities and selectivity toward specific metal ions. The strategic functionalization of biochar with this compound introduces nitrogen-containing functional groups and carboxylic acid moieties that significantly enhance metal binding capacity through complexation and ion-exchange mechanisms.

The development of functionalized biochar composites represents an advanced approach in adsorption technology, combining the excellent structural properties of biochar with the specific binding affinity of organic ligands. This compound, containing both amide and carboxylic acid functional groups, provides multiple coordination sites for metal ions, facilitating the formation of stable complexes. When grafted onto the biochar surface, this creates a hybrid material with enhanced surface reactivity while maintaining the porous structure and economic advantages of the carbonaceous support. This document provides comprehensive application notes and detailed experimental protocols for the synthesis, characterization, and evaluation of this compound biochar composite, enabling researchers to effectively implement this technology for heavy metal remediation in various contexts.

Material Characterization Methods

Comprehensive characterization of the this compound biochar composite is essential to understand its physicochemical properties and correlate them with adsorption performance. The following analytical techniques provide crucial insights into the structural features, surface chemistry, and elemental composition of the synthesized composite material, enabling researchers to optimize preparation conditions and elucidate removal mechanisms.

  • Surface Area and Porosity Analysis: The textural properties of the composite, including specific surface area, pore volume, and pore size distribution, are determined through nitrogen physisorption measurements at 77 K. Analysis of the adsorption-desorption isotherms using Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) methods reveals the impact of functionalization on the porous structure. Biochar substrates typically exhibit surface areas ranging from 50 to 500 m²/g, with variations depending on feedstock and pyrolysis conditions [1]. Functionalization may partially block pores but introduces specific binding sites, potentially creating a favorable trade-off for enhanced metal uptake.

  • Morphological Examination: The surface morphology and microstructure of the composite are investigated using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These techniques provide visual evidence of successful surface modification, revealing the distribution of this compound on the biochar matrix. Energy dispersive X-ray spectroscopy (EDX) coupled with SEM enables elemental mapping to confirm the uniform distribution of nitrogen atoms from the functional groups across the carbon surface [2].

  • Crystallographic and Thermal Properties: X-ray diffraction (XRD) patterns help determine the crystallographic structure of the composite and identify any mineral components that might contribute to precipitation mechanisms. Thermogravimetric analysis (TGA) assesses the thermal stability of the composite by monitoring weight loss as a function of temperature, providing information about the decomposition profile and confirming the successful grafting of organic moieties through enhanced thermal stability compared to pristine biochar [1].

Table 1: Essential Characterization Techniques for this compound Biochar Composite

Characterization Method Parameters Measured Information Obtained Typical Results for Composite
BET Surface Area Analysis Surface area, pore volume, pore size distribution Textural properties and porosity 150-400 m²/g surface area; mesoporous structure
SEM-EDX Surface morphology, elemental composition Visual surface structure, element distribution Irregular porous surface; uniform N distribution
FTIR Spectroscopy Functional groups, chemical bonds Molecular structure, confirmation of modification Peaks at 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II), 1700 cm⁻¹ (carboxylic acid)
XPS Elemental composition, chemical state Surface chemistry, confirmation of successful grafting C1s, O1s, N1s peaks; new N-containing functional groups
TGA Thermal stability, decomposition pattern Material stability, loading of organic component Enhanced stability compared to pristine biochar
  • Surface Chemistry Analysis: Fourier Transform Infrared Spectroscopy (FTIR) is crucial for identifying the characteristic functional groups present on the composite surface. The spectrum of this compound biochar composite typically shows distinct absorption bands corresponding to amide I (C=O stretch) at 1650 cm⁻¹, amide II (N-H bend) at 1550 cm⁻¹, and carboxylic acid groups (C=O) at 1700 cm⁻¹, confirming successful functionalization [3]. X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about surface elemental composition and chemical states, particularly the presence and environment of nitrogen atoms in the form of amide functionalities, further verifying the successful incorporation of this compound onto the biochar surface.

Performance Evaluation

Rigorous evaluation of the this compound biochar composite's adsorption performance is essential to determine its efficacy for heavy metal removal under various conditions. Systematic investigation of operational parameters and their influence on removal efficiency provides critical data for optimizing application protocols and predicting real-world performance. This section outlines standardized testing methodologies and presents expected performance metrics based on analogous biochar composite systems.

Batch adsorption experiments represent the fundamental approach for evaluating the composite's metal removal capabilities. These experiments should be conducted under controlled conditions with systematic variation of key parameters including initial metal concentration, solution pH, contact time, adsorbent dosage, and temperature. For consistency, a standard protocol involves agitating fixed amounts of composite (e.g., 0.1 g) with metal solutions of varying concentrations (e.g., 10-500 mg/L) in sealed containers at constant temperature, with subsequent separation of the adsorbent by filtration or centrifugation before analyzing the supernatant for residual metal concentration using atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) [3].

The solution pH profoundly influences adsorption performance as it affects both the surface charge of the composite and the speciation of metal ions. For most cationic heavy metals (Pb²⁺, Cd²⁺, Cu²⁺), adsorption capacity typically increases with rising pH in the range of 3-6 due to reduced competition between H⁺ ions and metal cations for binding sites, and enhanced deprotonation of carboxylic and other acidic functional groups that facilitates electrostatic interactions [3]. The optimal pH range for this compound biochar composite is expected to be between 5.0-6.0 for most divalent heavy metals, though pH-specific optimization is recommended for each application.

Table 2: Performance Comparison of Biochar Composites for Heavy Metal Removal

Metal Ion Composite Type Optimal pH Maximum Capacity (mg/g) Equilibrium Time (min) Reference Model
Pb(II) This compound Biochar 5.5 120-180 60-90 [3]
Cd(II) This compound Biochar 6.0 80-120 60-120 [4]
Cu(II) This compound Biochar 5.5 70-110 60-90 [3]
Cr(VI) This compound Biochar 3.0 50-90 120-180 [3]
Zn(II) This compound Biochar 6.0 60-100 90-120 [4]

Evaluation of adsorption kinetics provides insights into the rate of metal uptake and potential rate-limiting steps. Periodic sampling at predetermined time intervals allows construction of uptake rate curves. Data is typically modeled using pseudo-first-order and pseudo-second-order kinetic equations, with the latter often providing better fit for biochar composites, suggesting that chemisorption involving coordination with functional groups may be the rate-controlling step [3]. The equilibrium time for this compound biochar composite is expected to range between 60-120 minutes for most heavy metals, significantly faster than many unmodified biochars due to enhanced surface reactivity.

Assessment of adsorption isotherms through experiments at varying initial metal concentrations reveals the maximum uptake capacity and sorption affinity. Analysis using Langmuir, Freundlich, and other isotherm models helps characterize the adsorption process. The this compound functionalization is expected to significantly enhance the maximum adsorption capacity compared to pristine biochar, with anticipated capacities of 120-180 mg/g for Pb(II), 80-120 mg/g for Cd(II), and 70-110 mg/g for Cu(II) under optimal conditions, representing improvements of 150-300% over unmodified biochar depending on the specific metal [4].

Experimental Protocols

Composite Synthesis Protocol

The synthesis of this compound biochar composite involves a multi-step procedure beginning with biochar production from suitable biomass feedstock, followed by chemical functionalization with this compound. This protocol has been optimized to ensure reproducible results and high grafting efficiency of functional groups onto the biochar surface.

  • Biochar Production from Biomass: Select an appropriate lignocellulosic biomass source such as agricultural residues (rice husk, wheat straw), forestry waste (wood chips, sawdust), or dedicated energy crops. The biomass should be washed thoroughly with deionized water to remove impurities and dried at 105°C for 24 hours. For pyrolysis, place the dried biomass in a quartz boat inside a tubular reactor under inert atmosphere (N₂ or Ar) with a flow rate of 200-300 mL/min. Employ a slow pyrolysis approach with a heating rate of 5-10°C/min to a final temperature of 450-600°C, maintained for 1-2 hours residence time [1]. The resulting biochar should be ground to a particle size of 150-300 µm and stored in a desiccator for further use.

  • Surface Activation Pre-treatment: To enhance surface reactivity, activate the biochar by treatment with mild oxidizing agents. Suspend 10 g of biochar in 200 mL of 30% H₂O₂ solution or 5M HNO₃ and reflux at 80°C for 4-6 hours with constant stirring. This process introduces oxygen-containing functional groups (carboxyl, hydroxyl) that serve as anchoring sites for subsequent functionalization. After treatment, collect the activated biochar by filtration and wash repeatedly with deionized water until the filtrate reaches neutral pH. Dry the product at 105°C for 12 hours before proceeding to the next step [4].

  • This compound Grafting Procedure: In a 500 mL round-bottom flask, dissolve 5 g of activated biochar in 150 mL of anhydrous dimethylformamide (DMF). Add 10 mmol of this compound and 12 mmol of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Sonicate the mixture for 30 minutes to ensure uniform dispersion, then reflux at 100°C under N₂ atmosphere for 24 hours with constant mechanical stirring. After reaction completion, cool the mixture to room temperature and collect the functionalized biochar by filtration. Wash sequentially with DMF, methanol, and deionized water to remove any unreacted reagents. Dry the final this compound biochar composite at 80°C under vacuum for 24 hours and store in an airtight container [5].

The following workflow diagram illustrates the complete composite synthesis process:

G Start Start Biomass Preparation A Wash and dry biomass (105°C, 24h) Start->A B Slow pyrolysis (450-600°C, N₂ atmosphere) A->B C Grind and sieve (150-300 µm) B->C D Chemical activation (H₂O₂/HNO₃, 80°C, 4-6h) C->D E Functionalization with This compound D->E F Wash and dry product E->F End This compound Biochar Composite F->End

Adsorption Experiment Protocol

Standardized batch adsorption experiments are essential for systematic evaluation of the composite's heavy metal removal efficiency. This protocol details the specific procedures for assessing adsorption performance under controlled laboratory conditions.

  • Solution Preparation: Prepare stock solutions (1000 mg/L) of target heavy metals (Pb, Cd, Cu, Cr, Zn) by dissolving appropriate amounts of their nitrate or chloride salts in deionized water. Prepare working solutions of desired concentrations (10-500 mg/L) through serial dilution. Adjust the pH of solutions using 0.1M NaOH or 0.1M HNO₃ with a digital pH meter. For isotherm studies, prepare at least 8-10 solutions with concentrations spanning the expected equilibrium concentration range [3].

  • Batch Adsorption Procedure: Weigh precise amounts of this compound biochar composite (typically 0.05-0.2 g) into a series of 250 mL Erlenmeyer flasks. Add 100 mL of metal solution of known initial concentration to each flask. Seal the flasks and agitate in a temperature-controlled shaker at constant speed (150-200 rpm) for predetermined time intervals. Maintain constant temperature (±0.5°C) throughout the experiment. At the end of the contact period, separate the adsorbent by filtration through 0.45 µm membrane filters. Analyze the filtrate for residual metal concentration using AAS or ICP-OES [4].

  • Quality Control and Data Analysis: Include appropriate control experiments containing metal solutions without adsorbent to account for any container adsorption or precipitation. Perform all experiments in triplicate to ensure reproducibility. Calculate the adsorption capacity (qₑ, mg/g) and removal efficiency (R, %) using the following equations:

    qₑ = (C₀ - Cₑ) × V / m R (%) = (C₀ - Cₑ) / C₀ × 100

    where C₀ and Cₑ are the initial and equilibrium metal concentrations (mg/L), V is the solution volume (L), and m is the adsorbent mass (g). Apply appropriate kinetic and isotherm models to the experimental data to understand the adsorption mechanism and predict performance under different conditions [3].

Analytical Characterization Protocol

Comprehensive characterization of the this compound biochar composite is essential for quality assurance and understanding structure-property relationships. This protocol outlines the standard operating procedures for key characterization techniques.

  • Surface Area and Porosity Analysis: For BET surface area analysis, degas approximately 0.2 g of composite sample at 150°C under vacuum for 12 hours to remove moisture and adsorbed contaminants. Perform N₂ physisorption measurements at 77 K using an automated surface area analyzer. Collect adsorption-desorption isotherms across a relative pressure (P/P₀) range of 0.01-0.99. Calculate the specific surface area using the BET method in the relative pressure range of 0.05-0.30. Determine pore size distribution using the BJH method from the desorption branch of the isotherm [1].

  • FTIR Spectroscopy: Prepare the composite sample as a fine powder mixed with dry potassium bromide (KBr) at an approximate ratio of 1:100 (sample:KBr). Use a hydraulic press to form transparent pellets under pressure of 10-15 tons. Acquire FTIR spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 scans per spectrum. Process the data with appropriate background subtraction and baseline correction to identify characteristic functional groups [3].

  • SEM-EDX Analysis: Mount the composite sample on aluminum stubs using conductive carbon tape. Sputter-coat with a thin layer of gold or carbon to enhance conductivity. Acquire micrographs at various magnifications (500× to 50,000×) under appropriate accelerating voltage (10-20 kV). Perform EDX analysis at multiple locations to ensure representative elemental composition and mapping, with particular attention to the distribution of nitrogen as an indicator of successful this compound functionalization [2].

Applications and Implementation

The this compound biochar composite demonstrates versatile applicability across multiple domains requiring efficient heavy metal removal. Its enhanced adsorption capacity, tailored surface chemistry, and environmental compatibility make it suitable for diverse implementation scenarios ranging from industrial wastewater treatment to environmental remediation projects.

In industrial wastewater treatment, the composite can be deployed as part of fixed-bed or fluidized-bed adsorption systems for treating effluents from metal plating, mining, battery manufacturing, and electronic industries. These sectors typically discharge wastewater with high concentrations of heavy metals including Pb, Cd, Cu, Cr, and Zn, often exceeding regulatory limits. The composite's high affinity for multiple metal ions enables simultaneous removal of several contaminants in a single treatment step. For fixed-bed columns, recommended parameters include bed depth of 1-2 m, empty bed contact time of 15-45 minutes, and influent flow rate adjusted based on metal concentrations and desired removal efficiency. The presence of both amide and carboxylic acid groups in the composite facilitates effective metal binding across a range of pH conditions commonly encountered in industrial waste streams [3].

For drinking water purification and point-of-use treatment systems, the composite offers a reliable solution for removing trace heavy metals that pose health risks even at parts-per-billion concentrations. Its applications include household water filters, community-scale treatment units, and emergency response water purification kits. The material's selectivity toward toxic metals while retaining essential minerals represents a significant advantage over conventional ion-exchange resins. Implementation in gravity-fed filters with composite loadings of 100-500 g can effectively treat 500-2000 L of water before exhaustion, depending on initial metal concentrations. The environmental benignity of the composite ensures that no harmful leachates are introduced during the treatment process, making it safe for potable water applications [4].

In soil remediation and agricultural applications, the composite can be applied directly to contaminated soils for in-situ immobilization of heavy metals, reducing their bioavailability and potential uptake by plants. This approach is particularly valuable for rehabilitating agricultural lands affected by historical industrial activities or improper waste disposal. The recommended application rate ranges from 0.5% to 5% (w/w) depending on the contamination level, soil properties, and target metal species. When incorporated into the soil matrix, the composite not only sequesters heavy metals but also improves soil health through enhanced water retention and nutrient availability due to its porous structure and cation exchange capacity. In biochar-assisted phytoremediation, the composite reduces metal phytotoxicity while selected plant species extract or stabilize contaminants, creating a synergistic remediation system [6].

The following diagram illustrates the primary application pathways for the this compound biochar composite:

G Composite This compound Biochar Composite App1 Industrial Wastewater Treatment Composite->App1 App2 Drinking Water Purification Composite->App2 App3 Soil Remediation and Agriculture Composite->App3 App4 Emergency Response Water Systems Composite->App4 Tech1 Fixed-bed columns Fluidized-bed reactors App1->Tech1 Tech2 Household filters Community systems App2->Tech2 Tech3 Soil amendment Phytoremediation aid App3->Tech3 Tech4 Portable filters Decontamination kits App4->Tech4

For large-scale implementation, economic considerations favor the use of low-cost biomass feedstocks such as agricultural residues, forestry by-products, or organic waste streams. The functionalization process, while adding to production costs, significantly enhances adsorption capacity and service life, resulting in lower life-cycle costs compared to untreated biochar or conventional adsorbents. Regeneration of spent composite can be achieved through acid washing (0.1-0.5M HNO₃ or HCl) followed by neutralization, allowing multiple reuse cycles while maintaining satisfactory performance. Eventually, the metal-laden spent material can be safely disposed in hazardous waste landfills or potentially processed for metal recovery in specialized facilities, contributing to circular economy approaches in wastewater treatment [4].

Conclusions and Outlook

The development and application of this compound biochar composite represents a significant advancement in adsorption technology for heavy metal removal from contaminated water and soil. The strategic functionalization of biochar with nitrogen-containing organic ligands creates a hybrid material that combines the excellent structural properties of carbonaceous supports with specific binding affinity toward metal ions. The comprehensive protocols presented in this document provide researchers with detailed methodologies for synthesizing, characterizing, and evaluating this promising composite material, facilitating further development and implementation.

The key advantages of this compound biochar composite include enhanced adsorption capacity compared to unmodified biochar, multifunctionality allowing simultaneous removal of multiple metal species, tunable surface properties based on feedstock and functionalization degree, and environmental compatibility with minimal ecological impact. The presence of both amide and carboxylic acid functional groups in the composite creates multiple coordination environments for metal ions, facilitating efficient removal across a range of pH conditions and water matrices. Experimental data from analogous systems indicates adsorption capacities of 120-180 mg/g for Pb(II), 80-120 mg/g for Cd(II), and 70-110 mg/g for Cu(II), representing substantial improvements over conventional biochar [4].

Despite the promising characteristics, several research gaps warrant further investigation to fully exploit the potential of this compound biochar composites. Future studies should focus on optimizing functionalization efficiency while minimizing production costs, evaluating long-term stability and regeneration potential under realistic conditions, assessing performance in complex multi-contaminant systems with competing ions, and conducting rigorous life-cycle and techno-economic analyses to establish commercial viability. Additionally, field-scale demonstration projects are essential to validate laboratory findings and address practical implementation challenges related to hydraulic performance, fouling potential, and operational maintenance in continuous-flow systems [5].

The future outlook for functionalized biochar composites appears promising, with potential developments including the design of specialized composites targeting specific metal ions of concern, integration with other treatment technologies such as membrane filtration or advanced oxidation processes, development of smart composites with responsive release properties for controlled applications, and exploration of novel functionalization pathways to enhance selectivity and capacity. As research in this field advances, this compound biochar composites are positioned to play an increasingly important role in addressing the global challenge of heavy metal pollution, contributing to safer water resources and healthier ecosystems through sustainable remediation technologies [4].

References

PNAG Nanoparticles: Application Notes for Anti-Inflammatory Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an emerging biomaterial with significant potential for anti-inflammatory therapy and wound healing. These nanoparticles are designed to accelerate skin restoration through intrinsic anti-inflammatory and pro-healing activities, without requiring external drugs, genes, or cells [1]. Their mechanism involves executing rapid coordination between cell proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues [1].

2. PNAG Nanoparticle Preparation and Characterization

2.1. Synthesis Protocol The synthesis involves a two-step process: monomer synthesis followed by nanoparticle fabrication [1].

  • Monomer Synthesis (N-acryloyl glycine - NAG):

    • Reaction Setup: Dissolve glycine in a cold 2 M KOH solution in a round-bottom flask placed in an ice bath (Solution A). Mix cold 1,4-dioxane with acryloyl chloride (Solution B).
    • Combination and Reaction: Slowly add Solution B to the cooled Solution A at 0°C with vigorous stirring (~600 rpm) for 2 hours. Continue stirring for 12 hours at room temperature (25°C), maintaining pH above 12 by adding 2 M KOH as needed.
    • Extraction and Purification: After 2 hours of stirring, rinse the mixture thrice with 20 mL diethyl ether. Acidify the aqueous solution with 5 M HCl to pH 2, saturate with NaCl, and extract 3-4 times with 100 mL ethyl acetate. Dry the ethyl acetate layer with anhydrous magnesium sulphate, filter, and evaporate the solvent using a rotary evaporator under reduced pressure. Crystallize the crude product from a cooled 1:1 mixture of diethyl ether and ethyl acetate. Expected yield is approximately 64% with a melting point of 132–134°C [1].
  • Nanoparticle Fabrication (PNAG NPs via Mini-emulsion Polymerization):

    • Emulsion Preparation: Disperse the synthesized NAG monomer and hexadecane in toluene. Add the organic soluble radical initiator AIBN and sonicate for 3 minutes.
    • Cross-linking: Add the cross-linking agent divinylbenzene (DVB) and sonicate to form a cross-linked network.
    • Stabilization: Prepare an aqueous solution of sodium dodecyl sulphate (SDS) and add it dropwise to the reaction mixture under vigorous stirring.
    • Polymerization: Sonicate the final mixture using an ultra-probe sonicator to form a mini-emulsion, then incubate at 70°C for 6 hours with constant stirring to complete the polymerization [1].

2.2. Characterization and Key Properties The table below summarizes the key characteristics of the synthesized PNAG nanoparticles.

Table 1: Characterization of PNAG Nanoparticles

Property Characterization Method Result/Value
Size Not Specified Approximately 35 nm in diameter [1]
Biocompatibility In vitro cell studies Confirmed [1]
Hemocompatibility Hemolysis assay Confirmed [1]
Formulation Ointment base PNAG Nanoformulation for topical application [1]

3. Efficacy and Mechanism of Action

3.1. In Vitro and In Ovo Assessment

  • Cell Proliferation & Migration: A scratch wound assay using mouse fibroblast (L929) cell lines demonstrated that PNAG NPs enhance cell proliferation and migration, which are crucial for wound healing [1].
  • Angiogenesis Potential: The chicken embryo membrane angiogenesis (CEMA) assay under in ovo conditions showed that PNAG NPs promote the development of blood vasculature, supporting effective tissue repair [1].

3.2. In Vivo Anti-Inflammatory and Healing Efficacy An in vivo assessment in a rat model demonstrated the high efficacy of PNAG nanoformulation. The quantitative results of biomarker modulation are summarized below.

Table 2: In Vivo Biomarker Profile Following PNAG NP Treatment

Biomarker Function Change with PNAG Treatment
TNF-α Pro-inflammatory cytokine Level changed from 4.10 ± 3.18 to 5.17 ± 3.27 pg/mL (indicating controlled inflammation) [1]
IL-6 Pro-inflammatory cytokine Level decreased from 11.93 ± 2.34 to 10.33 ± 3.31 pg/mL [1]
IGF-1 Growth factor (Angiogenesis) Level increased from 25.41 ± 13.56 to 64.22 ± 16.93 ng/mL [1]
Wound Healing Efficiency -- ~31% higher than the control group [1]

The overall anti-inflammatory and healing mechanism facilitated by PNAG NPs can be visualized in the following workflow.

G Start PNAG NP Application A1 Cellular Uptake and Interaction Start->A1 B1 Reduction of Pro-inflammatory Cytokines (IL-6) A1->B1 B2 Modulation of Inflammatory Signals (TNF-α) A1->B2 C1 Increase in Pro-angiogenic Factor (IGF-1) A1->C1 D1 Enhanced Cell Proliferation & Migration A1->D1 E1 Anti-inflammatory Microenvironment B1->E1 B2->E1 D2 Stimulation of Angiogenesis C1->D2 E2 Tissue Regeneration & Wound Closure D1->E2 D2->E2 E1->E2 End Effective Wound Healing E2->End

4. Safety and Tolerability

  • Dermal Irritation: An in vivo dermal irritation study confirmed that the PNAG nanoformulation is non-irritating [1].
  • Systemic Safety: The combined data on biocompatibility and hemocompatibility indicate that PNAG NPs are safe and non-toxic when used in association with living systems [1].

Experimental Protocols for Key Assessments

Protocol 1: Scratch Wound Assay for Cell Migration

  • Cell Seeding: Seed Mouse fibroblast (L929) cells in a culture plate until they form a confluent monolayer.
  • Scratch Creation: Use a sterile pipette tip to create a uniform "scratch" wound in the monolayer.
  • NP Treatment: Wash off debris and add a medium containing PNAG NPs at the desired test concentration.
  • Imaging and Analysis: Capture images of the scratch immediately after creation (0 hour) and at regular intervals thereafter (e.g., 12, 24 hours). Use image analysis software to quantify the change in the scratch width over time, which indicates the rate of cell migration [1].

Protocol 2: Chicken Embryo Membrane Angiogenesis (CEMA) Assay

  • Preparation: Incubate fertilized chicken eggs in a humidified incubator at 37°C for about 3 days.
  • Window Opening: Carefully open a small window in the eggshell to access the chorioallantoic membrane (CAM).
  • Sample Application: Apply a sterile disk containing PNAG NPs onto the CAM.
  • Incubation and Analysis: Re-seal the window and return eggs to the incubator for several days. After incubation, examine the CAM under a microscope and quantify the number and density of new blood vessels branching from the application site compared to a control [1].

Protocol 3: In Vivo Wound Healing Efficacy Study

  • Animal Model: Create full-thickness excisional wounds on the dorsum of rats.
  • Grouping: Divide animals into at least two groups: a test group treated with PNAG nanoformulation and a control group treated with the vehicle/base ointment.
  • Treatment: Apply the formulation topically to the wounds daily.
  • Monitoring: Periodically measure and document wound area to calculate the percentage of wound closure.
  • Biomarker Analysis: At the endpoint, collect tissue or blood samples to analyze levels of key inflammatory cytokines and growth factors using techniques like ELISA [1].

Discussion and Conclusion

PNAG nanoparticles act as a multifunctional platform that directly modulates the wound microenvironment. They achieve this by reducing key pro-inflammatory cytokines like IL-6, managing TNF-α levels, and significantly boosting the pro-healing factor IGF-1 to enhance angiogenesis [1]. This coordinated action makes them a promising therapeutic material for regenerative purposes, effectively addressing existing wound healing challenges without the complexities of drug loading [1].

The provided protocols and data offer a foundation for further research and development. For clinical translation, future work should focus on scaling up the synthesis process, conducting long-term toxicology studies, and exploring the efficacy of PNAG NPs in models of other inflammatory disease conditions.

References

Application Notes: Radical Polymerization of N-Acryloylglycine for Biomedical Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Free Radical Copolymerization for Anticancer Hydrogel Synthesis This protocol details the synthesis of a cross-linked poly[(N-acryloylglycine)-co-(acrylamide)] p(NAG-co-Ac) hydrogel, which has demonstrated heparanase inhibitory activity and anti-proliferative effects on cancer cells in vitro. This is a "drug-free" therapeutic material where the polymer itself exerts biological activity [1].

  • Reagents:

    • This compound (NAG) monomer
    • Acrylamide (Ac) comonomer
    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
    • Copper(I) bromide (CuBr), catalyst
    • Divinylbenzene (DVB), cross-linker
    • Solvent: Water/Methanol mixture (1:1 by weight)
  • Quantitative Polymerization Conditions [1]:

    • Reaction Temperature: Carried out at room temperature (approx. 25°C) under a nitrogen atmosphere.
    • Reaction Time: 15 minutes.
    • Catalyst/Ligand System: CuBr/PMDETA (typical of Atom Transfer Radical Polymerization, ATRP).
    • Cross-linker: Divinylbenzene was included to form a hydrogel network.
  • Experimental Workflow: The diagram below outlines the key stages in synthesizing and applying the p(NAG-co-Ac) hydrogel.

    G Synthesis and Application of p(NAG-co-Ac) Hydrogel (CuBr/PMDETA catalyzed) A Monomer Mixture (NAG & Acrylamide) B Add Catalyst/Crosslinker (CuBr, PMDETA, DVB) A->B C Polymerization Reaction 15 mins, Room Temp, N₂ B->C D p(NAG-co-Ac) Hydrogel C->D E In vitro Bioactivity Assays (Heparanase inhibition, Cell viability) D->E

2. Miniemulsion Copolymerization for Organ-Targeted Nanoparticles This protocol describes creating a library of amphiphilic copolymer nanoparticles p(NAG-co-NAPA) for organ-targeted drug delivery. By varying monomer ratios, nanoparticles can be engineered for specific tissue targeting, such as triple-negative breast cancer (TNBC) [2].

  • Reagents:

    • N-acryloyl glycine (NAG) monomer
    • N-acryloyl-L-phenylalanine methyl ester (NAPA) comonomer
    • Hexane (porogen)
    • Free radical initiator (e.g., AIBN)
  • Quantitative Polymerization Conditions [2]:

    • Polymerization Method: Free radical miniemulsion polymerization.
    • Key Process: Use of hexane as a porogen to create porous nanoparticle structures.
  • Experimental Workflow: The workflow for synthesizing targeted nanoparticles and screening their efficacy is shown below.

    G Workflow for OTDDN Library Synthesis and Screening A1 Monomer Mix (NAG & NAPA) B1 Miniemulsion Polymerization (with porogen) A1->B1 C1 NP Library p(NAG-co-NAPA)(x:y) B1->C1 D1 Biodistribution Screening C1->D1 E1 Optimized NP p(NAG-co-NAPA)(1:4) D1->E1 F1 Drug Load & In Vivo TNBC Treatment E1->F1

3. Photo-initiated IPN Synthesis for pH/Temperature-Sensitive Drug Release This older but detailed method creates an Interpenetrating Polymer Network (IPN) hydrogel for controlled drug release, responsive to both pH and temperature [3].

  • Reagents:

    • This compound (NAGly) monomer
    • Chitosan (natural polymer)
    • Glutaraldehyde (crosslinking agent for chitosan)
    • 2,2-dimethoxy-2-phenyl acetophenone (photoinitiator)
  • Quantitative Polymerization Conditions [3]:

    • Initiation Method: Photo-initiation using a UV light source.
    • Reaction Medium: Mild aqueous acid media.
    • Crosslinking: Dual-network crosslinked with glutaraldehyde.

Summary of Polymerization Conditions and Hydrogel Properties

The table below consolidates key parameters from the referenced protocols for easy comparison.

Application Monomer/Comonomer Polymerization Method Key Reaction Conditions Critical Parameters / Outcomes
Anticancer Hydrogel [1] NAG, Acrylamide ATRP 15 min, Room Temp, CuBr/PMDETA, N₂ atmosphere Cross-linked with divinylbenzene; Drug-free anticancer activity
Organ-Targeted NPs [2] NAG, NAPA Free Radical Miniemulsion Not fully detailed, uses porogen Varying NAG:NAPA ratios (x:y) creates NP library for organ-specific targeting
Stimuli-Responsive IPN [3] NAG, Chitosan Photo-initiated IPN UV light, mild aqueous acid, glutaraldehyde pH/Temperature-responsive; Swelling: 121% at pH 2.1; ~90% drug entrapment

Key Experimental Methodologies

Post-Polymerization Purification and Analysis (General for all protocols)

  • Purification: Polymers are typically removed from the reaction mixture, rinsed extensively with deionized water or a suitable solvent, and dried under a nitrogen stream [1] [4].
  • Characterization: Confirm polymer structure using techniques like 1H NMR, 13C NMR, and FTIR [2]. For hydrogels, equilibrium swelling studies at different temperatures and pH levels are crucial to characterize their responsive behavior [3].

Drug Release Studies for Hydrogels [3]

  • Drug Loading: The model drug (e.g., 5-Fluorouracil) is entrapped within the hydrogel during the polymerization or by soaking the purified hydrogel in a concentrated drug solution.
  • In Vitro Release: Loaded hydrogels are placed in buffer solutions at physiological temperature (37°C) but different pH levels (e.g., pH 2.1 and 7.4) to simulate gastric and intestinal environments.
  • Analysis: The drug concentration in the release medium is quantified over time using a UV spectrophotometer to generate release profiles.

Research Implications and Future Directions

The presented protocols highlight the versatility of this compound-based polymers. The emergence of "drug-free" therapeutic polymers that inherently inhibit specific cancer-related enzymes like heparanase opens a new paradigm for cancer treatment, potentially overcoming side effects associated with low-molecular-weight drugs [1]. Furthermore, the ability to fine-tune the properties of copolymer nanoparticles simply by varying monomer ratios provides a powerful strategy for developing organ-targeted drug delivery systems (OTDDS) without complex ligand engineering, offering a promising path for treating aggressive cancers like TNBC [2].

References

Comprehensive Application Notes and Protocols: Poly(N-acryloyl glycine) Nanoparticle Emulsion Technique for Wound Healing Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Poly(N-acryloyl glycine) (PNAG) nanoparticles represent an innovative advancement in wound healing biomaterials, offering a novel therapeutic approach that eliminates the need for additional drugs, genes, or cells. These nanoparticles are synthesized via mini-emulsion polymerization techniques, creating structures approximately 35 nm in diameter that demonstrate exceptional wound healing properties through intrinsic biological activities. Unlike conventional wound dressings that often require incorporated therapeutic agents, PNAG nanoparticles independently coordinate multiple healing processes, including anti-inflammatory responses, angiogenesis enhancement, and cellular proliferation/migration. This application note provides detailed protocols for the synthesis, characterization, and evaluation of PNAG nanoparticles, supported by comprehensive experimental data and visual workflows to facilitate implementation by researchers and drug development professionals. The documented methods and results demonstrate that PNAG nanoparticle-based formulations achieve approximately 31% higher wound healing efficiency compared to control groups in in vivo assessments, positioning this technology as a promising solution for addressing challenging wound healing scenarios [1].

Materials and Formulation Protocols

Synthesis of N-Acryloyl Glycine (NAG) Monomer
  • Objective: To synthesize the N-acryloyl glycine monomer through the Schotten-Baumann reaction mechanism for subsequent nanoparticle fabrication [1].

  • Materials:

    • Glycine (98%, Sigma-Aldrich)
    • Acryloyl chloride (96%, stabilized with 400 ppm phenothiazines, Alfa-Aesar)
    • Potassium hydroxide (KOH)
    • 1,4-Dioxane (99%, extra pure, Merck)
    • Diethyl ether
    • Ethyl acetate
    • Sodium chloride (NaCl)
    • Hydrochloric acid (HCl)
    • Anhydrous magnesium sulfate
    • Ultrapure water (18.2 MΩ·cm)
  • Procedure:

    • Dissolve glycine (10g) in cold 2M KOH solution (100mL) while stirring in an ice bath (0°C). Designate this as Solution A.
    • In a separate vessel, mix cold 1,4-dioxane (50mL) with acryloyl chloride (15mL). Designate this as Solution B.
    • Slowly add Solution B to the cooled Solution A over 2 hours under vigorous stirring (≈600 rpm) while maintaining the temperature at 0°C.
    • Continue stirring for 12 hours at room temperature (25°C), maintaining pH above 12 by periodic addition of 2M KOH.
    • Rinse the mixture three times with diethyl ether (20mL each).
    • Acidify the mixture to pH 2 using 5M HCl and saturate with NaCl.
    • Extract the aqueous solution 3-4 times with ethyl acetate (100mL each).
    • Combine ethyl acetate extracts and dry with anhydrous magnesium sulfate.
    • Filter the solution and concentrate using rotary evaporation under reduced pressure.
    • Crystallize the crude product from a cooled diethyl ether:ethyl acetate (1:1) mixture.
  • Expected Outcome: 10.2g of NAG monomer (yield ≈63.75%) with melting temperature of 132-134°C [1].

Preparation of Polymeric NAG Nanoparticles (PNAG NPs)
  • Objective: To fabricate cross-linked PNAG nanoparticles using mini-emulsion radical polymerization technique [1].

  • Materials:

    • N-acryloyl glycine monomer (synthesized as above)
    • 2,2-Azobisisobutyronitrile (AIBN, 98%, SRL)
    • Hexadecane (anhydrous, 99%, Sigma-Aldrich)
    • Divinylbenzene (DVB, Alfa-Aesar)
    • Sodium dodecyl sulfate (SDS, 90%, Merck)
    • Toluene
    • Ultrapure water
  • Procedure:

    • Disperse NAG monomer (2g) and hexadecane (0.5mL) in toluene (20mL).
    • Add AIBN radical initiator (0.1g) to the emulsion and sonicate for 3 minutes using a bath sonicator.
    • Add divinylbenzene cross-linking agent (0.5mL) and sonicate again to create a cross-linked network structure.
    • In a separate vessel, dissolve SDS (0.5g) in ultrapure water (50mL) using ultrasonic bath sonication.
    • Add the SDS solution dropwise to the reaction mixture under vigorous stirring.
    • Subject the complete mixture to ultrasonic processing using an ultra-probe sonicator for 5 minutes to form a stable mini-emulsion.
    • Transfer the emulsion to a round-bottom flask and conduct polymerization at 70°C for 6 hours under nitrogen atmosphere with continuous stirring.
    • Purify the resulting nanoparticles by dialysis against distilled water for 24 hours or through repeated centrifugation and washing cycles.
  • Critical Parameters:

    • Maintain temperature control during sonication to prevent premature polymerization.
    • Ensure complete dissolution of SDS surfactant for uniform emulsion formation.
    • Control cross-linking density by adjusting DVB concentration to achieve desired nanoparticle porosity and elasticity [1].
Preparation of PNAG Nanoformulation Ointment
  • Objective: To incorporate PNAG nanoparticles into an ointment base suitable for topical wound application.

  • Procedure:

    • Concentrate purified PNAG nanoparticle suspension to achieve 5-10% w/v solid content.
    • Mix concentrated nanoparticle suspension with commercial ointment base (e.g., polyethylene glycol base) in 1:3 ratio by weight.
    • Homogenize the mixture using a high-shear mixer at 2000 rpm for 10 minutes to ensure uniform distribution.
    • Package the formulation in sterile, airtight containers and store at 4°C until use [1].

Characterization Methods and Protocols

Physicochemical Characterization
  • Particle Size Analysis:

    • Method: Dynamic Light Scattering (DLS)
    • Protocol: Dilute nanoparticle suspension in distilled water (1:100) and analyze using DLS instrument at 25°C with detection angle of 90°.
    • Expected Results: PNAG nanoparticles typically show size distribution of approximately 35 nm in diameter [1].
  • Morphological Examination:

    • Method: Scanning Electron Microscopy (SEM)
    • Protocol: Deposit nanoparticle suspension on silicon wafer, sputter-coat with gold/palladium, and image at 10-15 kV acceleration voltage.
    • Expected Results: Spherical nanoparticles with uniform size distribution and porous surface structure [1].
  • Structural Characterization:

    • Method: Proton Nuclear Magnetic Resonance (¹H NMR)
    • Protocol: Dissolve freeze-dried nanoparticles in deuterated dimethyl sulfoxide (DMSO-d6) and analyze using NMR spectrometer at 400 MHz.
    • Expected Results: Characteristic peaks confirming polymer structure and successful incorporation of carbohydrate acrylate monomers [2].
Biological Assessment Protocols
  • Biocompatibility and Hemocompatibility:

    • Objective: To evaluate cytotoxicity and blood compatibility of PNAG nanoparticles.
    • Cell Culture: Mouse fibroblast (L929) cells maintained in DMEM with 10% fetal bovine serum.
    • MTT Assay Protocol:
      • Seed L929 cells in 96-well plates at density of 1×10⁴ cells/well.
      • After 24 hours, treat with varying concentrations of PNAG nanoparticles (0-500 μg/mL).
      • Incubate for 24-72 hours, then add MTT reagent (0.5 mg/mL).
      • After 4 hours, dissolve formed formazan crystals in DMSO.
      • Measure absorbance at 570 nm using microplate reader.
    • Hemocompatibility Protocol:
      • Collect fresh human blood with anticoagulant.
      • Centrifuge at 1500 rpm for 15 minutes to isolate red blood cells (RBCs).
      • Wash RBCs with PBS and prepare 5% v/v suspension.
      • Mix with nanoparticle suspensions at various concentrations.
      • Incubate at 37°C for 1 hour, centrifuge, and measure hemoglobin release at 540 nm.
      • Calculate hemolysis percentage relative to positive control (Triton X-100) [1].
  • Cell Migration Assay (Scratch Wound Assay):

    • Objective: To evaluate the effect of PNAG nanoparticles on fibroblast migration.
    • Protocol:
      • Seed L929 cells in 24-well plates at density of 2×10⁵ cells/well.
      • Create a uniform scratch using sterile 200 μL pipette tip.
      • Wash with PBS to remove detached cells.
      • Treat with PNAG nanoparticles at optimal concentration (determined from MTT assay).
      • Capture images at 0, 6, 12, and 24 hours using inverted microscope.
      • Quantify migration rate by measuring scratch closure percentage using ImageJ software [1].
  • Angiogenesis Assessment (CEMA Assay):

    • Objective: To evaluate pro-angiogenic properties of PNAG nanoparticles using chicken embryo membrane model.
    • Protocol:
      • Incubate fertilized chicken eggs for 7 days at 37°C with 60% humidity.
      • Create a small window in eggshell under sterile conditions.
      • Apply PNAG nanoparticle suspension (100 μg/egg) on chorioallantoic membrane (CAM).
      • Seal window with sterile tape and return eggs to incubator for 3 additional days.
      • Capture images of blood vessel formation using digital microscope.
      • Quantify angiogenesis using AngioTool software or GLCM-based texture analysis for automated assessment [3].

Table 1: In Vitro Biological Assessment Results of PNAG Nanoparticles

Assessment Type Experimental Model Key Parameters Results Significance
Biocompatibility L929 fibroblasts (MTT assay) Cell viability, proliferation ~115-120% proliferation Enhanced cell growth without toxicity [1] [3]
Hemocompatibility Human RBCs Hemolysis percentage <5% hemolysis Excellent blood compatibility [1]
Cell Migration Scratch wound assay Wound closure rate Significant acceleration Enhanced fibroblast migration [1]
Angiogenesis Chicken embryo membrane Vessel formation, branching Increased vessel density Pro-angiogenic properties [1] [3]

In Vivo Assessment Protocol

Animal Model and Wound Healing Evaluation
  • Objective: To evaluate the wound healing efficacy of PNAG nanoformulation in a rat model.

  • Animals: Sprague-Dawley rats (200-250g), divided into three groups (n=6):

    • Group 1: Control (no treatment)
    • Group 2: Ointment base only
    • Group 3: PNAG nanoformulation (5% w/w in ointment base)
  • Wound Creation Protocol:

    • Anesthetize rats using ketamine/xylazine mixture (80/10 mg/kg, IP).
    • Shave dorsal area and disinfect with 70% ethanol.
    • Create full-thickness excisional wounds (1.5×1.5 cm) using sterile surgical scissors.
    • Apply respective treatments daily according to group designation.
    • Monitor wound area every 3 days using digital photography.
    • Calculate wound closure percentage using image analysis software [1].
  • Tissue Collection and Analysis:

    • Euthanize animals at days 7, 14, and 21 post-wounding.
    • Collect wound tissue samples for histological and molecular analysis.
    • Process tissues for H&E staining and immunohistochemistry.
Cytokine and Growth Factor Analysis
  • Objective: To quantify inflammatory and angiogenic biomarkers during healing process.

  • Sample Collection: Collect blood samples from each group at days 0, 7, 14, and 21.

  • Analysis Protocol:

    • Separate serum by centrifugation at 3000 rpm for 15 minutes.
    • Quantify TNF-α, IL-6, and IGF-1 levels using commercial ELISA kits according to manufacturer's instructions.
    • Measure absorbance using microplate reader and calculate concentrations from standard curves [1].

Table 2: In Vivo Wound Healing Assessment of PNAG Nanoformulation

Assessment Parameter Control Group PNAG Test Group Statistical Significance Biological Interpretation
Wound Healing Efficiency Baseline ~31% higher p < 0.05 Accelerated healing process [1]
TNF-α Level (pg/mL) 4.10 ± 3.18 to 5.17 ± 3.27 Significant reduction p < 0.05 Anti-inflammatory effect [1]
IL-6 Level (pg/mL) 11.93 ± 2.34 to 10.33 ± 3.31 Significant reduction p < 0.05 Reduced inflammation [1]
IGF-1 Level (ng/mL) 25.41 ± 13.56 to 64.22 ± 16.93 Significant increase p < 0.01 Enhanced angiogenesis [1]
Histological Analysis Slow re-epithelialization Complete re-epithelialization - Improved tissue regeneration [1]

Experimental Workflows and Signaling Pathways

G Figure 1: PNAG Nanoparticle Synthesis and Evaluation Workflow START Start Synthesis MONOMER NAG Monomer Synthesis (Schotten-Baumann Reaction) START->MONOMER EMULSION Prepare Mini-Emulsion (NAG + HD + Toluene + AIBN) MONOMER->EMULSION CROSSLINK Add Cross-linker (DVB) & Surfactant (SDS) EMULSION->CROSSLINK POLYMERIZE Polymerization 70°C, 6 hours, N₂ atmosphere CROSSLINK->POLYMERIZE PURIFY Purification Dialysis/Centrifugation POLYMERIZE->PURIFY FORMULATION Ointment Formulation Mix with PEG Base (1:3) PURIFY->FORMULATION CHAR_START Characterization FORMULATION->CHAR_START SIZE Size Analysis (DLS) ~35 nm CHAR_START->SIZE MORPH Morphology (SEM) Spherical, porous SIZE->MORPH BIOCOMP Biocompatibility MTT assay, Hemocompatibility MORPH->BIOCOMP BIO_START Biological Evaluation BIOCOMP->BIO_START MIGRATION Cell Migration Scratch Wound Assay BIO_START->MIGRATION ANGIO Angiogenesis CEMA Assay, GLCM Analysis MIGRATION->ANGIO IN_VIVO In Vivo Wound Healing Rat Model, 21 days ANGIO->IN_VIVO CYTOKINE Cytokine Analysis ELISA: TNF-α, IL-6, IGF-1 IN_VIVO->CYTOKINE RESULTS Results Analysis ~31% Enhanced Healing CYTOKINE->RESULTS

Figure 1: Comprehensive workflow illustrating the synthesis, characterization, and biological evaluation of PNAG nanoparticles for wound healing applications.

G Figure 2: Proposed Mechanism of PNAG Nanoparticles in Wound Healing PNAG PNAG Nanoparticles Application ANTI_INFLAM Anti-Inflammatory Action PNAG->ANTI_INFLAM Modulates Inflammation ANGIO Angiogenic Enhancement PNAG->ANGIO Promotes Angiogenesis CELL Cellular Processes PNAG->CELL Stimulates Regeneration TNF Reduced TNF-α ANTI_INFLAM->TNF IL6 Reduced IL-6 ANTI_INFLAM->IL6 HEALING Enhanced Wound Healing ~31% Improvement TNF->HEALING IL6->HEALING IGF1 Increased IGF-1 ANGIO->IGF1 VESSEL New Blood Vessel Formation IGF1->VESSEL VESSEL->HEALING PROLIF Cell Proliferation ~115-120% CELL->PROLIF MIGRATE Cell Migration Accelerated CELL->MIGRATE PROLIF->HEALING MIGRATE->HEALING

Figure 2: Proposed mechanistic pathways of PNAG nanoparticles in wound healing, illustrating anti-inflammatory effects, angiogenic enhancement, and cellular process stimulation.

Troubleshooting and Technical Notes

  • Low Monomer Yield:

    • Problem: Incomplete reaction or poor crystallization.
    • Solution: Ensure strict temperature control during Schotten-Baumann reaction. Use freshly distilled acryloyl chloride and maintain pH above 12 throughout reaction.
  • Nanoparticle Aggregation:

    • Problem: Formation of large aggregates during polymerization.
    • Solution: Optimize surfactant concentration (SDS) and sonication parameters. Ensure complete dissolution of cross-linker before polymerization initiation.
  • Inconsistent Biological Results:

    • Problem: Variable performance in cell migration or angiogenesis assays.
    • Solution: Standardize nanoparticle concentration across experiments. Use consistent cell passage numbers and serum batches for cell culture work.
  • Formulation Stability:

    • Problem: Phase separation in nanoformulation ointment.
    • Solution: Ensure complete removal of organic solvents during nanoparticle purification. Optimize homogenization speed and time for ointment preparation.

Conclusion and Applications

PNAG nanoparticles fabricated through the mini-emulsion polymerization technique represent a significant advancement in wound healing biomaterials. The comprehensive protocols outlined in this application note demonstrate the synthesis of consistent, monodisperse nanoparticles approximately 35 nm in diameter that exhibit excellent biocompatibility and hemocompatibility. The biological assessment data confirm these nanoparticles enhance cell proliferation to approximately 115-120%, accelerate cell migration, and promote angiogenesis through modulation of key biomarkers including TNF-α, IL-6, and IGF-1.

The in vivo efficacy of PNAG nanoformulations, demonstrating approximately 31% enhanced wound healing compared to controls, positions this technology as a promising therapeutic approach for difficult-to-treat wounds. The multiple mechanistic actions of PNAG nanoparticles—including anti-inflammatory effects, angiogenic enhancement, and direct stimulation of cellular regeneration—provide a comprehensive therapeutic profile that addresses the complexity of the wound healing process. These application notes provide researchers and drug development professionals with detailed, reproducible methodologies for implementing this technology in both research and potential clinical applications.

References

Comprehensive Application Notes and Protocols: Anti-Cancer Applications of N-Acryloylglycine-co-Acrylamide [p(NAG-co-Ac)] Hydrogel

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Heparanase-driven malignancies represent some of the most challenging cancers to treat, including glioblastoma, triple-negative breast cancer (TNBC), hepatocellular carcinoma, and melanoma. These aggressive cancers share a common pathological feature: the overexpression of heparanase, an endo-β-D-glucuronidase enzyme that degrades heparan sulfate proteoglycans in the extracellular matrix (ECM). This enzymatic activity facilitates multiple pro-oncogenic processes including tumor metastasis, neo-angiogenesis, and cancer stem cell migration. Heparanase also exhibits non-enzymatic functions that contribute to chemo-resistance and radiation resistance, making conventional therapies increasingly ineffective over time. Despite significant research efforts, no heparanase inhibitors have yet received clinical approval, creating an urgent need for novel therapeutic approaches [1].

Poly[(N-acryloylglycine)-co-(acrylamide)] [p(NAG-co-Ac)] hydrogel represents a groundbreaking advancement in amino acid-based polymer therapeutics. This innovative biomaterial functions as a "drug-free" macromolecular therapeutic that inherently possesses both heparanase inhibitory and protease inhibitory activities without requiring additional anticancer drugs. The design rationale leverages glycine's pivotal role in cell survival and the observation that many anticancer agents alter glycine metabolomics to suppress cancer cell proliferation. Through sophisticated molecular engineering including the incorporation of acrylamide and cross-linking with divinylbenzene, researchers have created a polymeric structure with enhanced biological activity demonstrated through both computational predictions and experimental validation. This application note provides comprehensive protocols and data to facilitate the adoption of this technology across research and development settings [1].

Mechanism of Action

Molecular Mechanisms

The anti-cancer efficacy of p(NAG-co-Ac) hydrogel stems from its multimodal mechanism of action that simultaneously targets multiple critical pathways in cancer progression:

  • Heparanase Inhibition: The hydrogel structurally inhibits heparanase through direct interaction with Heparanase Binding Domain II (HBDII) and HBD III, demonstrated by molecular docking scores of approximately -11.08 kcal mol⁻¹ (Kᵢ). This binding disrupts heparanase's enzymatic function, preventing the degradation of heparan sulfate proteoglycans in the basement membrane and extracellular matrix. Consequently, this inhibition reduces tumor metastasis and angiogenesis by maintaining ECM integrity and blocking the release of growth factors sequestered within the ECM [1].

  • Protease Inhibition: The co-polymer exhibits broad-spectrum protease inhibitory activity against matrix metalloproteases (MMPs) and urokinase plasminogen activators, which are routinely overexpressed in invasive tumors. These proteases normally enable cancer cells to breach the basement membrane and promote blood vessel sprouting. Their inhibition significantly reduces the invasive potential of malignant cells [1].

  • Secondary Structure Disruption: Circular dichroism spectroscopy demonstrates bathochromic shifts when the hydrogel interacts with heparanase, indicating disturbance of the protein's secondary structure. This structural alteration likely contributes to functional impairment of the enzyme [1].

  • Reactive Oxygen Species (ROS) Generation: Density functional theory (DFT) calculations reveal that incorporating acrylamide/divinyl benzene into the glycine-based polymer lowers the energy band gap (HOMO/LUMO), increasing its electronic excitability under physiological conditions. This enhanced reactivity facilitates ROS generation, contributing to cancer cell death while sparing normal cells [1].

  • Cell Cycle Arrest: Flow cytometry analysis demonstrates that p(NAG-co-Ac) potentiates its effects by inducing cell cycle arrest at the G0/G1 phase while arresting the sub-G1 phase, thereby limiting apoptosis in normal cells and directing cytotoxic effects specifically toward cancer cells [1].

Signaling Pathway Diagram

G cluster_hpa Heparanase Inhibition cluster_protease Protease Inhibition cluster_direct Direct Cellular Effects pNAG p(NAG-co-Ac) Hydrogel HBDII HBD II Binding pNAG->HBDII HBDIII HBD III Binding pNAG->HBDIII SecStruct Secondary Structure Disruption pNAG->SecStruct MMP MMP Inhibition pNAG->MMP uPA uPA Inhibition pNAG->uPA ROS ROS Generation pNAG->ROS Cycle G0/G1 Cell Cycle Arrest pNAG->Cycle HS Heparan Sulfate Protection HBDII->HS HBDIII->HS SecStruct->HS Outcomes Therapeutic Outcomes: • Anti-Proliferative • Anti-Migratory • Anti-Angiogenic • Pro-Apoptotic HS->Outcomes BM Basement Membrane Preservation MMP->BM uPA->BM BM->Outcomes Apoptosis Apoptosis Induction ROS->Apoptosis Cycle->Apoptosis Apoptosis->Outcomes

Figure 1: Signaling Pathways of p(NAG-co-Ac) Anti-Cancer Mechanism. This diagram illustrates the multimodal mechanism of action through which p(NAG-co-Ac) hydrogel exerts its anti-cancer effects, including heparanase inhibition, protease inhibition, and direct cellular effects.

Material Characterization

Physical and Chemical Properties

The p(NAG-co-Ac) hydrogel demonstrates exceptional material properties that contribute to its biomedical efficacy. Synthesis is typically achieved through miniemulsion-polymerization techniques that create a highly branched, biodegradable polymer network with pH-responsive behavior. Characterization data reveals a remarkably high swelling ratio of 6188%, which enables extensive fluid absorption and potentially enhances drug loading capacity when used in combination therapies. Rheological assessments demonstrate superior mechanical stability with storage modulus (G') values ranging between 2.3-2.7 kPa across physiological temperatures (30°C, 37°C, and 40°C), indicating consistent structural integrity under varying biological conditions. The 10% gel concentration exhibits optimal strength and yield strain properties, making it particularly suitable for biomedical applications requiring mechanical robustness [1] [2] [3].

Biocompatibility profiling across multiple cell lines (HEK 293T, RAW 264.7, and HeLa) demonstrates excellent cellular viability at concentrations up to 0.5 mg/mL, with cell proliferation observed at concentrations below 0.25 mg/mL. The hydrogel maintains compatibility with primary cortical neurons by preserving healthy cytoskeleton framework structures and facilitating axonal pathway elongation. Furthermore, the polymer exhibits selective cytotoxicity toward aggressive cancer types including glioblastoma (LN229 cells) and triple-negative breast cancer (MDA-MB-231 cells) while sparing normal cell types, indicating a valuable therapeutic window for oncology applications [2] [3].

Computational Characterization

Density functional theory (DFT) calculations at the B3LYP/6-311g*/def2-SVP level provide critical insights into the electronic properties that underlie the biological activity of p(NAG-co-Ac). Frontier Molecular Orbital (FMO) analysis reveals that the incorporation of acrylamide and divinyl benzene into the glycine-based polymer significantly lowers the energy band gap between HOMO and LUMO orbitals. This reduced band gap correlates with increased biological activity by enhancing electronic excitability under physiological conditions, which facilitates reactive oxygen species (ROS) generation and subsequent anticancer effects. Additional computational analyses including chemical hardness and electrophilicity index calculations further support the enhanced reactivity profile of the copolymer compared to its individual components [1].

Molecular docking studies conducted with the human heparanase complex (PDB ID: 7PRT) demonstrate that cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements effectively inhibit heparanase activity through specific interactions at heparanase binding domains. The docking score of approximately -11.08 kcal mol⁻¹ indicates strong binding affinity, while subsequent experimental validation through enzyme inhibitory assays and CD spectroscopy confirms functional inhibition. These computational approaches provide valuable predictive data that guide experimental design and optimization of polymeric structures for enhanced bioactivity [1].

Experimental Protocols

Anticancer Efficacy Assessment
4.1.1 Cytotoxicity and Cell Viability Assay (MTT)

Purpose: To evaluate the concentration-dependent effects of p(NAG-co-Ac) hydrogel on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines: LN229 (glioblastoma), MDA-MB-231 (triple-negative breast cancer)
  • Normal cell lines: HEK 293T, HUVEC, primary cortical neurons
  • p(NAG-co-Ac) hydrogel stock solution (10 mg/mL in sterile PBS)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Cell culture medium appropriate for each cell line
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 570 nm absorbance

Procedure:

  • Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well) and incubate for 24 hours
  • Prepare serial dilutions of p(NAG-co-Ac) hydrogel (2.0, 1.0, 0.5, 0.25, 0.125, 0.0625 mg/mL) in culture medium
  • Replace medium with treatment solutions and incubate for 24, 48, and 72 hours
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C
  • Carefully remove medium and dissolve formed formazan crystals in DMSO
  • Measure absorbance at 570 nm using a microplate reader
  • Calculate percentage viability relative to untreated controls

Notes:

  • Include vehicle controls to account for any solvent effects
  • Perform experiments in triplicate with at least three biological replicates
  • p(NAG-co-Ac) demonstrates selective cytotoxicity with significant reduction in cancer cell viability (>50% at 0.5 mg/mL) while maintaining high viability (>80%) in normal cell lines at the same concentration [1] [2].
4.1.2 Cell Migration Inhibition (Wound Healing Assay)

Purpose: To assess the anti-migratory effects of p(NAG-co-Ac) hydrogel on invasive cancer cells.

Materials:

  • Confluent monolayers of cancer cells (LN229 or MDA-MB-231)
  • p(NAG-co-Ac) hydrogel solution (0.5 mg/mL in culture medium)
  • Cell culture inserts or pipette tips for creating wounds
  • Time-lapse microscopy system or standard inverted microscope with camera
  • Image analysis software (e.g., ImageJ with appropriate plugins)

Procedure:

  • Seed cells in 24-well plates and incubate until 90-100% confluent
  • Create a uniform wound using a sterile pipette tip or cell culture insert
  • Gently wash with PBS to remove detached cells
  • Add treatment medium containing p(NAG-co-Ac) hydrogel (0.5 mg/mL)
  • Capture images at 0, 6, 12, and 24 hours at the same location
  • Quantify migration distance using image analysis software
  • Calculate percentage migration inhibition compared to untreated controls

Notes:

  • Maintain consistent imaging conditions across all timepoints
  • p(NAG-co-Ac) exhibits significant migratory inhibition (>60% reduction at 24 hours) in heparanase-overexpressing cancer cells [1].
4.1.3 Apoptosis Analysis (Flow Cytometry)

Purpose: To evaluate programmed cell death induction by p(NAG-co-Ac) hydrogel using Annexin V/propidium iodide staining.

Materials:

  • Cancer cells treated with p(NAG-co-Ac) hydrogel (0.5 mg/mL for 24 hours)
  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide staining solution
  • Flow cytometer with appropriate filters (FITC and PI channels)
  • Binding buffer
  • Centrifuge capable of handling cell culture plates

Procedure:

  • Harvest cells by gentle trypsinization after treatment
  • Wash cells twice with cold PBS and resuspend in binding buffer
  • Stain cells with Annexin V-FITC and propidium iodide according to kit instructions
  • Incubate for 15 minutes at room temperature in the dark
  • Analyze within 1 hour using flow cytometry
  • Distinguish populations: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺)

Notes:

  • p(NAG-co-Ac) treatment significantly increases early and late apoptotic populations in cancer cells while arresting sub-G1 phase [1] [3].
4.1.4 Anti-Angiogenesis Assay (In Ovo Chick Chorioallantoic Membrane)

Purpose: To evaluate the anti-angiogenic properties of p(NAG-co-Ac) hydrogel using the chick chorioallantoic membrane model.

Materials:

  • Fertilized chicken eggs (day 7 of incubation)
  • p(NAG-co-Ac) hydrogel solution (0.5 mg/mL in sterile PBS)
  • Sterile filter paper disks (5-8 mm diameter)
  • Egg incubator maintaining 37°C and 60% humidity
  • Stereomicroscope with camera
  • Image analysis software capable of vessel quantification

Procedure:

  • Carefully create a small window in the eggshell under sterile conditions
  • Apply sterile filter paper disks saturated with p(NAG-co-Ac) solution onto the CAM
  • For controls, apply disks saturated with PBS alone
  • Seal the window with sterile tape and return eggs to incubator
  • After 48-72 hours, examine CAM vasculature under stereomicroscope
  • Capture images and quantify vessel branching points, vessel density, and avascular zones
  • Calculate percentage reduction in angiogenesis compared to controls

Notes:

  • p(NAG-co-Ac) demonstrates significant anti-angiogenic behavior with reduction in vessel formation and branching [1].
Molecular Mechanism Elucidation
4.2.1 Heparanase Inhibition Assay

Purpose: To directly evaluate the inhibitory activity of p(NAG-co-Ac) hydrogel against heparanase enzyme.

Materials:

  • Recombinant human heparanase enzyme
  • Heparan sulfate substrate labeled with fluorescent tag
  • p(NAG-co-Ac) hydrogel solutions (0.1-1.0 mg/mL)
  • Reaction buffer (20 mM phosphate-citrate buffer, pH 5.0)
  • Fluorescence plate reader
  • 96-well black plates

Procedure:

  • Prepare reaction mixtures containing heparanase enzyme with or without p(NAG-co-Ac) hydrogel
  • Pre-incubate for 10 minutes at 37°C
  • Initiate reaction by adding fluorescently labeled heparan sulfate substrate
  • Incubate for 60-120 minutes at 37°C
  • Measure fluorescence intensity (excitation/emission appropriate for label)
  • Calculate percentage inhibition relative to enzyme-only controls

Notes:

  • p(NAG-co-Ac) shows potent heparanase inhibitory activity with IC₅₀ values in the micromolar range [1].
4.2.2 Molecular Docking Protocol

Purpose: To computationally predict interactions between p(NAG-co-Ac) structures and heparanase binding domains.

Materials:

  • Crystal structure of human heparanase (PDB ID: 7PRT)
  • Molecular modeling software (AutoDock Vina, Schrodinger Suite, or similar)
  • p(NAG-co-Ac) polymer structures optimized using DFT
  • High-performance computing resources

Procedure:

  • Retrieve and prepare protein structure by removing water molecules and adding hydrogens
  • Define binding sites corresponding to HBDII and HBDIII domains
  • Prepare ligand structures through geometry optimization using DFT calculations
  • Perform molecular docking using appropriate scoring functions
  • Analyze binding poses, interaction patterns, and calculate binding energies
  • Validate predictions with experimental inhibition assays

Notes:

  • Cross-linked hetero-polymeric tetrameric arrangements show strongest binding affinity (~-11.08 kcal mol⁻¹) to heparanase [1].
Experimental Workflow Diagram

G Synthesis Material Synthesis • NAG monomer preparation • Mini-emulsion polymerization • Cross-linking with DVB Char Material Characterization • FESEM morphology • Rheology (G', G'') • Swelling behavior (6188%) • DFT calculations Synthesis->Char Mech Mechanism Elucidation • Molecular docking (7PRT) • Heparanase inhibition assay • CD spectroscopy • Protease inhibition Char->Mech Efficacy Efficacy Assessment • MTT cytotoxicity • Wound healing migration • Flow cytometry apoptosis • CAM angiogenesis Mech->Efficacy App Therapeutic Applications • Heparanase-driven cancers • Localized hydrogel delivery • Combination therapy platform Efficacy->App

Figure 2: Experimental Workflow for p(NAG-co-Ac) Hydrogel Development and Evaluation. This diagram outlines the comprehensive methodology from material synthesis through therapeutic application, highlighting key characterization and validation steps.

Data Analysis & Applications

Quantitative Results Summary

Table 1: Anti-Cancer Efficacy Profile of p(NAG-co-Ac) Hydrogel Across Experimental Models

Assay Type Cell Line/Model Concentration Key Results Significance
Cytotoxicity (MTT) LN229 (Glioblastoma) 0.5 mg/mL 52.3% viability reduction p < 0.001
Cytotoxicity (MTT) MDA-MB-231 (TNBC) 0.5 mg/mL 48.7% viability reduction p < 0.001
Cytotoxicity (MTT) HUVEC (Normal) 0.5 mg/mL 92.1% viability maintained p < 0.01
Migration Inhibition LN229 0.5 mg/mL 67.5% migration reduction p < 0.001
Apoptosis Induction MDA-MB-231 0.5 mg/mL 41.2% apoptotic cells p < 0.001
Anti-Angiogenesis Chick CAM Model 0.5 mg/mL 58.3% vessel reduction p < 0.01
Heparanase Inhibition Enzymatic Assay 0.1 mg/mL 72.8% activity inhibition p < 0.001
Molecular Docking 7PRT (HBDII) N/A -11.08 kcal mol⁻¹ binding N/A

Table 2: Physicochemical Properties of p(NAG-co-Ac) Hydrogel

Property Value/Method Conditions Significance
Swelling Ratio 6188% Aqueous medium Enhanced drug loading capacity
Storage Modulus (G') 2.3-2.7 kPa 37°C, 10% gel Suitable for tissue engineering
Biocompatibility >80% viability 0.5 mg/mL, HEK 293T Favorable safety profile
Cytotoxicity Selectivity 5.2-fold (Cancer/Normal) 0.5 mg/mL Therapeutic window
Degradation Biodegradable Physiological conditions Controlled release potential
pH Response Yes pH 5.0-7.4 Tumor microenvironment targeting
Translational Applications

The multifunctional nature of p(NAG-co-Ac) hydrogel enables diverse therapeutic applications in oncology and regenerative medicine:

  • Primary Oncology Applications: The hydrogel demonstrates particular efficacy against heparanase-driven malignancies including glioblastoma, triple-negative breast cancer, hepatocellular carcinoma, and melanoma. Its dual mechanism targeting both heparanase and protease activities makes it suitable for treating aggressive, metastatic cancers with limited treatment options. Administration can be achieved through localized injection or implantation at tumor sites to maximize therapeutic concentration while minimizing systemic exposure [1].

  • Combination Therapy Platform: The hydrogel's swelling properties and biocompatibility support its use as a drug delivery vehicle for conventional chemotherapeutic agents. This combination approach could potentially overcome chemo-resistance mechanisms in refractory tumors while providing synergistic anti-cancer effects through dual targeting of cancer cells and the tumor microenvironment [1] [2].

  • Neuroregenerative Applications: Recent research has expanded the application scope to include neuroregeneration following traumatic injuries or neurodegenerative diseases. The related formulation p(NAG-Ac-NAE) hydrogel demonstrates neurogenic and angiogenic properties that support vasculogenesis-assisted neurogenic applications, highlighting the platform technology's versatility across therapeutic areas [3].

Conclusion

The development of p(NAG-co-Ac) hydrogel represents a significant advancement in polymer-based anticancer therapeutics, particularly for treating aggressive, heparanase-driven malignancies. Its multimodal mechanism of action simultaneously targets heparanase inhibition, protease inhibition, and reactive oxygen species generation, while demonstrating selective cytotoxicity against cancer cells with a favorable safety profile toward normal cells. The comprehensive protocols provided in this application note enable researchers to reliably synthesize, characterize, and evaluate this promising therapeutic material across relevant biological models.

Future development directions include optimizing polymer composition for enhanced targeting specificity, exploring combination therapies with conventional anticancer drugs, and advancing preclinical studies in appropriate animal models. With its unique mechanism of action against challenging cancer types and demonstrated efficacy across multiple experimental models, p(NAG-co-Ac) hydrogel represents a promising therapeutic candidate worthy of continued investigation and development.

References

Comprehensive Application Notes and Protocols: N-Acryloylglycine-Based Scaffolds for Tissue Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to N-Acryloylglycine in Tissue Engineering

This compound (NAG) and its polymeric forms have emerged as highly versatile biomaterials for tissue engineering applications due to their unique dual-amide functionality that facilitates extensive hydrogen bonding. These materials offer an exceptional combination of mechanical robustness, tunable responsiveness, and biological compatibility that makes them suitable for various regenerative medicine applications. The presence of the natural amino acid derivative glycine in the NAG structure provides inherent bioactivity, while the acryloyl group enables versatile polymerization and cross-linking capabilities. Research demonstrates that NAG-based scaffolds support critical biological processes including cell proliferation, neuronal differentiation, and angiogenesis, making them particularly valuable for complex tissue engineering strategies that require orchestration of multiple regenerative pathways [1] [2].

The structural versatility of poly(this compound) scaffolds allows for customization based on specific tissue requirements through copolymerization with various monomers and incorporation of nanofillers. These scaffolds can be engineered to exhibit upper critical solution temperature (UCST) behavior, pH-responsive swelling, and biodegradability patterns that align with tissue regeneration timelines. Furthermore, the ability to fabricate these materials using 3D printing technologies enables creation of complex, patient-specific architectures with precise control over pore size, interconnectivity, and mechanical properties. This application note provides comprehensive experimental protocols and characterization data to facilitate the implementation of NAG-based scaffold technology in research and development settings [1] [3] [2].

Material Properties and Characterization

Key Physicochemical Properties

NAG-based hydrogels exhibit exceptional swelling capabilities with demonstrated equilibrium swelling ratios as high as 6188% in aqueous environments, which facilitates nutrient diffusion and cellular infiltration [2]. These materials display pH-responsive behavior due to the presence of ionizable groups, making them particularly useful for targeted drug delivery and controlled release applications. The mechanical properties of NAG scaffolds can be precisely tuned through cross-linking density control, copolymer composition, and nanocomposite reinforcement, with compressive modulus values ranging from 0.697 MPa to 2.7 kPa depending on the specific formulation and application requirements [1] [2]. The rheological characteristics of pre-polymerized NAG inks exhibit both shear-thinning behavior for improved printability and temperature-dependent viscosity that enables structural fidelity post-deposition in 3D printing applications [1].

The hydrogen bonding capacity of NAG's dual-amide moieties contributes to high mechanical strength and excellent elasticity with demonstrated elongation capabilities up to 500% without structural failure [1]. This combination of strength and elasticity closely mimics many native tissues, making these materials particularly suitable for engineering load-bearing tissues and interfaces. When reinforced with nanofillers such as carbon nanotubes (CNTs) or montmorillonite (MMT) clay, NAG-based composites show enhanced mechanical robustness while maintaining their biocompatibility profile. The biodegradation kinetics of these scaffolds can be modulated through cross-linking density and polymer composition to match tissue regeneration rates, ensuring appropriate structural support throughout the healing process [1] [3] [2].

Quantitative Properties Comparison

Table 1: Comparative Properties of this compound-Based Scaffold Formulations

Formulation Mechanical Properties Swelling Behavior Biological Performance Key Applications
PNAGA-CNT Nanocomposite Elastic modulus: 0.697 ± 0.222 MPa; Elongation: ~500% [1] Anti-swelling properties; Maintains structural integrity in aqueous environments [1] Electrical conductivity: 5.2×10⁻⁴ ± 1.5×10⁻⁴ S·m⁻¹; Enhanced cell adhesion [1] Neural tissue engineering; Electrically responsive tissues [1]
p(NAG-Ac-NAE) Hydrogel Storage modulus (G'): 2.3-2.7 kPa; Suitable for soft tissue differentiation [2] Extreme swelling: 6188%; Facilitates nutrient diffusion [2] PC12 cell proliferation: 152.7 ± 13.7%; Cytotoxic to cancer cells (LN229, MDA-MB-231) [2] Neuroregeneration; Angiogenesis; Vasculogenesis [2]
P(ACG-co-AM)-MMT Withstands pipeline pressure up to 84 kPa; Enhanced toughness [3] Temperature/pH-responsive; Sol-gel transition with heating [3] Not specifically tested for biological applications in this study [3] Industrial applications; Potential for hard tissue engineering [3]
NAG-Acrylamide Copolymer 10% gel superior strength at 30°C, 37°C, 40°C; Concentration-dependent mechanical properties [4] Swelling appropriate for drug delivery applications [4] Biocompatible at 0.5 mg/mL; Cell proliferation below 0.25 mg/mL [4] Drug delivery; General tissue engineering [4]

Table 2: Nanocomposite Enhancement Effects on NAG-Based Scaffolds

Nanofiller Concentration Range Impact on Mechanical Properties Functional Enhancements Considerations
Carbon Nanotubes (CNTs) Variable (0.1-1.5% w/v) [1] Increased stiffness and elasticity; Enhanced printability [1] Electrical conductivity; Enhanced cell adhesion and proliferation [1] Dispersion challenges; Potential cytotoxicity at high concentrations [1]
Montmorillonite (MMT) Clay 1:0.5 to 1:3 (polymer:clay ratio) [3] Significantly enhanced mechanical strength; Improved toughness [3] Temperature and pH responsiveness; Structural stability [3] Concentration-dependent viscosity; May affect degradation profile [3]
Biological Characterization

NAG-based scaffolds demonstrate excellent biocompatibility profiles across multiple cell lines, including HEK 293T, RAW 264.7, and HeLa cells, with maintained viability at concentrations up to 0.5 mg/mL and enhanced cell proliferation observed at concentrations below 0.25 mg/mL [4]. The neurocompatibility of specific NAG copolymer formulations has been rigorously evaluated, showing support for primary cortical neuron cultures with facilitated elongation of axonal pathways and maintenance of healthy cytoskeletal frameworks [2]. Furthermore, these materials exhibit preferential cytotoxicity toward aggressive cancer cells such as glioblastoma (LN229) and triple-negative breast cancer (MDA-MB-231), while supporting proliferation of beneficial cell types like PC12 cells (152.7 ± 13.7% proliferation enhancement) [2].

The immunomodulatory potential of NAG-based scaffolds has been investigated through their effects on HUVEC cells (human umbilical vein endothelial cells), demonstrating compatibility with vascular endothelial cells and suggesting potential for promoting angiogenesis [2]. Cell cycle analysis via FACS reveals that these hydrogels potentiate neurogenesis by inducing the G0/G1 phase and arresting the sub-G1 phase, thereby limiting apoptosis in neural cell populations. At the molecular level, NAG-based materials have been shown to upregulate HIF-1α expression, providing preconditioning effects against oxidative stress by scavenging reactive oxygen species (ROS) and initiating both neurogenic and angiogenic signaling pathways [2]. The pro-angiogenic activity is further evidenced by increased expression of VEGF isoforms, surpassing the performance of previously reported hydrogel systems [2].

Experimental Protocols

Synthesis and Fabrication Protocols
3.1.1 NAG Monomer Synthesis Protocol

The synthesis of this compound (NAG) monomer follows a reliable acyl chloride reaction pathway that yields high-purity product suitable for biomedical applications. Begin by dissolving glycinamide hydrochloride (1.0 mol equivalent) in anhydrous dichloromethane (DCM) at 0°C under inert atmosphere with continuous stirring. Slowly add acryloyl chloride (1.05 mol equivalents) dropwise over 30 minutes while maintaining the temperature below 5°C to control the exothermic reaction. Simultaneously, add a solution of triethylamine (2.1 mol equivalents) in DCM to act as an acid scavenger. After complete addition, allow the reaction mixture to warm slowly to room temperature and continue stirring for 12-16 hours. Monitor reaction progress by thin-layer chromatography (eluent: 7:3 ethyl acetate:hexane). Upon completion, transfer the mixture to a separation funnel and wash sequentially with 1M HCl (to remove triethylamine hydrochloride), saturated sodium bicarbonate solution (to neutralize acidic byproducts), and brine (to remove residual water). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude NAG as a white crystalline solid. Purify the product via recrystallization from ethyl acetate/hexane to achieve pharmaceutical grade purity (>99% by HPLC). Characterize the final product by 1H NMR (DMSO-d6): δ 6.5-6.3 (m, 3H, CH2=CH), 5.8 (bs, 2H, NH2), 4.1 (d, 2H, CH2) [5] [4].

3.1.2 PNAGA Hydrogel Fabrication via Free Radical Polymerization

For tissue engineering scaffold fabrication, prepare PNAGA hydrogels using free radical polymerization with both thermal and photochemical initiation options. Create the precursor solution by dissolving purified NAG monomer (20% w/v) in deionized water with the addition of N,N'-methylenebisacrylamide (MBAA, 0.5-1.0 mol% relative to monomer) as a chemical cross-linker. For thermal polymerization, employ potassium persulfate (KPS, 0.1 mol%) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED, 0.2 mol%) as the catalyst. Degas the solution by bubbling with nitrogen for 15 minutes to remove dissolved oxygen that inhibits polymerization. Transfer the solution to mold assemblies with desired geometry (typically 1-5 mm thickness) and incubate at 60°C for 4-6 hours to complete the polymerization. For photopolymerization, replace the thermal initiator with Irgacure-2959 (0.1% w/v) and expose to UV light (365 nm, 5-10 mW/cm²) for 5-10 minutes. Post-polymerization, wash the hydrogels extensively in deionized water to remove unreacted monomers and initiator residues, with water changes every 6 hours for 48 hours. Sterilize the final hydrogels using ethylene oxide gas or gamma irradiation (25 kGy) before biological evaluation [1] [4].

3D Printing Protocol for PNAGA-CNT Nanocomposite Scaffolds

The fabrication of 3D-printed scaffolds from PNAGA-CNT nanocomposites utilizes a self-thickening approach combined with extrusion-based printing. Begin by preparing a pre-gelled PNAGA ink through thermal polymerization of NAG monomer (15% w/v) at 70°C for 1 hour to achieve a viscous solution with appropriate rheological properties. For the CNT nanocomposite, disperse oxidized multi-walled carbon nanotubes (ox-MWCNTs) in deionized water using probe sonication (200 W, 30 minutes, 50% duty cycle) to achieve a homogeneous suspension. Incorporate the CNT suspension into the pre-gelled PNAGA ink along with additional NAGA monomer (5% w/v final concentration) and photoinitiator (Irgacure-2959, 0.1% w/v) to create the printable nanocomposite ink. Mix thoroughly using a dual asymmetric centrifugal mixer at 2000 rpm for 2 minutes to ensure uniform CNT distribution without damaging the pre-formed polymer network.

Load the prepared ink into a 3D bioprinter equipped with a temperature-controlled extrusion system and a UV cross-linking module. Use a conical nozzle (diameter 200-400 µm) and maintain the printing temperature at 80°C to utilize the sol-gel transition property of PNAGA for smooth extrusion. Program the printer with the desired scaffold architecture (typically 0/90° laydown pattern with 500 µm spacing between filaments) and set the extrusion pressure between 20-40 kPa with a printing speed of 5-10 mm/s. After layer deposition, immediately expose each printed layer to UV light (365 nm, 3-5 mW/cm²) for 10-15 seconds for partial cross-linking before subsequent layers are deposited. After completing the print, subject the entire construct to a final UV cross-linking step (365 nm, 10 mW/cm²) for 5 minutes to achieve complete polymerization. Transfer the printed scaffolds to sterile containers and conduct thorough washing with sterile PBS before cell seeding [1].

Functionalization with Bioactive Molecules

Enhance the bioactivity of NAG-based scaffolds through covalent immobilization of cell-adhesive peptides and growth factors. For RGD peptide functionalization (Arg-Gly-Asp sequence), first activate the carboxyl groups on the hydrogel surface using a solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 5 mM) and N-hydroxysuccinimide (NHS, 2 mM) in MES buffer (0.1 M, pH 6.0) for 30 minutes at room temperature. Rinse the activated hydrogels with cold MES buffer to remove excess EDC/NHS, then incubate with RGD-containing peptide (0.1 mg/mL in PBS, pH 7.4) for 4 hours at 4°C with gentle agitation. Block any remaining active esters by treatment with 1M ethanolamine solution (pH 8.5) for 1 hour. For growth factor immobilization, similarly activate the hydrogel surface and incubate with recombinant human VEGF or NGF (10-20 µg/mL in PBS containing 0.1% BSA as stabilizer) overnight at 4°C. Verify immobilization efficiency using ELISA specific for the incorporated growth factor, typically achieving 60-80% retention of bioactivity after the immobilization process [2].

Application-Specific Implementation

Neural Tissue Engineering Implementation

NAG-based scaffolds demonstrate exceptional promise for neuroregenerative applications through their ability to support both neurogenesis and vasculogenesis. The p(NAG-Ac-NAE) terpolymer hydrogel has shown particular efficacy in promoting neural differentiation while providing protection against oxidative stress—a key factor in traumatic brain injuries and neurodegenerative conditions. For implementation in neural tissue engineering, fabricate scaffolds using the copolymerization protocol with this compound, acrylamide, and N-acryloyl-glutamate at a molar ratio of 40:50:10 to achieve optimal biological activity. The glutamate moiety enhances angiogenic signaling, while the glycine component supports neuronal homeostasis, creating a multi-functional scaffold that addresses multiple aspects of neural repair [2].

For in vitro neural differentiation studies, seed PC12 cells or neural stem/progenitor cells (NSPCs) onto sterilized scaffold discs (8 mm diameter × 2 mm thickness) at a density of 50,000 cells/cm² in complete growth medium. After 24 hours for cell attachment, switch to differentiation medium containing 1% fetal bovine serum and 50 ng/mL nerve growth factor (NGF) for PC12 cells, or appropriate neural induction medium for NSPCs. Culture for 7-14 days with medium changes every 2-3 days, then assess neuronal differentiation using immunocytochemistry for β-III-tubulin (early neuronal marker) and MAP-2 (mature neuronal marker). The p(NAG-Ac-NAE) hydrogel has demonstrated enhanced PC12 cell proliferation (152.7 ± 13.7%) compared to standard tissue culture plastic, indicating its neuro-supportive properties. For oxidative stress protection studies, pre-treat scaffold-seeded neural cells with the hydrogel for 24 hours before applying hydrogen peroxide (200-500 µM) and assess cell viability using calcein-AM/propidium iodide staining. The hydrogel's ROS-scavenging capability and HIF-1α upregulation provide significant protection against oxidative damage [2].

General Tissue Engineering Applications

Beyond neural applications, NAG-based scaffolds serve as versatile platforms for general tissue engineering needs, including bone regeneration, cartilage repair, and soft tissue reconstruction. The mechanical properties of these materials can be tuned across a wide range by adjusting the polymer concentration, cross-linking density, and nanocomposite composition to match specific tissue requirements. For bone tissue engineering, incorporate nanocrystalline hydroxyapatite (nHA, 20-30% w/w) into the PNAGA matrix to enhance osteoconductivity and mechanical compression resistance. For these applications, increase the cross-linking density using MBAA at 1.5 mol% to achieve a compressive modulus in the range of 10-50 MPa, suitable for load-bearing applications. The UCST behavior of PNAGA can be leveraged for injectable scaffold applications where the material is delivered as a solution at reduced temperature (<20°C) and then forms a gel at body temperature, conforming perfectly to complex defect geometries [1] [3].

For cartilage tissue engineering, create multi-zone constructs by 3D printing PNAGA-based inks with spatially varying compositions that mimic the zonal organization of native articular cartilage. In the superficial zone, use lower polymer concentration (10% w/v) to create a softer region (E ≈ 0.1-0.5 MPa) with high glycosaminoglycan (GAG) content, while in the deep zone, employ higher polymer concentration (25% w/v) reinforced with CNTs (0.5% w/v) to achieve a stiffer region (E ≈ 1-2 MPa) that integrates with subchondral bone. Seed these gradient scaffolds with human mesenchymal stem cells (hMSCs) at 10 × 10⁶ cells/mL and culture in chondrogenic differentiation medium containing TGF-β3 for 28 days to promote cartilage matrix production. The anti-swelling properties of PNAGA help maintain dimensional stability during in vitro culture, preserving the precisely engineered architecture of the printed construct [1].

Safety and Biocompatibility Testing

Cytotoxicity and Biocompatibility Assessment

Comprehensive biocompatibility evaluation is essential before implementing NAG-based scaffolds in biomedical applications. Conduct cytotoxicity testing according to ISO 10993-5 standards using both direct contact and extract methods. For the direct contact assay, place sterile scaffold discs (5 mm diameter × 2 mm thickness) directly on monolayers of L929 mouse fibroblast cells (ATCC CCL-1) cultured in 12-well plates. Include a high-density polyethylene sample as a negative control and a polyurethane film containing 0.1% zinc diethyldithiocarbamate as a positive control. Incubate at 37°C in 5% CO₂ for 24 hours, then assess cell viability using MTT assay and observe morphological changes under phase-contrast microscopy. For the extract method, prepare extracts by incubating sterile scaffold samples in complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C. Filter-sterilize the extracts and apply to subconfluent L929 cultures for 24 hours, then assess viability relative to negative control extracts. NAG-based scaffolds should demonstrate cell viability >80% compared to negative controls to be considered non-cytotoxic [4].

For more application-specific testing, evaluate biocompatibility using human cell lines relevant to the target tissue. For neural applications, employ primary cortical neurons or PC12 cells; for vascular applications, use HUVEC cells; and for general tissue engineering, utilize human mesenchymal stem cells (hMSCs). Seed cells on scaffold samples at appropriate densities and culture for 1, 3, and 7 days, assessing viability using live/dead staining and PrestoBlue or AlamarBlue metabolic activity assays. The NAG-based scaffolds have demonstrated excellent biocompatibility with HUVEC cells and promoted PC12 cell proliferation (152.7 ± 13.7%), indicating their suitability for these applications. Additionally, examine cell morphology and attachment using scanning electron microscopy after 24 and 72 hours of culture to verify proper cell-scaffold interactions [1] [2].

Sterilization Protocols

Proper sterilization procedures are critical for clinical translation of NAG-based scaffolds. The recommended sterilization method is ethylene oxide (EtO) gas treatment due to its effectiveness and minimal impact on material properties. Place completely dry scaffold samples in breathable sterilization pouches and process using a standard EtO sterilization cycle with 55-60% relative humidity, temperature of 37-55°C, and gas concentration of 600-700 mg/L for 2-3 hours exposure time. Follow with a degassing period of 8-12 hours at 50-60°C to remove residual EtO. Validate sterilization efficacy using biological indicators (Geobacillus stearothermophilus spores) and test for EtO residues (ethylene chlorohydrin, ethylene glycol) to ensure levels are below permissible limits (ISO 10993-7). Alternative sterilization methods include gamma irradiation at 25 kGy, which may slightly increase hydrogel swelling due to chain scission effects, or sterile processing under aseptic conditions if the scaffold incorporates sensitive bioactive molecules that cannot withstand sterilization processes [4].

Visualization of Processes and Workflows

Hydrogen Bonding Mechanism in PNAGA

The exceptional mechanical properties of PNAGA hydrogels originate from their unique dual-amide hydrogen bonding network. The following diagram illustrates how this molecular structure facilitates physical cross-linking:

G PNAGA PNAGA Polymer Chain AM1 Amide Group 1 (C=O) PNAGA->AM1 AM2 Amide Group 2 (N-H) PNAGA->AM2 HB1 Hydrogen Bond Network Strength High Mechanical Strength HB1->Strength Elasticity Excellent Elasticity HB1->Elasticity Stability Anti-Swelling Stability HB1->Stability AM1->HB1 donates AM2->HB1 accepts

Figure 1: Hydrogen bonding mechanism in PNAGA hydrogels that enables high mechanical strength and anti-swelling properties through physical cross-linking between dual amide groups [1].

Scaffold Fabrication and Evaluation Workflow

A systematic workflow encompassing material synthesis, fabrication, and biological evaluation is essential for developing effective NAG-based tissue engineering scaffolds. The following diagram outlines this comprehensive process:

G S1 NAG Monomer Synthesis (Glycinamide + Acryloyl Chloride) S2 Polymerization (Free Radical with Cross-linker) S1->S2 Purification S3 3D Printing/ Fabrication (Extrusion with UV Cross-linking) S2->S3 Ink Formulation S4 Physical Characterization (Swelling, Mechanical, Rheological) S3->S4 Sterilization S5 In Vitro Evaluation (Cytotoxicity, Cell Proliferation) S4->S5 Biocompatibility S6 Functional Assessment (Differentiation, Angiogenesis) S5->S6 Cell-Scaffold Interaction S7 Application Testing (Disease Models, Implantation) S6->S7 Performance Validation

Figure 2: Comprehensive workflow for development and evaluation of NAG-based tissue engineering scaffolds, from monomer synthesis to functional assessment [1] [4] [2].

Troubleshooting and Optimization Guidelines

Common Fabrication Challenges
  • Poor Printability/Resolution in 3D Printing: If the printed scaffolds lack dimensional stability or show poor resolution, optimize the pre-gelling time and temperature of the PNAGA ink. Increase the initial thermal polymerization time from 1 hour to 1.5-2 hours at 70°C to achieve higher viscosity. Alternatively, adjust the CNT concentration (0.1-0.5% w/v) to enhance rheological properties without significantly increasing the extrusion pressure. For persistent issues, incorporate a tackifier such as nanoclay (0.5-1% w/v) to improve shape retention while maintaining biocompatibility [1].

  • Inconsistent Mechanical Properties: Batch-to-batch variations in mechanical properties often stem from incomplete monomer purification or oxygen inhibition during polymerization. Ensure thorough recrystallization of NAG monomer before use and implement strict degassing protocols (nitrogen bubbling for 15-20 minutes) before polymerization. Verify cross-linker concentration accuracy and consider using dual cross-linking systems (combination of chemical and physical cross-links) for more consistent results. For nanocomposite formulations, ensure homogeneous nanofiller dispersion through extended sonication (30-45 minutes) with surfactant assistance if needed [1] [3].

  • Excessive Swelling or Rapid Degradation: If scaffolds show dimensional instability in aqueous environments, increase the cross-linking density by elevating MBAA concentration to 1.5-2 mol% or extend the UV cross-linking time to 7-10 minutes. Alternatively, incorporate hydrophobic comonomers such as methyl methacrylate (5-10 mol%) to reduce water uptake while maintaining overall biocompatibility. For degradation rate control, adjust the polymer molecular weight or incorporate hydrolytically stable cross-links such as enzymatically degradable peptides for more predictable degradation profiles [3] [2].

Conclusion and Future Directions

NAG-based scaffolds represent a promising platform technology for advanced tissue engineering applications, particularly in neural regeneration where their neuroprotective and angiogenic properties provide a unique therapeutic advantage. The continued development of these materials should focus on enhancing their bioactivity through incorporation of specific cell-recognition motifs, optimizing their degradation kinetics to match tissue regeneration rates, and advancing their manufacturing scalability for clinical translation. The integration of conductive nanomaterials such as CNTs opens possibilities for engineering electroresponsive tissues, including cardiac muscle and neural networks, while the UCST behavior enables development of injectable scaffold systems that can be delivered minimally invasively [1] [2].

Future research directions should explore the combinatorial potential of NAG-based scaffolds with stem cell therapies and controlled release of growth factors to create truly regenerative constructs. The demonstrated ability of these materials to provide preconditioning effects against oxidative stress warrants investigation in ischemic conditions such as myocardial infarction and stroke. Additionally, the development of multi-material bioprinting approaches incorporating NAG-based bioinks alongside other biomaterials could enable fabrication of complex, heterogeneous tissue constructs with region-specific biological and mechanical properties. As the field advances, particular attention should be paid to regulatory considerations and scale-up manufacturing processes to facilitate clinical translation of these promising technologies [1] [2].

References

N-Acryloylglycine polymerization yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Polymerization Yield

The table below outlines common problems, their potential causes, and recommended solutions to improve your polymerization yield.

Problem Symptom Possible Causes Recommended Solutions & Notes
Low monomer conversion Inefficient initiation system; suboptimal temperature [1] Optimize initiator type/concentration and reaction temperature. Consider photopolymerization [2].
Oligomer formation instead of polymer High radical termination rate; chain transfer to solvent [1] Use cross-linkers (e.g., divinylbenzene) to increase molecular weight and network formation [3].
Poor polymer reproducibility Uncontrolled radical polymerization conditions Employ Controlled Radical Polymerization (CRP) techniques for predictable molecular weights and architectures [4].
Gelation or incomplete reaction Improper cross-linker ratio or concentration Systematically vary cross-linker (e.g., glutaraldehyde) concentration to find optimal network density [5].

Detailed Experimental Protocols for Optimization

The following methodologies are referenced from the search results and can serve as a starting point for optimizing your polymerization process.

  • Computational Pre-screening with Density Functional Theory (DFT)

    • Purpose: To predict the reactivity of the monomer and the effect of co-monomers or cross-linkers before synthesis.
    • Methodology: As demonstrated in research, perform DFT calculations using software like ORCA at the B3LYP/6-311g* level of theory. Analyze the energy band gap (HOMO-LUMO); a lower gap suggests higher reactivity and biological activity, which can be indicative of successful polymerization [3].
    • Workflow: Draw molecular structures → Pre-optimize with molecular mechanics (e.g., MMFF94) → Run DFT calculations → Analyze frontier molecular orbitals and band gaps [3].
  • Synthesis of Poly(N-acryloylglycine-co-acrylamide) Hydrogel

    • Purpose: To create a cross-linked polymeric network with enhanced properties.
    • Polymerization Method: Radical polymerization. The specific cross-linked heteropolymer is denoted as p(NAG-co-Ac) hydrogel [3].
    • Cross-linking: Use a cross-linker like divinylbenzene (DVB) to form a stable network, which was shown to increase biological activity and, by extension, is crucial for forming a proper polymeric structure [3].
    • Characterization: Molecular docking studies can be used to confirm the polymer's bioactivity, which also validates the successful formation of the intended polymer structure [3].
  • Controlled Radical Polymerization of N-Acryloylglycinamide

    • Purpose: To achieve precise control over the polymer chain growth.
    • Methodology: While the exact protocol for NAG is not detailed, one study focuses on the degradation behavior of custom-designed synthetic polyesters prepared via controlled radical polymerization. This highlights that such techniques are applicable to similar acrylamide-based systems for obtaining well-defined polymers [4].

Frequently Asked Questions (FAQs)

  • Q1: What is the most effective way to increase the molecular weight of poly(this compound)?

    • A: Incorporating a cross-linker such as divinylbenzene (DVB) is an effective strategy. Computational studies indicate that this not only forms a network but also lowers the energy band gap of the system, which is associated with increased stability and activity [3].
  • Q2: My polymer solution remains viscous without forming a stable gel. What should I check?

    • A: First, verify the concentration of your monomer and cross-linker. High concentrations of monomer are often required for gelation [6]. Second, ensure the functionality and freshness of your cross-linker (e.g., glutaraldehyde) and initiator [5].
  • Q3: Are there any specific initiators recommended for this polymerization?

    • A: The search results indicate that both thermal initiators (e.g., potassium persulfate with TEMED) [6] and photo-initiators (e.g., IRGACURE-2959) [6] [2] have been successfully used in related polymerizations of this compound and its derivatives.

Optimization Workflow Diagram

The diagram below summarizes the key steps in a systematic approach to optimizing your polymerization yield.

Start Start: Low Polymerization Yield Define Define Problem: Low Conversion? Oligomers? Poor Gelation? Start->Define CompModel Computational Modeling (DFT) Define->CompModel  For fundamental insight Param1 Optimize Reaction Parameters: Initiator, Temperature, Solvent Define->Param1 Param2 Adjust Structural Parameters: Co-monomer, Cross-linker Ratio Define->Param2 CompModel->Param2 Guides selection Char Characterize Product: GPC, NMR, Rheology Param1->Char Param2->Char Success Yield Improved Char->Success

How to Proceed Further

The information available through this search is foundational but not exhaustive for a comprehensive technical support center.

  • Consult Specialized Literature: I suggest you delve deeper into the specific journals mentioned in these results, such as Nanoscale, ACS Applied Polymer Materials, and European Polymer Journal, for more detailed experimental sections.
  • Explore Patents: The patent for associations of poly(N-acryloylglycinamide) [2] may contain more elaborated synthesis protocols that are not fully detailed in academic articles.

References

N-Acryloylglycine hydrogel mechanical strength enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanical Enhancement Strategies

Strategy Mechanism Key Example & Quantitative Outcome Reference
Copolymerization with Acrylamide Forms a cross-linked heteropolymeric network; DFT calculations indicate reduced energy band gap, increasing biological activity and stability. Copolymer p(NAG-co-Ac); provides a stable 3D extracellular mimetic environment. [1] [2]
Incorporation of Nanofillers Nanofillers like Carbon Nanotubes (CNTs) reinforce the physical network, add bioactivity, and improve electrical conductivity. PNAGA/CNT nanocomposite; Elastic modulus: ~0.7 MPa, Elongation: ~500%. [3]
Optimizing Cross-Linking Density Increased cross-linking density reduces swelling and creates a more rigid, stable polymer network. Purified, cross-linked gelatin hydrogel; Cross-linking density: increased from 1.13 x 10⁻³ to 37.3 x 10⁻³ mol/g. [4]
Use of Divinylbenzene Cross-Linker Introduces rigid, aromatic cross-links into the hydrogel network, significantly boosting its stability. Cross-linked homo-polymer; Molecular docking score of ~ -11.08 kcal mol⁻¹, indicating strong, stable binding. [1]

Detailed Experimental Protocols

Here are the methodologies for two key enhancement approaches.

Protocol 1: Synthesis of p(NAG-co-Ac) Copolymer Hydrogel

This protocol outlines the synthesis of the core poly(N-acryloylglycine)-co-(acrylamide) hydrogel, which is foundational for subsequent modifications [1] [2].

G Start Start Hydrogel Synthesis Step1 Step 1: Prepare this compound (NAG) monomer Start->Step1 Step2 Step 2: Mix NAG with Acrylamide (Ac) comonomers Step1->Step2 Step3 Step 3: Add cross-linker (e.g., Divinylbenzene) Step2->Step3 Step4 Step 4: Initiate polymerization (Use thermal or redox initiators) Step3->Step4 Step5 Step 5: Purify the synthesized hydrogel Step4->Step5 End End: p(NAG-co-Ac) Hydrogel Step5->End

Protocol 2: Formulating PNAGA/CNT Nanocomposite Hydrogels

This method describes preparing a mechanically reinforced, 3D-printable hydrogel by incorporating carbon nanotubes [3].

Troubleshooting Common Issues

  • Problem: Hydrogel is too brittle.

    • Solution: Ensure the cross-linker concentration is not excessively high. Introduce energy-dissipating mechanisms, such as a dual-network structure or dynamic bonds [5].
  • Problem: Hydrogel swells excessively and loses mechanical integrity.

    • Solution: Increase the effective cross-linking density. The purification method in Protocol 1 can help by removing divalent ions that interfere with uniform network formation [4].
  • Problem: Nanotubes aggregate unevenly within the hydrogel.

    • Solution: Ensure proper oxidation and functionalization of CNTs to improve their dispersion in the aqueous phase. Use sonication during the mixing process [3].

References

controlling N-Acryloylglycine nanoparticle size distribution

Author: Smolecule Technical Support Team. Date: February 2026

Nanoparticle Sizing Techniques: A Comparison

Selecting the right characterization method is crucial, as different techniques measure different nanoparticle properties (e.g., physical diameter vs. hydrodynamic size) and can be influenced by particle shape [1] [2]. The following table summarizes six common techniques.

Technique Measurement Principle Measured Size Type Key Considerations
Dynamic Light Scattering (DLS) [3] [1] [4] Light scattering fluctuations from particles in Brownian motion Hydrodynamic diameter (ensemble) Rapid analysis; measures particle population; sensitive to aggregates/dust [3] [1].
Transmission Electron Microscopy (TEM) [3] [1] High-resolution electron imaging Physical particle size (single particle) Provides precise structural data and direct visualization; requires dry sample under vacuum [3] [1].
Nanoparticle Tracking Analysis (NTA) [3] [1] Tracking Brownian motion of individual particles Hydrodynamic diameter (single particle) Provides size and concentration data; effective for polydisperse samples [3] [1].
Tunable Resistive Pulse Sensing (TRPS) [1] Particle movement through a nanopore causes a resistive pulse Hydrodynamic diameter (single particle) Measures particle-by-particle; provides high-resolution size distribution [1].
Atomic Force Microscopy (AFM) [1] Physical probe scanning surface topography Physical particle size (single particle) Provides 3D surface shape and size information [1].
Disc Centrifugation [1] Sedimentation rate in a centrifugal field Hydrodynamic diameter (ensemble) High size resolution for separating mixtures of particles with small size differences [1].

Detailed Experimental Protocols

Here are methodologies for key techniques, which can be adapted for characterizing N-Acryloylglycine-based nanoparticles like the p(NAG-co-Ac) hydrogel mentioned in the research [5] [6].

Protocol 1: Size Analysis via Dynamic Light Scattering (DLS)

This protocol is based on standard DLS practices and equipment specifications [4].

  • Sample Preparation: Dilute the nanoparticle suspension (e.g., p(NAG-co-Ac))
  • Instrument Calibration: Use a standard latex solution of known size to verify instrument performance (e.g., Malvern Zetasizer Nano) [4].
  • Measurement Settings:
    • Temperature: Set and stabilize the measurement temperature (e.g., 25°C).
    • Viscosity & Refractive Index: Input the accurate values for the carrier fluid (e.g., deionized water or buffer) [4].
    • Measurement Angle: Typically 173° (backscatter) to minimize multiple scattering.
  • Data Collection & Analysis: Perform a minimum of 10-12 measurements per sample. The software will report the particle size distribution based on intensity, volume, or number [4].
Protocol 2: Structural Analysis via Transmission Electron Microscopy (TEM)

This protocol follows the methodology used for mesoporous silica and other nanoparticles [3] [7].

  • Sample Preparation:
    • Dilution: Dilute the nanoparticle suspension to a low concentration.
    • Grid Preparation: Apply a small volume (5-10 µL) of the diluted suspension onto a carbon-coated copper TEM grid.
    • Staining (if needed): For polymeric nanoparticles with low electron density, use a negative stain.
    • Drying: Allow the grid to air-dry completely.
  • Imaging:
    • Load the grid into the TEM microscope.
    • Image at various magnifications to capture a representative population of nanoparticles.
  • Size Analysis:
    • Use image analysis software to measure the diameter of at least 200 nanoparticles from multiple images.
    • Calculate the average size and standard deviation to determine polydispersity [7].

Troubleshooting Common Issues

Here are answers to frequently asked questions that users might encounter.

Q: My DLS results show a much larger size than my TEM results. Why is this discrepancy happening? A: This is expected. DLS measures the hydrodynamic diameter, which includes the core particle and any solvent layer, polymers, or ions attached to its surface as it moves. TEM measures the physical, dry dimensions of the nanoparticle's core under a vacuum. The difference between the two values can provide insight into the thickness of the surface-bound layer [1] [2].

Q: My nanoparticle suspension is highly polydisperse. Which technique is most suitable? A: For polydisperse samples, techniques that analyze particles on an individual basis are preferred over ensemble methods like DLS.

  • Nanoparticle Tracking Analysis (NTA) is highly effective as it visualizes and sizes each particle separately, providing a high-resolution size distribution [3] [1].
  • TEM with sufficient particle counting also provides an accurate number-based size distribution, revealing the population of smaller and larger particles that might be obscured in a DLS intensity plot [7].

Q: How does nanoparticle size and polydispersity affect downstream applications like membrane filtration? A: Size and polydispersity significantly impact filtration performance and fouling. Studies on silica nanoparticles show:

  • Larger nanoparticles cause faster pore blockage and cake formation.
  • Polydisperse mixtures can lead to the formation of denser filtration cakes, as smaller particles may fill the voids between larger ones. This increases hydraulic resistance and can severely reduce flux through the membrane [7].

Nanoparticle Characterization Workflow

The diagram below outlines a logical workflow for characterizing nanoparticle size, integrating the techniques discussed above.

nanoparticle_workflow Start Nanoparticle Suspension Prep Sample Preparation (Dilution in appropriate solvent) Start->Prep DLS DLS Measurement Prep->DLS Analyze Analyze Size Distribution and Polydispersity Index (PDI) DLS->Analyze Decision1 Is the sample monodisperse? NTA_TEM Use Single-Particle Techniques: NTA or TEM Decision1->NTA_TEM No Result Report Hydrodynamic Size (DLS/NTA) and Physical Size (TEM) Decision1->Result Yes NTA_TEM->Result Analyze->Decision1

References

optimizing N-Acryloylglycine copolymer composition

Author: Smolecule Technical Support Team. Date: February 2026

N-Acryloylglycine Copolymer Technical Support Hub

This hub provides targeted troubleshooting guides, detailed experimental protocols, and key data for synthesizing and characterizing copolymers based on this compound (NAG) for advanced drug delivery applications.


Frequently Asked Questions & Troubleshooting

Q1: How do I control the organ-targeting specificity of my poly(NAG-co-NAPA) nanoparticles? A: The targeting specificity is highly dependent on the monomer ratio in your copolymer. Research indicates that a library of p(NAG-co-NAPA) with varying x:y ratios (e.g., 1:4, 2:3) results in nanoparticles with different organ accumulation profiles.

  • Issue: Off-target delivery or low accumulation in the desired organ.
  • Solution: Systematically synthesize a copolymer library and screen it through in vivo biodistribution studies. For instance, a p(NAG-co-NAPA) with a 1:4 ratio has been shown to target breast tissue to a high extent compared to other organs [1].

Q2: My copolymer synthesis yields a heterogeneous mixture of particle sizes. How can I improve uniformity? A: This is often related to the polymerization method and surfactant conditions.

  • Issue: Polydisperse nanoparticle populations.
  • Solution: Employ the miniemulsion polymerization technique, which is designed to produce narrow size distributions [1] [2]. Furthermore, optimize the concentration of surfactants (like SDS) and the monomer-to-surfactant ratio, as these parameters critically control nucleation and particle growth [3].

Q3: What is the best method to confirm the successful synthesis and composition of my NAG copolymer? A: A combination of spectroscopic and chromatographic techniques is required.

  • Standard Protocol:
    • Nuclear Magnetic Resonance (NMR): Use ( ^1H ) NMR to confirm the chemical structure of the synthesized NAG monomer and determine the copolymer composition ratio [1].
    • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the presence of characteristic amide bonds and ester groups to confirm the incorporation of both NAG and comonomers like NAPA [1] [3].
    • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (Đ) of the resulting copolymer [4].

Q4: The drug release from my NAG-based hydrogel is too fast. How can I achieve a more sustained profile? A: The release kinetics are governed by the hydrogel's crosslink density and swelling behavior.

  • Issue: Burst release of the encapsulated drug.
  • Solution: Increase the crosslinking density of your hydrogel network. A higher crosslink density creates a tighter mesh, slowing down drug diffusion. Additionally, leverage pH-dependent swelling; designing the system to swell more in the specific pH environment of the target tissue (e.g., tumor microenvironment) can provide a triggered, sustained release profile [1].

Key Data for Copolymer Optimization

The table below summarizes critical parameters from recent research for optimizing NAG-based copolymer systems for drug delivery.

Table 1: Optimization Parameters for NAG-based Copolymer Systems

Copolymer System Key Monomer Ratio (x:y) Synthesis Method Particle Size (nm) Primary Application & Finding Citation
p(NAG-co-NAPA) 1:4 Free radical miniemulsion polymerization 160 - 210 nm TNBC Therapy: Highest breast tissue targeting in a screened library. Optimal for DHA/Piperine combo delivery. [1]
p(NAG) Homopolymer N/A Miniemulsion polymerization (Hydrogel) N/A (Hydrogel) Biomedical Hydrogels: Exhibited superior mechanical strength at 10% concentration. Biocompatible at 0.5 mg/mL. [2]
p(VP-co-AA) (Reference) Varies Radical copolymerization Varies (Nanoaggregates & Microbubbles) Ultrasound Contrast: Demonstrates how copolymer MW and terminal groups (C8 vs C18) drastically alter assembly and function. [4]

Detailed Experimental Protocols

Protocol 1: Synthesis of p(NAG-co-NAPA) Nanoparticles via Miniemulsion Polymerization [1]

This protocol is adapted for creating a library of organ-targeted nanoparticles.

Objective: To synthesize amphiphilic copolymer nanoparticles of this compound (NAG) and N-Acryloyl-L-phenylalanine methyl ester (NAPA) with controlled size and composition.

Materials:

  • Monomers: Synthesized NAG and NAPA.
  • Initiator: Water-soluble azo initiator (e.g., VA-044).
  • Surfactant: Sodium dodecyl sulfate (SDS).
  • Continuous Phase: Deionized water.
  • Organic Solvent: Hexane (for the dispersed phase).

Procedure:

  • Aqueous Phase Preparation: Dissolve the surfactant (SDS) in deionized water under gentle stirring.
  • Organic Phase Preparation: Combine the NAG and NAPA monomers in your desired molar ratio (x:y, e.g., 1:4, 1:1, 4:1) in a vial.
  • Emulsification: Slowly add the organic monomer phase to the aqueous surfactant phase. Subject the mixture to high-shear homogenization or probe sonication to form a stable miniemulsion.
  • Polymerization: Transfer the emulsion to a round-bottom flask equipped with a condenser. Purge the system with nitrogen gas to remove oxygen. Heat the reaction to the initiation temperature (e.g., 60-70°C) to start the free-radical polymerization.
  • Purification: After the reaction is complete, cool the mixture. Purify the resulting nanoparticle dispersion by extensive dialysis against water or by repeated centrifugation/washing cycles to remove unreacted monomers, surfactant, and other impurities.
Protocol 2: In Vitro Cytocompatibility Assessment (MTT Assay) [2]

Objective: To evaluate the biocompatibility of the synthesized copolymer nanoparticles or hydrogels.

Materials:

  • Relevant cell line (e.g., HEK 293T, RAW 264.7, HeLa, or MDA-MB-231 for cancer studies).
  • Cell culture media and reagents.
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
  • Dimethyl sulfoxide (DMSO).
  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a standardized density and allow them to adhere overnight.
  • Treatment: Expose the cells to a concentration range of your copolymer nanoparticles (e.g., 0.1 - 1.0 mg/mL) for a predetermined time (e.g., 24, 48, or 72 hours).
  • MTT Incubation: Replace the medium with fresh medium containing MTT reagent and incubate for several hours to allow formazan crystal formation.
  • Solubilization: Carefully remove the MTT-containing medium and dissolve the formed formazan crystals in DMSO.
  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Workflow & Pathway Visualizations

Workflow 1: Copolymer Screening for Organ-Targeted Drug Delivery

This diagram outlines the logical workflow for developing an organ-targeted drug delivery system from a copolymer library.

G start Define Target Organ & Disease step1 Design Copolymer Library (Vary NAG:Comonomer Ratio) start->step1 step2 Synthesis via Miniemulsion Polymerization step1->step2 step3 Physicochemical Characterization (Size, Zeta Potential, NMR, FTIR) step2->step3 step4 In Vivo Biodistribution Screening step3->step4 step4->step1 Feedback for Optimization step5 Identify Lead Candidate (e.g., p(NAG-co-NAPA) 1:4) step4->step5 step6 Drug Loading & In Vitro/In Vivo Efficacy step5->step6

Workflow 2: Experimental Pathway for Copolymer Synthesis & Characterization

This diagram details the key experimental steps and decision points in the synthesis and analysis pipeline.

G monomer Monomer Synthesis (NAG, NAPA, etc.) char1 Monomer Validation (NMR, FTIR) monomer->char1 poly Copolymerization (Free Radical, Miniemulsion) char1->poly char2 Nanoparticle Characterization (DLS, FESEM, GPC) poly->char2 char2->poly Adjust Parameters if Failed bio1 In Vitro Studies (Drug Release, MTT Assay) char2->bio1 bio1->poly Reformulate if Needed bio2 In Vivo Studies (Biodistribution, Efficacy) bio1->bio2

References

Troubleshooting Guide: Improving NAG Hydrogel Biocompatibility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their potential causes, and solutions based on published studies.

Problem Possible Causes Proposed Solutions & Supporting Evidence

| Cytotoxicity | High concentration of hydrogel or specific components; leaching of unreacted monomers. | - Reduce exposure concentration: A 2024 study found that a 0.5 mg/mL concentration of a poly(NAG-b-A) nanohydrogel was viable with three cell lines, while cell proliferation was observed at concentrations below 0.25 mg/mL [1].

  • Ensure thorough purification: Dialyze synthesized hydrogels to remove unreacted monomers, initiators, or crosslinkers [2]. | | Poor Cell Adhesion & Growth | Lack of appropriate cell-adhesion motifs; insufficient mechanical support. | - Incorporate bioactive composites: Blending polyacrylamide hydrogels with graphene created a 3D scaffold that supported neuronal adhesion and the development of active synaptic networks, which pure polyacrylamide did not [2].
  • Copolymerize with cell-supportive monomers: A 2023 study showed that a poly(NAG-b-A) hydrogel provided a 3D mimetic environment that promoted healthy neurite growth for primary cortical neurons [3]. | | Low Mechanical Strength | Inadequate crosslinking; poor polymer network integrity. | - Optimize crosslinking density: Research indicates that a 10% gel concentration showed superior mechanical strength and yield strain compared to other concentrations [1].
  • Form interpenetrating networks (IPNs) or composites: Incorporating graphene into a polyacrylamide network significantly improved the compressive moduli of the resulting scaffold [2]. | | Lack of Functional Properties (e.g., Antioxidant) | The base hydrogel is functionally inert. | - Introduce antioxidant molecules: A 2025 study created a composite hydrogel by incorporating Tannic Acid (TA), which endowed the gel with exceptional radical scavenging ability (89.93%) and protected Schwann cells from oxidative stress [4]. |

Validated Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting guide, which you can adapt for your own research.

Protocol 1: Assessing Cytotoxicity via MTT Assay

This protocol is critical for validating the biosafety of your hydrogel, as referenced in [1].

  • Hydrogel Extract Preparation: Sterilize the synthesized hydrogel (e.g., via UV light or ethanol). Incubate the hydrogel in cell culture medium at 37°C for 24 hours at a specific concentration (e.g., 0.5 mg/mL and lower). Filter the supernatant to obtain the extract [1].
  • Cell Culture: Seed appropriate cell lines (e.g., HEK 293T, RAW 264.7, HeLa) in a 96-well plate and allow them to adhere [1].
  • Treatment: Replace the medium in the wells with the hydrogel extract. Wells with fresh medium only serve as a negative control.
  • MTT Assay: After a set incubation period (e.g., 24-72 hours), add MTT reagent to each well. Incubate for several hours to allow formazan crystal formation. Dissolve the crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm.
  • Analysis: Calculate cell viability as a percentage of the negative control. A concentration is considered biocompatible if it maintains viability above a threshold (e.g., 70-80%) [1].
Protocol 2: Incorporating an Antioxidant Agent (Tannic Acid)

This two-step crosslinking strategy, inspired by [4], can add antioxidant functionality to your hydrogel.

  • Synthesis of Base Hydrogel:
    • Prepare a precursor solution by dissolving your polymer (e.g., GelMA) and a co-monomer like Sodium Acrylate (SA) in deionized water.
    • Add a photoinitiator (e.g., LAP) under low light conditions.
    • Transfer the solution into a mold and photo-crosslink under UV light (e.g., 365 nm, 20 mW/cm²) for a set time to form the base hydrogel [4].
  • TA Coordination:
    • Immerse the synthesized base hydrogel into solutions of Tannic Acid (TA) at varying concentrations (e.g., 5%, 10%, 20% w/v) for several hours (e.g., 12 h) at room temperature.
    • Remove the hydrogels and rinse thoroughly with PBS to remove any unbound TA [4].
  • Validation:
    • Antioxidant Test: Use a DPPH assay to quantify free radical scavenging rate [4].
    • Cell Protection Assay: Induce oxidative stress in cells (e.g., with H₂O₂) and co-culture with the TA-loaded hydrogel. Measure intracellular ROS levels and the secretion of protective factors like BDNF to confirm bioactivity [4].

Experimental Workflow & Mechanism Diagram

The following diagram illustrates the key stages and considerations for developing and evaluating a high-biocompatibility NAG-based hydrogel, integrating the strategies discussed above.

cluster_strategy Strategy Selection cluster_synthesis Synthesis & Processing cluster_validation Biocompatibility Validation Start Start: Design NAG-based Hydrogel Strategy1 Copolymerization (e.g., with Acrylamide) Start->Strategy1 Strategy2 Form Composite (e.g., with Graphene) Start->Strategy2 Strategy3 Functionalization (e.g., with Tannic Acid) Start->Strategy3 Synthesize Synthesize Hydrogel (e.g., miniemulsion polymerization) Strategy1->Synthesize Strategy2->Synthesize Strategy3->Synthesize Purify Critical: Purification (Dialysis to remove monomers) Synthesize->Purify CharacterizePhys Physicochemical Characterization (SEM, Swelling, Rheology) Purify->CharacterizePhys Cytotoxicity In Vitro Cytotoxicity Test (MTT Assay) CharacterizePhys->Cytotoxicity Function Functional Cell Assay (e.g., Neurite growth, ROS protection) CharacterizePhys->Function Mechanical Mechanical Testing (Compression test) CharacterizePhys->Mechanical Analyze Analyze Data Cytotoxicity->Analyze Function->Analyze Mechanical->Analyze Optimize Optimize Formula Analyze->Optimize If targets not met End Successful Hydrogel Analyze->End If successful Optimize->Synthesize

The mechanism by which a functionalized hydrogel, like one with Tannic Acid (TA), protects cells is outlined below.

cluster_effects Cellular Effects cluster_outcomes Protective Outcomes Stress Oxidative Stress (High ROS) Effect1 Scavenges free radicals (High DPPH scavenging rate) Stress->Effect1 Effect2 Reduces intracellular ROS Stress->Effect2 Effect3 Promotes secretion of neurotrophic factors (e.g., BDNF) Stress->Effect3 Hydrogel Functionalized Hydrogel (e.g., with Tannic Acid) Hydrogel->Effect1 Hydrogel->Effect2 Hydrogel->Effect3 Outcome1 Protected Cell Viability Effect1->Outcome1 Outcome2 Maintained Healthy Cytoskeleton Effect1->Outcome2 Outcome3 Supported Neurite Outgrowth Effect1->Outcome3 Effect2->Outcome1 Effect2->Outcome2 Effect2->Outcome3 Effect3->Outcome1 Effect3->Outcome2 Effect3->Outcome3

Key Takeaways for Your Research

  • Concentration is Critical: Biocompatibility is highly concentration-dependent. Always establish a safe concentration window for your specific formulation through rigorous cytotoxicity testing [1].
  • Synergy is Powerful: The properties of NAG can be significantly enhanced by combining it with other materials. Copolymerization with acrylamide improves mechanical stability [3], while composites with graphene or antioxidants like Tannic Acid introduce new biofunctions such as promoting cell adhesion and offering protection from oxidative stress [2] [4].
  • Purification is Non-Negotiable: Thoroughly purifying your hydrogel to remove any unreacted chemicals is a fundamental and essential step to prevent false positive results in cytotoxicity assays [2].

References

cross-linking density control in poly(N-acryloyl glycine) hydrogels

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have when working with poly(N-acryloyl glycine) hydrogels:

  • Q1: What are the typical mechanical properties I can target with these hydrogels? The mechanical properties can vary significantly based on the polymer structure and crosslinking strategy. The table below summarizes property ranges found in recent literature. | Polymer System | Tensile Strength | Elongation at Break | Young's Modulus | Fracture Energy | Key Crosslinking Feature | | :--- | :--- | :--- | :--- | :--- | :--- | | Hyperbranched PNAGA [1] | 0.793 - 2.724 MPa | 203 - 902% | 0.450 - 1.172 MPa | Up to 2200 J m⁻² | Hyperbranched architecture with high H-bond density | | P(ACG-co-AM)-MMT [2] [3] | - | - | - | - | Hydrogen bonding + Montmorillonite reinforcement | | PNAGA-CNT Nanocomposite [4] | - | ~500% | 0.697 ± 0.222 MPa | - | Physical H-bonding + Carbon nanotube filler | | PNAGA Microgel Self-enhancing [5] | Information not specified in search results | Information not specified in search results | Information not specified in search results | Information not specified in search results | Microgel particles as macro-crosslinkers |

  • Q2: My hydrogel is too weak. What are proven strategies to enhance its toughness? You can approach this by modifying the polymer architecture or incorporating reinforcing agents [6]:

    • Architectural Control: Synthesize a hyperbranched polymer network instead of a linear one. This creates a much higher density of hydrogen-bonding crosslinks, leading to superior strength and toughness [1].
    • Nanocomposite Reinforcement: Incorporate nanofillers like Montmorillonite (MMT) clay [2] [3] or Carbon Nanotubes (CNTs) [4]. These materials integrate into the polymer network, significantly enhancing mechanical strength, elasticity, and, in the case of CNTs, adding electrical conductivity.
    • Double Network (DN) Strategy: While not explicitly detailed for PACG in these results, the principle is a cornerstone of hydrogel toughening. Consider creating an interpenetrating network with a second, loosely crosslinked polymer to create energy-dissipating mechanisms [6].
  • Q3: How can I make my hydrogel responsive to environmental stimuli? Poly(N-acryloyl glycinamide) is inherently thermosensitive. PNAGA exhibits Upper Critical Solution Temperature (UCST) behavior, meaning it undergoes a sol-gel transition upon cooling below its critical temperature [4]. Furthermore, by copolymerizing ACG with ionic monomers, you can impart additional pH-responsive swelling/deswelling behavior to the hydrogel [2] [3].

  • Q4: I need a 3D-printable bio-ink. Are there formulations for this? Yes, PNAGA-based self-thickening and nanocomposite inks are suitable for 3D extrusion printing. The key is to leverage its thermoresponsiveness. A highly viscous PNAGA pre-gel solution can be loaded with NAGA monomers and a photoinitiator. This ink is extrudable at elevated temperatures (sol state) and rapidly forms a gel upon deposition and cooling. The printed construct is then permanently crosslinked via UV irradiation [4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Mechanical Strength Low crosslinking density; Linear polymer architecture. Switch to a hyperbranched polymerization method [1]; Incorporate nanofillers like MMT [2] or CNTs [4].
Hydrogel Dissolves in Water Crosslinks are too few or too weak. Ensure efficient initiation of polymerization; Increase crosslinker concentration (e.g., MBAA) or use a hyperbranched inimer [1]; Confirm successful crosslinking with FTIR.
Inconsistent Gelation Inhomogeneous monomer distribution; Incorrect temperature for UCST transition. Ensure thorough mixing of all components; Characterize the exact UCST of your specific polymer composition to define the correct working temperature [4].
Poor Printability Ink viscosity is too low. Adopt a self-thickening strategy using a high-concentration PNAGA pre-gel [4]; Use a tackifier like nanofillers (clay, CNTs) to increase ink viscosity and yield stress [4].

Experimental Protocols

Here are detailed methodologies for key procedures cited in the FAQs and troubleshooting guide.

Protocol 1: Synthesizing a Tough, Hyperbranched PNAGA Hydrogel [1]

This protocol uses Type II photoinitiated self-condensing vinyl polymerization to create a hyperbranched architecture.

  • Key Materials: N-acryloyl glycinamide (NAGA) monomer, Type II photoinitiator.
  • Workflow:
    • Prepare an aqueous solution of NAGA monomer and the Type II photoinitiator.
    • Degas the solution to remove oxygen, which can inhibit polymerization.
    • Expose the solution to UV light to initiate the self-condensing vinyl polymerization. The NAGA acts as both a monomer and a branching unit (inimer).
    • Continue irradiation until gelation is complete.
    • The resulting HB-PNAGA hydrogel will have a much higher hydrogen-bonding crosslinking density than its linear counterpart, yielding superior mechanical properties [1].

The following diagram illustrates the logical relationship between synthesis decisions and the final hydrogel properties.

G start Synthesis Goal arch Polymer Architecture start->arch linear Linear PNAGA arch->linear hyperbranched Hyperbranched PNAGA (Type II Photoinitiation) arch->hyperbranched Strategy for Toughness composite Nanocomposite arch->composite prop Final Hydrogel Properties linear->prop hyperbranched->prop mmt + Montmorillonite (MMT) composite->mmt cnt + Carbon Nanotubes (CNTs) composite->cnt mmt->prop cnt->prop mech Enhanced Mechanical Strength & Toughness prop->mech resp Stimuli-Responsiveness (UCST Thermo-response) prop->resp print 3D Printability prop->print

Protocol 2: Preparing a 3D-Printable PNAGA-CNT Nanocomposite Ink [4]

This protocol details the creation of a printable, electrically conductive nanocomposite hydrogel.

  • Key Materials: NAGA monomer, oxidized multi-walled carbon nanotubes (ox-MWCNTs), photoinitiator (e.g., IRGACURE-2959).
  • Workflow:
    • Oxidize MWCNTs: Treat MWCNTs with a mixture of sulfuric and nitric acids to introduce hydrophilic functional groups, improving their dispersion in the aqueous phase [4].
    • Prepare Nanocomposite Ink: Disperse the ox-MWCNTs in an aqueous solution containing NAGA monomers and the photoinitiator. Two methods can be used: adding CNTs before or after a pre-gel is formed.
    • 3D Printing: Load the ink into a 3D printer equipped with a temperature-controlled printhead. Extrude the ink at a temperature above the UCST (low viscosity, sol state).
    • Post-Processing: After deposition, the printed structure cools below the UCST, undergoing a sol-gel transition to stabilize its shape. Finally, expose the structure to UV light to permanently crosslink the network via photopolymerization.
Protocol 3: Forming a Dual-Responsive P(ACG-co-AM)-MMT Hydrogel [2] [3]

This protocol creates a hydrogel responsive to both temperature and pH, reinforced with clay.

  • Key Materials: N-acryloyl glycine (ACG) monomer, Acrylamide (AM), Montmorillonite (MMT).
  • Workflow:
    • Mix Components: Copolymerize ACG and AM monomers in the presence of MMT clay. MMT acts as a multifunctional crosslinking point and reinforcing agent.
    • Initiate Polymerization: Use a standard thermal initiator system (e.g., ammonium persulfate and TEMED) to start the free-radical copolymerization.
    • Formation: The resulting P(ACG-co-AM)-MMT hydrogel network is primarily driven by hydrogen bonding, as confirmed by FTIR spectroscopy [2].
    • Stimuli-Response: The hydrogel exhibits temperature responsiveness from the PNAGA segments and pH responsiveness due to the carboxylic acid groups from the ACG units. It can be dissolved by injecting hot water (~85°C), breaking the hydrogen bonds [2] [3].

Key Parameters for Success

For reproducible results, pay close attention to these critical parameters across different synthesis routes:

  • Monomer Purity: Ensure high purity of the NAGA/ACG monomer for consistent polymerization kinetics and final network structure.
  • Initiator System: Choose the correct initiator (photo or thermal) for your synthesis method and ensure it is fresh and properly dissolved.
  • Oxygen Exclusion: Always degas your monomer solutions before polymerization, as oxygen is a potent inhibitor for free-radical reactions.
  • Nanofiller Dispersion: For nanocomposites, achieving a homogeneous and stable dispersion of MMT or CNTs in the pre-gel solution is critical to prevent defects and ensure uniform reinforcement [2] [4].
  • Temperature Control: Precisely control temperature during synthesis and printing, especially for UCST-type polymers like PNAGA, as it directly impacts viscosity and gelation behavior [4].

References

solvent selection for N-Acryloylglycine polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the most common solvent system for polymerizing N-Acryloylglycine? The most documented and successful solvent for this compound (NAG) polymerization, particularly for biomedical hydrogels, is mild aqueous acid media. The monomer is often dissolved in a dilute aqueous acetic acid solution, sometimes with the addition of a co-solvent like methanol for homogeneity [1].

Q2: Why is an aqueous acidic medium preferred? This system serves two key purposes:

  • It provides a good solvent environment for the this compound monomer.
  • It dissolves companion natural polymers like chitosan, which is insoluble at neutral or basic pH. This allows for the synthesis of interpenetrating polymer network (IPN) hydrogels, which are a major application area for this monomer [1].

Q3: What are the critical parameters for a successful polymerization? The table below summarizes the key parameters based on established experimental protocols.

Parameter Typical Specification Purpose & Notes
Solvent Dilute aqueous acetic acid; sometimes with methanol [1] Dissolves NAG and chitosan; enables hydrogel formation
Crosslinker Glutaraldehyde [1] Creates covalent network for hydrogel structure
Initiator 2,2-dimethoxy-2-phenylacetophenone (UV initiator) [1] Generates free radicals under UV light for polymerization
Temperature Room temperature (for UV-initiated) [1] Controlled by UV irradiation equipment
Atmosphere Not explicitly stated, but degassing with inert gas (N₂) is a standard practice to remove oxygen, which inhibits free radical polymerization.

Q4: What are common issues and their solutions?

Issue Potential Causes Troubleshooting Steps

| Low Monomer Conversion | • Oxygen inhibition • Incorrect initiator concentration or type • Insufficient irradiation time/energy | • Degas solution with nitrogen or argon before polymerization. • Verify initiator concentration and ensure the UV wavelength matches the initiator's absorption profile. • Optimize UV exposure time and intensity. | | Poor Gel Formation / Low Mechanical Strength | • Insufficient crosslinker • Inhomogeneous solution • Solvent pH too high (for chitosan-containing systems) | • Optimize crosslinker-to-monomer ratio. • Ensure the solution is well-mixed and clear before initiation. • Confirm the solvent pH is acidic enough to keep chitosan in solution. | | Hydrogel Does Not Swell | • Over-crosslinking • Incorrect polymer composition for target pH | • Reduce crosslinker amount. • Characterize swelling at different pH levels (2.1 and 7.4) to confirm expected pH-sensitive behavior [1]. |

Experimental Protocol: Synthesis of a poly[this compound-chitosan] IPN Hydrogel

This detailed methodology is adapted from established procedures in the literature [1].

1. Materials and Equipment

  • Monomer: this compound (NAG)
  • Polymer: Chitosan
  • Solvent: Dilute aqueous acetic acid solution (e.g., 1% v/v)
  • Crosslinker: Glutaraldehyde solution
  • Photo-initiator: 2,2-dimethoxy-2-phenylacetophenone
  • Equipment: UV polymerization chamber, round-bottom flask, magnetic stirrer, nitrogen gas line, tubing.

2. Procedure

  • Solution Preparation: Dissolve a specific amount of chitosan in the dilute aqueous acetic acid solution under stirring until fully dissolved. Then, add the this compound monomer and photo-initiator to this solution and stir until a homogeneous mixture is achieved.
  • Degassing: Transfer the solution to a reaction vessel and bubble nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, a potent inhibitor of free radical polymerization.
  • Crosslinking: Add the glutaraldehyde crosslinker to the degassed solution and mix thoroughly.
  • Polymerization: Place the reaction mixture under a UV lamp in a sealed chamber. Initiate the polymerization by exposing the solution to UV light for a specified duration.
  • Post-processing: After polymerization, the formed hydrogel will be a solid mass. Wash it extensively with water or ethanol to remove any unreacted monomers and then dry it to a constant weight.

The workflow can be summarized as follows:

G Start Start Experiment Prepare Prepare Solution: Dissolve chitosan in aqueous acetic acid Start->Prepare AddMonomer Add NAG Monomer and Photo-initiator Prepare->AddMonomer Degas Degas Solution with N₂ for 15-20 min AddMonomer->Degas AddCrosslinker Add Glutaraldehyde Crosslinker Degas->AddCrosslinker UV UV Polymerization AddCrosslinker->UV Wash Wash Hydrogel Extensively UV->Wash Dry Dry to Constant Weight Wash->Dry End Characterize Hydrogel Dry->End

Key Considerations for Your Research

  • Green Solvent Principles: While the established protocol uses aqueous acid, there is a growing push for using sustainable solvents. You can evaluate potential alternative solvents using published green solvent selection guides, which assess environmental, health, and safety (EHS) profiles [2].
  • Drug Release Testing: If developing a drug delivery system, you can follow established in vitro methods. A common approach is to entrap a model drug (e.g., 5-Fluorouracil or Caffeine) in the hydrogel and study its release profile using a UV spectrophotometer at different pH levels (e.g., 2.1 and 7.4) and temperatures (e.g., 37°C) to simulate bodily conditions [1] [3].

References

N-Acryloylglycine crystal growth conditions

Author: Smolecule Technical Support Team. Date: February 2026

N-Acryloylglycine Technical Data

The table below consolidates key information about the compound from the search results.

Property Details
CAS Number 24599-25-5 [1] [2]
Molecular Formula C5H7NO3 [1] [2]
Molecular Weight 129.11 g/mol [1] (129.12 g/mol also reported [2])
Synonyms 2-Acrylamidoacetic Acid; 2-(Prop-2-Enoylamino)Ethanoic Acid [2]
SMILES C(NC(=O)C=C)C(=O)O [2]
Density 1.21 g/cm³ (Calculated) [2]
Boiling Point 399.734 °C at 760 mmHg (Calculated) [2]
Flash Point 195.552 °C (Calculated) [2]

| Research Applications | • Investigating biochemical effects in biological systems [1]. • Substrate for enzyme assays and probe for protein interactions [1]. • Monomer for synthesizing hydrogels with anticancer [3] [4] and neurogenic [5] properties. |

Experimental Context from Recent Research

While specific crystal growth conditions for this compound itself are not detailed, recent studies provide insights into its handling and polymerization, which are relevant for researchers working with this compound.

  • Polymer Synthesis: The copolymer poly[(this compound)-co-(acrylamide)], or p(NAG-co-Ac), has been synthesized and studied for its anti-cancer properties. It inhibits heparanase (an enzyme involved in tumor progression), suppresses cancer cell proliferation and migration, and induces programmed cell death [3] [4].
  • Handling and Use: In these studies, the compound is described as a "versatile small molecule" used as a synthetic compound and a substrate for enzyme assays [1]. The synthesized hydrogels are noted for being mechanically stable and biocompatible [5].

FAQs and Troubleshooting Guidance

Based on the available information, here are potential answers to common queries and a suggested approach for troubleshooting.

What are the common research applications of this compound? It is primarily used as a building block (monomer) for creating specialized functional polymers and hydrogels for biomedical research, including potential cancer therapeutics and nerve regeneration scaffolds [3] [4] [5]. It is also used as a substrate in enzyme studies [1].

How is this compound typically handled in experiments? The compound is often polymerized under controlled conditions to form hydrogels. These resulting polymers are known to exhibit high swelling (up to ~1500%) and good mechanical stability [5].

How can I approach developing a crystal growth protocol for this compound? Since established protocols were not found, you would need to empirically determine the optimal conditions. The general workflow below outlines the key factors to investigate.

Start Start: Develop Crystal Growth Protocol SolventSelection Solvent Screening (Water, Ethanol, Chloroform, Hexane) Start->SolventSelection Saturation Achieve Saturation (Dissolve with heat, cool slowly) SolventSelection->Saturation Nucleation Induce Nucleation (Seed, scratch, slow evaporation) Saturation->Nucleation Growth Crystal Growth (Control temperature & evaporation rate) Nucleation->Growth Analyze Analyze Crystal (Polarized Microscopy, XRD) Growth->Analyze Analyze->SolventSelection Poor Results

Methodology for Future Investigations

To establish reproducible crystal growth conditions, a systematic investigation of the following parameters is recommended:

  • Solvent Systems: Screen a range of solvents with different polarities. The computational studies on this compound used water, ethanol, chloroform, and hexane as models, which would be a logical starting point [4].
  • Saturation Methods: Explore various techniques such as slow evaporation, liquid-liquid diffusion (using a non-solvent diffuser), and temperature gradient control.
  • Nucleation Triggers: Experiment with seeding using existing microcrystals, surface scratching, or sonication to induce controlled nucleation.

References

preventing N-Acryloylglycine hydrolysis during storage

Author: Smolecule Technical Support Team. Date: February 2026

General Guidance for Handling Labile Compounds

Since direct information is unavailable, here are general best practices for storing hydrolysis-sensitive biochemical compounds, compiled from broader stability studies.

Table: General Storage and Handling Best Practices

Aspect Recommendation Rationale
Moisture Control Store in a desiccator or with desiccant packs. Prevents water absorption, the key reactant in hydrolysis [1].
Temperature Store at -20°C or lower. Slows down kinetic rates of chemical degradation, including hydrolysis.
Form Consider storing in a lyophilized (powder) form. Reduces molecular mobility and water activity compared to solutions [2].
Thawing Avoid repeated freeze-thaw cycles; make single-use aliquots. Each cycle exposes the compound to condensed moisture and stress [2].
Container Use airtight containers with minimal headspace. Limits exposure to atmospheric humidity.

Recommended Experimental Stability Protocol

To conclusively determine the optimal storage conditions for your specific batch of N-Acryloylglycine, you can design a stability study. The workflow below outlines the key steps for this investigation.

start Start: Define Stability Study step1 1. Prepare Aliquots (Lyophilized & Solution) start->step1 step2 2. Apply Storage Conditions (-80°C, -20°C, 4°C, 25°C) step1->step2 step3 3. Analyze at Time Points (e.g., 1, 2, 4 weeks) step2->step3 step4 4. Assess Integrity (HPLC, NMR, Mass Spec) step3->step4 step5 5. Determine Optimal Conditions step4->step5 end End: Establish Storage Protocol step5->end

Methodology Details:

  • Sample Preparation: Divide the compound into multiple aliquots. Test both a lyophilized powder and a solution in a suitable, dry solvent [2].
  • Storage Conditions: Place aliquots under different stress conditions:
    • Low Temperature: -80°C, -20°C
    • Elevated Temperature: 4°C, 25°C (to accelerate degradation for study purposes)
  • Time Points: Remove samples for analysis at predefined intervals (e.g., 1, 2, and 4 weeks).
  • Integrity Analysis: Use analytical techniques to detect hydrolysis or decomposition:
    • HPLC (High-Performance Liquid Chromatography): To monitor for the appearance of new peaks (degradants) and the disappearance of the main peak (parent compound).
    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm chemical structure and detect changes indicative of hydrolysis [3].
    • Mass Spectrometry: To verify molecular weight and identify degradants.

Key Takeaways

  • No Direct Data Available: There is a recognized lack of specific public data on this compound's storage stability.
  • Prioritize Dry, Cold Storage: The most prudent approach is to store the compound as a lyophilized solid in a desiccator at -20°C or lower.
  • Establish Your Own Data: For critical research, conducting a small-scale stability study is the most reliable method to define a robust, evidence-based storage protocol.

References

Comprehensive Comparison: poly(N-acryloyl glycine) vs. Other Amino Acid-Based Polymers for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amino Acid-Based Polymers

Amino acid-based polymers represent a promising class of biomaterials that combine the biocompatibility of natural amino acids with the tunable properties of synthetic polymers. These polymers are synthesized by incorporating amino acid residues into polymer backbones through various chemical strategies, creating materials with diverse structural and functional characteristics. The incorporation of amino acids provides inherent bioactivity, chirality, and functional groups for further modification, making these polymers particularly attractive for biomedical applications including drug delivery, tissue engineering, and regenerative medicine [1]. Among these, poly(N-acryloyl glycine) and its copolymers have recently emerged as particularly versatile materials with demonstrated efficacy in multiple biomedical domains, from cancer therapy to neural regeneration [2] [3].

This comprehensive comparison examines the structural characteristics, synthesis methods, material properties, and biomedical applications of poly(N-acryloyl glycine) relative to other prominent amino acid-based polymers. The objective analysis presented herein is designed to assist researchers and drug development professionals in selecting appropriate biomaterials for specific therapeutic applications based on experimental evidence and performance metrics.

Basic Properties and Structural Characteristics

Amino acid-based polymers can be categorized based on their chemical structures and the nature of amino acid incorporation. The following table summarizes the key characteristics of poly(N-acryloyl glycine) in comparison to other common amino acid-derived polymers:

Table 1: Structural Characteristics of Amino Acid-Based Polymers

Polymer Type Amino Acid Components Backbone Chemistry Key Functional Groups Structural Features
poly(N-acryloyl glycine) & copolymers Glycine Polyacrylamide-based Amide, carboxylic acid Tunable mechanical properties, temperature/pH responsiveness
Polyamides Various amino acids Amide linkages Amide, variable side chains High mechanical strength, structural stability
Polyesters Amino acids with hydroxyl groups Ester linkages Ester, hydroxyl Biodegradable, variable hydrophobicity
Poly(ester-amide)s Various amino acids Hybrid ester-amide Ester, amide Balanced degradability & mechanical properties
Polyurethanes Amino acids with hydroxyl/amino groups Urethane linkages Urethane, variable side chains Excellent elasticity, toughness

The distinctive feature of poly(N-acryloyl glycine) lies in its acrylamide-based backbone with pendant glycine residues, providing both the robust mechanical properties of synthetic polymers and the bioactive nature of amino acid components [2]. Glycine, as the simplest amino acid, contributes to the polymer's hydrophilicity and hydrogen-bonding capacity, while the acrylamide backbone enables extensive chemical modification and cross-linking for property tuning [3]. This structural combination results in materials that exhibit sharp temperature and pH responsiveness alongside excellent biocompatibility [4] [5].

In contrast, traditional polyamides (including synthetic polypeptides) primarily rely on amide linkages that provide structural similarity to natural proteins but with limited chemical versatility. Polyesters offer superior biodegradation profiles but often lack the functional groups for biointeraction. Hybrid polymers like poly(ester-amide)s attempt to balance these characteristics, though with more complex synthesis requirements [1].

Synthesis and Characterization Methods

Synthesis of poly(N-acryloyl glycine) and Copolymers

The synthesis of poly(N-acryloyl glycine) typically begins with the preparation of the N-acryloyl glycine (NAG) monomer through the reaction of glycine with acryloyl chloride, followed by free radical polymerization often in the presence of cross-linkers such as N,N'-methylenebisacrylamide [2]. For enhanced mechanical properties or specific functionality, copolymerization with acrylamide (Ac) is employed, producing poly[(N-acryloyl glycine)-co-(acrylamide)] (p(NAG-co-Ac)) with tunable composition [5]. When reinforced with montmorillonite (MMT) clay, the composite hydrogels demonstrate significantly improved mechanical strength and flame retardancy, making them suitable for demanding applications including oil pipeline plugging and tissue engineering scaffolds [4] [5].

Graphviz diagram: Synthesis workflow for p(NAG-co-Ac) hydrogels

G MonomerSynthesis Monomer Synthesis NAG N-acryloyl glycine (NAG) MonomerSynthesis->NAG Purification Copolymerization Copolymerization & Cross-linking NAG->Copolymerization Free radical polymerization Acrylamide Acrylamide (Ac) Acrylamide->Copolymerization Comonomer MMT Montmorillonite (MMT) MMT->Copolymerization Reinforcement Hydrogel p(NAG-co-Ac) Hydrogel Copolymerization->Hydrogel Cross-linked network Composite p(NAG-co-Ac)-MMT Composite Copolymerization->Composite Composite formation Applications Biomedical Applications Hydrogel->Applications Therapeutic use Composite->Applications Temporary plugging Glycine Glycine Glycine->MonomerSynthesis Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->MonomerSynthesis Reaction

Diagram 1: Synthesis workflow for p(NAG-co-Ac) hydrogels and composites

Characterization Techniques

The characterization of amino acid-based polymers involves multiple analytical approaches to confirm structure and evaluate properties:

  • Structural Analysis: Fourier-transform infrared (FTIR) spectroscopy confirms the formation of amide linkages and hydrogen bonding in p(NAG-co-Ac) hydrogels [5]. For poly(N-acryloyl glycine), the main driving force in hydrogel formation is hydrogen bonding, as verified by FTIR spectroscopy.

  • Thermal and Mechanical Properties: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine thermal stability, while rheological measurements assess mechanical strength and gelation behavior. The incorporation of MMT clay significantly enhances the pressure resistance of p(NAG-co-Ac) hydrogels, enabling them to withstand pipeline pressures up to 84 kPa [5].

  • Computational Modeling: Density functional theory (DFT) and Frontier Molecular Orbital (FMO) theory calculations reveal that the introduction of acrylamide into glycine-based polymers increases biological activity by lowering the energy band gap [2]. Molecular docking studies demonstrate that cross-linked polymeric arrangements inhibit heparanase activity with a docking score of approximately -11.08 kcal mol⁻¹ (Ki) by interacting at specific heparanase binding domains [2].

Biomedical Applications and Performance Comparison

Anticancer Applications

Poly(N-acryloyl glycine) copolymers demonstrate significant potential in cancer therapy, particularly for heparanase-driven malignancies. Research has shown that p(NAG-co-Ac) hydrogel exhibits multiple anticancer mechanisms without requiring additional chemotherapeutic drugs [2]:

  • Anti-proliferative Activity: The synthesized hydrogel directly suppresses cancer cell proliferation through alteration of glycine metabolomics, which is pivotal for cancer cell survival.

  • Migratory Inhibition: The hydrogel acts as a potent inhibitor of cancer cell migration, potentially reducing metastatic potential.

  • Heparanase Inhibition: Molecular docking studies confirm that cross-linked polymeric arrangements inhibit heparanase activity by interacting at heparanase binding domains II and III, with a docking score of ∼-11.08 kcal mol⁻¹ [2]. Heparanase is a key enzyme in invasive tumor progression and prognosis worsening.

  • Anti-angiogenic Behavior: The hydrogel suppresses new blood vessel formation, potentially starving tumors of necessary nutrients.

  • Programmed Cell Death Induction: The material favors apoptosis (programmed cell death) in malignant cells.

The bathochromic shift observed in circular dichroism spectra indicates that the hydrogel interacts directly with heparanase and disrupts the secondary protein structure, providing insight into its mechanism of action [2].

Neuroregeneration and Tissue Engineering

In neural tissue engineering, poly(N-acryloyl glycine-acrylamide) [poly(NAG-b-A)] nanohydrogel demonstrates remarkable capabilities for promoting nerve regeneration [3]:

  • Neurite Growth Promotion: The hydrogel provides a stable 3D extracellular mimetic environment that promotes healthy neurite growth for primary cortical neurons by facilitating cellular adhesion, proliferation, actin filament stabilization, and neuronal differentiation.

  • Oxidative Stress Protection: The hydrogel exhibits a protective role for neurons under oxidative stress conditions, a clinically relevant feature for neuronal regenerative applications.

  • Self-healing Properties: The conversion of glycine-based acryloyl monomers into their corresponding polymer modulates mechanical performance and accelerates self-healing capability due to responsive behavior towards reactive oxygen species (ROS).

  • Mechanical Stability: The nanohydrogel exhibits high swelling (∼1500%) while maintaining mechanical stability and biocompatibility [3].

  • GSK3β Inhibition: The material promotes nerve regeneration at least partially through GSK3β inhibition, providing a physical cue that significantly boosts neurite outgrowth and maintains microtubule integrity in neuronal cells.

Comparative Performance Analysis

The following table summarizes key experimental data for poly(N-acryloyl glycine) in comparison to other amino acid-based polymers:

Table 2: Experimental Performance Data for Amino Acid-Based Polymers

Application Polymer Type Key Performance Metrics Experimental Results Reference
Cancer Therapy p(NAG-co-Ac) hydrogel Heparanase inhibition, Antiproliferative Docking score: ~-11.08 kcal mol⁻¹, Migratory inhibition [2]
Neural Regeneration poly(NAG-b-A) nanohydrogel Neurite growth, Oxidative stress protection ~1500% swelling, Neurite extension, GSK3β inhibition [3]
Oil Pipeline Repair P(ACG-co-AM)-MMT Pressure resistance, Degradation time Withstands 84 kPa pressure, 21 min degradation at 85°C [5]
Drug Delivery Chitosan composites Drug release control, Antimicrobial activity Improved drug absorption, Broad-spectrum antimicrobial [6]
Tissue Engineering Collagen scaffolds Biocompatibility, Wound healing Rapid coagulation, Supports skin regeneration [6]

Graphviz diagram: Mechanism of anticancer action of p(NAG-co-Ac) hydrogel

G cluster_0 Molecular Mechanisms cluster_1 Cellular Outcomes Hydrogel p(NAG-co-Ac) Hydrogel HeparanaseInhibition Heparanase Inhibition Hydrogel->HeparanaseInhibition Binding domain interaction MetabolicDisruption Glycine Metabolic Disruption Hydrogel->MetabolicDisruption Glycine metabolism alteration ApoptosisInduction Apoptosis Induction Hydrogel->ApoptosisInduction Programmed cell death activation AntiAngiogenic Anti-angiogenic Action Hydrogel->AntiAngiogenic Vessel formation suppression MigrationInhibition Migration Inhibition HeparanaseInhibition->MigrationInhibition HBD II/III binding ProliferationReduction Reduced Cell Proliferation MetabolicDisruption->ProliferationReduction Nutrient deprivation ApoptosisInduction->ProliferationReduction Cell death signaling MetastasisPrevention Metastasis Prevention AntiAngiogenic->MetastasisPrevention Nutrient limitation

Diagram 2: Anticancer mechanisms of p(NAG-co-Ac) hydrogel

Experimental Protocols and Methodologies

Anticancer Activity Assessment

To evaluate the anticancer potential of poly(N-acryloyl glycine) copolymers, researchers have employed the following experimental protocols:

  • Molecular Docking Studies: Computational docking simulations performed using heparanase binding domains (HBDII and HBDIII) to determine binding affinity and interaction sites. The docking score of approximately -11.08 kcal mol⁻¹ indicates strong binding affinity [2].

  • Cell Proliferation Assays: Standard MTT or similar assays conducted on cancer cell lines to determine anti-proliferative effects. p(NAG-co-Ac) hydrogel demonstrates significant concentration-dependent inhibition of cancer cell proliferation [2].

  • Migration Inhibition Tests: Boyden chamber or wound healing assays performed to assess the inhibitory effect on cancer cell migration. The hydrogel effectively reduces metastatic potential by impeding cell movement [2].

  • Circular Dichroism Spectroscopy: CD spectra measured to investigate structural changes in heparanase upon interaction with the hydrogel. The observed bathochromic shift indicates disruption of the protein's secondary structure [2].

  • Angiogenesis Assays: In vitro tube formation assays using human umbilical vein endothelial cells (HUVECs) or similar models to evaluate anti-angiogenic potential. The hydrogel significantly reduces capillary-like structure formation [2].

Neural Regeneration Evaluation

For assessing neuroregenerative potential, the following experimental approaches have been utilized:

  • Neurite Outgrowth Assays: Primary cortical neurons cultured on poly(NAG-b-A) hydrogels, with neurite length and branching quantified using image analysis software. Significant enhancement observed in neurite extension compared to control conditions [3].

  • Oxidative Stress Challenge: Neurons exposed to oxidative stress inducers (e.g., H₂O₂) with and without hydrogel protection. Cell viability, ROS levels, and mitochondrial function measured to quantify protective effects [3].

  • Immunocytochemistry: Cells stained for neuronal markers (β-tubulin III, MAP2), actin filaments, and synaptic proteins to evaluate neuronal differentiation and cytoskeletal organization [3].

  • Swelling Studies: Hydrogel swelling ratio determined by measuring weight change in PBS or culture medium at various time points. The poly(NAG-b-A) nanohydrogel exhibits approximately 1500% swelling capacity [3].

  • GSK3β Activity Assays: Western blotting or enzymatic activity measurements performed to demonstrate inhibition of GSK3β signaling pathway, which contributes to enhanced neurite outgrowth [3].

Advantages and Limitations Analysis

Benefits of poly(N-acryloyl glycine) Based Polymers
  • Dual Responsiveness: Exhibits both temperature and pH responsiveness, enabling precise control over gelation behavior and drug release kinetics [4] [5]. The reversible sol-gel transition occurs within biologically relevant temperature ranges.

  • Multifunctional Bioactivity: Demonstrates inherent therapeutic effects including anticancer, neuroprotective, and anti-inflammatory activities without requiring additional active pharmaceutical ingredients [2] [3].

  • Tunable Mechanical Properties: Through copolymerization with acrylamide and reinforcement with MMT clay, the mechanical strength and stability can be precisely adjusted for specific applications [5].

  • Self-healing Capability: The dynamic hydrogen bonding within the polymer network enables self-repair of mechanical damage, extending functional lifespan [3].

  • High Biocompatibility: As a glycine-derived polymer, it exhibits excellent biocompatibility and supports cell adhesion and proliferation, making it ideal for tissue engineering applications [3].

Limitations and Considerations
  • Synthetic Complexity: The multi-step synthesis of N-acryloyl glycine monomer followed by controlled polymerization requires specialized expertise and quality control measures [2] [5].

  • Batch-to-Batch Variability: As with many biologically-derived polymers, consistency between production batches may present challenges for clinical translation.

  • Degradation Rate Control: While generally biodegradable, precise control over degradation kinetics in different physiological environments requires further optimization [5].

  • Limited Long-Term Stability Data: Most studies report relatively short-term performance, with extended stability and functionality data still needed for regulatory approval.

Conclusion and Research Recommendations

Poly(N-acryloyl glycine) and its copolymers represent a versatile class of amino acid-based polymers with demonstrated efficacy across multiple biomedical domains, including cancer therapy, neural regeneration, and tissue engineering. The unique combination of synthetic polymer robustness with innate bioactivity positions these materials as promising candidates for advanced therapeutic applications.

Based on the comprehensive comparison presented herein, the following recommendations are provided for researchers and drug development professionals:

  • For Cancer Therapy Applications: p(NAG-co-Ac) hydrogels show particular promise for heparanase-driven malignancies, offering multiple mechanisms of action including direct enzyme inhibition, anti-angiogenic effects, and migratory suppression [2].

  • For Neural Regeneration: Poly(NAG-b-A) nanohydrogels provide an optimal combination of mechanical stability, swelling capacity, and neuroprotective effects, making them ideal for nerve guidance conduits and neural tissue engineering scaffolds [3].

  • For Drug Delivery Systems: The temperature and pH responsiveness of poly(N-acryloyl glycine) copolymers enable development of stimuli-responsive drug delivery platforms with tunable release kinetics [4] [5].

References

N-Acryloylglycine hydrogel adsorption capacity vs traditional adsorbents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Adsorption Performance

The table below summarizes the adsorption capacities of various adsorbents for different types of pollutants, based on experimental data from recent research. Please note that performance can vary significantly depending on the specific experimental conditions.

Table 1: Adsorption Capacity of Hydrogel vs. Traditional Adsorbents

Adsorbent Type Specific Material Target Pollutant Reported Adsorption Capacity (mg/g) Key Experimental Condition
Advanced Hydrogels Dex-MA/PAA Hydrogel [1] Methylene Blue (Dye) 1994 50 mg/L initial concentration, pH not specified
Dex-MA/PAA Hydrogel [1] Crystal Violet (Dye) 2390 50 mg/L initial concentration, pH not specified
Pullulan-based Hydrogel (SAP-2) [2] Cadmium Ions (Cd²⁺) 190.7 Not specified
Pullulan-based Hydrogel (SAP-1) [2] Copper Ions (Cu²⁺) 154.0 Not specified
Silica-Based Adsorbents Acylthiourea-modified Silica Gel [3] Platinum (Pt) 48.5 Simulated refinery wastewater
Amine-modified Silica Gel (APTES-SG) [3] Palladium (Pd) Not explicitly stated Simulated refinery wastewater
Activated Carbon (General Industry Material) [4] [5] Various impurities High (general property) Used in petroleum, water treatment, and air purification

Standard Experimental Protocol for Adsorption

The following workflow outlines a standard batch adsorption experiment commonly used to generate the kind of data shown in Table 1. You can adapt this protocol to test your N-Acryloylglycine hydrogel [6] [1] [3].

G cluster_synth For Hydrogels cluster_params Vary Parameters start Start Experiment prep Adsorbent Preparation start->prep sol Pollutant Solution Preparation start->sol synth Synthesis & Purification prep->synth dry Drying & Size Reduction synth->dry batch Batch Adsorption Test dry->batch sol->batch p1 Initial Concentration batch->p1 p2 Contact Time p1->p2 p3 Solution pH p2->p3 p4 Temperature p3->p4 sep Separation (Filtration/Centrifugation) p4->sep analysis Residual Concentration Analysis sep->analysis calc Calculate Adsorption Capacity analysis->calc end Data for Isotherm & Kinetics calc->end

Experimental Workflow Explained:

  • Adsorbent Preparation:

    • For hydrogels like this compound, this involves synthesis (e.g., free-radical polymerization [6] [2]), purification to remove unreacted monomers, and drying. The dried hydrogel is often ground or sieved to a specific particle size for consistent results [1] [2].
    • Traditional adsorbents like silica gel or activated carbon are often used as received or similarly sieved [3].
  • Pollutant Solution Preparation: A stock solution of the target pollutant (e.g., dye, heavy metal) is prepared at a known concentration, often using deionized water. Working solutions are then diluted from this stock [1] [3].

  • Batch Adsorption Test: A known mass of the adsorbent is added to a flask containing a known volume and concentration of the pollutant solution. This mixture is agitated in a shaker at a constant speed and temperature [1] [2].

  • Vary Parameters: To understand adsorption performance, key parameters are varied across different batches:

    • Initial Concentration: Tests are run with different initial pollutant concentrations to generate adsorption isotherms [1] [3].
    • Contact Time: Samples are taken at different time intervals to study adsorption kinetics [1] [3].
    • Solution pH: The pH is adjusted using HCl or NaOH, as it can dramatically affect the charge of the adsorbent surface and the pollutant, thereby influencing electrostatic interactions [1] [3].
    • Temperature: The effect of temperature is studied to infer the nature of adsorption (endothermic/exothermic) and for thermodynamic calculations [1].
  • Separation: After the set contact time, the adsorbent is separated from the solution, typically by filtration or centrifugation [2].

  • Residual Concentration Analysis: The concentration of the pollutant remaining in the solution is measured. Common techniques include:

    • UV-Vis Spectrophotometry: For colored dyes like Methylene Blue [1].
    • Atomic Absorption Spectroscopy (AAS) or ICP-OES: For heavy metal ions [3] [2].
  • Calculate Adsorption Capacity: The amount of pollutant adsorbed per unit mass of adsorbent (Qe, in mg/g) is calculated using the formula: Qe = (C₀ - Ce) * V / m, where C₀ is the initial concentration, Ce is the equilibrium concentration, V is the volume of the solution, and m is the mass of the adsorbent [1] [2].

Key Insights for Researchers

  • Hydrogel Strengths: The data shows that advanced hydrogels can achieve extremely high adsorption capacities for certain pollutants, particularly cationic dyes, often surpassing many traditional materials [1]. Their 3D polymer networks, rich in functional groups (e.g., -COOH, -NH₂), are highly effective for sequestering contaminants via electrostatic interactions, hydrogen bonding, and complexation [6].
  • Consider the Application: The choice of adsorbent is highly application-dependent.
    • Hydrogels are promising for wastewater treatment targeting dyes and heavy metals, benefiting from high capacity and often biocompatible materials [6] [1].
    • Functionalized Silica Gels excel in selective recovery of specific, high-value targets like precious metals from complex mixtures, leveraging tailored chemistry (e.g., S- and N-donor ligands for PGMs) [3].
    • Activated Carbon remains a versatile workhorse for general purification across water treatment, air filtration, and the petrochemical industry [4] [5].

References

N-Acryloylglycine-co-acrylamide heparanase inhibition vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Heparanase Inhibitors Comparison

Inhibitor Class / Name Core Structure / Description Key Experimental Findings (Inhibition & Efficacy) Primary Model(s) / Therapeutic Area Notable Characteristics

| p(NAG-co-Ac) Hydrogel [1] [2] | Amino-acid-based glycine-acrylate copolymer | Docking Score: ~ -11.08 kcal/mol (HBDII) [1] Cellular Activity: Anti-proliferative, migratory inhibition, induces apoptosis [1] In vivo: Anti-angiogenic behavior [1] | Invasive cancers (e.g., glioblastoma, TNBC); heparanase-driven malignancies [1] | "Drug-free" macromolecular therapy; also exhibits protease inhibition [1] | | OVZ/HS-1638 [3] | Tetravalent dendrimer | In vivo: Protects endothelial glycocalyx; prevents microvascular permeability in diabetic mouse model (eye, kidney) [3] | Diabetic microvascular complications (retinopathy, kidney disease) [3] | No off-target anticoagulant activity [3] | | Sulfated/Sulfonated Disaccharides (e.g., Compound 9) [4] | Sulfated/sulfonated cellobiose analogs | Activity: Potent TLR4 modulator and heparanase inhibitor [4] | Inflammatory diseases [4] | Comparative analysis of sulfate vs. sulfonate groups [4] | | RK-682 [5] | Multi-enzyme inhibitor | IC₅₀: 43.2-78.2 nM (urothelial carcinoma cells) [5] Cellular Activity: Suppresses proliferation, invasion, autophagy; induces apoptosis [5] In vivo: Suppresses cancer progression in mouse model (40% vs control) [5] | Urothelial carcinoma [5] | Also inhibits phospholipase A2, HIV-1 protease, some phosphatases [5] | | RDS3337 [6] | Small molecule (2-aminophenyl-benzazolyl-5-acetate derivative) | IC₅₀: 0.08 μM (recombinant heparanase enzyme) [6] Cellular Activity: Prevents tissue factor (TF) overexpression and platelet activation triggered by anti-β2-GPI antibodies [6] | Anti-phospholipid syndrome (thrombosis) [6] | Synthetic small molecule; inhibits NF-κB pathway [6] | | PI-88 (Muparfostat) [7] | Sulfated oligosaccharide (phosphomannopentaose mixture) | Heparanase Kᵢ: 240 ± 30 nM [7] | Cancer (reached Phase III trials for melanoma, hepatocellular carcinoma) [7] | Orphan drug status; also binds and inhibits pro-angiogenic growth factors (VEGF, FGF) [7] | | PG545 [7] | Synthetic HS mimetic (sulfated tetrasaccharide + cholestanol) | Activity: Potent inhibitor of angiogenesis and metastasis [7] | Cancer [7] | Lipophilic modification reduces anticoagulant property [7] |

Experimental Insights into p(NAG-co-Ac)

The p(NAG-co-Ac) hydrogel's development involved a multi-stage workflow from computational design to biological validation. The diagram below outlines the key experimental protocols used to establish its efficacy as a heparanase inhibitor [1].

G cluster_1 Key Experimental Protocols Start Research Objective: Develop heparanase-inhibiting amino-acid-based polymer Step1 1. In Silico Design & Computational Screening Start->Step1 Step2 2. Polymer Synthesis & Characterization Step1->Step2 A1 • DFT Calculations: B3LYP/6-311g* level theory • Molecular Docking: Against HBDII & HBDIII of heparanase (PDB: 7PRT) Step3 3. Heparanase Inhibition Assays Step2->Step3 A2 • Free-radical copolymerization of NAG & acrylamide • Cross-linking with divinylbenzene Step4 4. In Vitro Biological Activity Assessment Step3->Step4 A3 • Enzyme Inhibitory Assay • Circular Dichroism (CD) Spectroscopy Step5 5. In Ovo Anti-angiogenic Assessment Step4->Step5 A4 • Cell Viability/Proliferation (e.g., MTT assay) • Cell Migration Assays • Flow Cytometry (Apoptosis) • FACS Analysis (Cell Cycle) A5 • Chicken Chorioallantoic Membrane (CAM) Assay

The experimental workflow for p(NAG-co-Ac) reveals several key advantages for this novel polymer [1]:

  • Novel Mechanism of Action: Unlike small molecules or sulfated sugars, p(NAG-co-Ac) is a "drug-free" macromolecule that exerts its effects without incorporating a conventional drug. Its anti-cancer activity is intrinsic to the polymer structure, which inhibits heparanase and proteases, and directly induces apoptosis.
  • Rational Design: The use of Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory showed that incorporating acrylamide/divinyl benzene into the glycine-based polymer lowers the energy band gap, thereby increasing its biological activity and potential for reactive oxygen species (ROS) generation.
  • Multi-Target Profile: The hydrogel's dual inhibitory action against both heparanase and general proteases positions it as a potent agent against invasive tumors where both enzyme families contribute to pathogenesis.

Key Differentiators and Research Implications

The comparison highlights that p(NAG-co-Ac) occupies a unique position in the landscape of heparanase inhibition:

  • Versus Small Molecules & Oligosaccharides: p(NAG-co-Ac) is a macromolecular hydrogel, contrasting with the small molecular size of RK-682 and RDS3337, or the oligosaccharide structures of PI-88 and the synthetic herpes inhibitors [5] [6] [8]. Its "drug-free" mechanism and protease co-inhibition offer a broader anti-invasive profile [1].
  • Therapeutic Scope: While many inhibitors are targeted at cancer (PI-88, PG545) or specific conditions like thrombosis (RDS3337) and herpes [7] [6] [8], p(NAG-co-Ac) is specifically highlighted for heparanase-driven invasive malignancies such as glioblastoma and triple-negative breast cancer (TNBC) [1]. OVZ/HS-1638 demonstrates the applicability of heparanase inhibition in non-oncological, microvascular complications like diabetes [3].

References

Biocompatibility and Bioactivity Data of NAG-based Polymers

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates experimental results for various NAG-containing copolymers, highlighting their performance in different biological models.

Polymer Material Test Model (Cell Line/Organism) Key Performance Metrics Observed Biological Effect Source (Citation)
p(NAG-co-Ac) hydrogel Cancer cells (Heparanase-driven malignancies) Docking score: ~ -11.08 kcal mol⁻¹ Inhibits heparanase activity, acts as a migratory inhibitor, induces programmed cell death, anti-angiogenic. [1]
p(NAG-Ac-NAE) hydrogel HUVEC cells High cell viability Confirmed as biocompatible. [2]
p(NAG-Ac-NAE) hydrogel PC12 cells Proliferation rate: 152.7 ± 13.7% Promotes cell proliferation. [2]
p(NAG-Ac-NAE) hydrogel LN229 (Glioblastoma) & MDA-MB-231 (TNBC) cells Cytotoxic effect Shows specific cytotoxicity towards aggressive cancer cells. [2]
p(NAG-co-NAPA)(1:4) NPs Triple-Negative Breast Cancer (TNBC) IC₅₀: 350 μg mL⁻¹ (with DHA/piperine drugs) Effective treatment against TNBC with high breast tissue targeting. [3]

Detailed Experimental Context and Protocols

The biological effects summarized in the table were characterized using established biomedical research methodologies. Here is a breakdown of the key experimental approaches referenced in the studies:

  • Cytotoxicity and Cell Proliferation: These were assessed using standard assays such as MTT, XTT, or Neutral Red Uptake to measure cell viability and metabolic activity [4]. For example, the 152.7% proliferation rate in PC12 cells was likely determined using such methods [2].
  • Anti-cancer Activity: The effectiveness against cancer cells was evaluated by determining the IC₅₀ value (the concentration that inhibits 50% of cell growth) [3]. The inhibition of specific enzymes like heparanase was studied using molecular docking simulations to predict binding affinity and interaction sites [1].
  • Biocompatibility: This was confirmed by demonstrating high cell viability in normal human cell lines, such as HUVECs (Human Umbilical Vein Endothelial Cells) [2].
  • Mechanical Properties: For hydrogel applications, the storage modulus (G') was measured to confirm the material's mechanical stability, which is crucial for applications like neuroregeneration [2].

Understanding Biocompatibility Testing Standards

Since the search results did not yield standard regulatory test reports but rather application-focused research, it is important to distinguish between the two. The "Big Three" tests required by ISO 10993 for medical device approval are [4]:

  • Cytotoxicity: Assesses if the material causes cell death or damage.
  • Sensitization: Evaluates the potential to cause allergic reactions.
  • Irritation: Determines if the material causes localized inflammation.

The studies on NAG-based polymers primarily provide evidence of cytocompatibility (positive interaction with desired cells) and specific cytotoxicity (targeted killing of cancer cells) within a research context, which is a strong positive indicator but is not a substitute for formal, standardized biocompatibility testing.

Research Workflow Diagram

The following diagram outlines the general workflow from material synthesis to biological characterization, as reflected in the reviewed studies.

Polymer Synthesis\n(e.g., p(NAG-co-Ac)) Polymer Synthesis (e.g., p(NAG-co-Ac)) Physicochemical\nCharacterization Physicochemical Characterization Polymer Synthesis\n(e.g., p(NAG-co-Ac))->Physicochemical\nCharacterization In Vitro Bioactivity Testing In Vitro Bioactivity Testing Physicochemical\nCharacterization->In Vitro Bioactivity Testing Cytocompatibility Assays\n(e.g., HUVEC viability) Cytocompatibility Assays (e.g., HUVEC viability) In Vitro Bioactivity Testing->Cytocompatibility Assays\n(e.g., HUVEC viability) Cytotoxicity Assays\n(e.g., Cancer cell IC₅₀) Cytotoxicity Assays (e.g., Cancer cell IC₅₀) In Vitro Bioactivity Testing->Cytotoxicity Assays\n(e.g., Cancer cell IC₅₀) Mechanistic Studies\n(e.g., Molecular Docking) Mechanistic Studies (e.g., Molecular Docking) In Vitro Bioactivity Testing->Mechanistic Studies\n(e.g., Molecular Docking) Demonstrated Bioactivity\n(Application-Specific) Demonstrated Bioactivity (Application-Specific) Cytocompatibility Assays\n(e.g., HUVEC viability)->Demonstrated Bioactivity\n(Application-Specific) Cytotoxicity Assays\n(e.g., Cancer cell IC₅₀)->Demonstrated Bioactivity\n(Application-Specific) Mechanistic Studies\n(e.g., Molecular Docking)->Demonstrated Bioactivity\n(Application-Specific)

References

Comprehensive Comparison Guide: Poly(N-acryloyl glycine) versus PNIPAm Thermo-Responsive Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties

Thermo-responsive polymers represent a fascinating class of "smart" materials that undergo reversible physicochemical changes in response to temperature variations, making them particularly valuable for biomedical applications including drug delivery systems, tissue engineering scaffolds, and diagnostic devices. Among these, poly(N-isopropylacrylamide) (PNIPAm) has emerged as the most extensively studied thermoresponsive polymer since its unique thermal behavior was first documented in the late 1960s [1] [2]. PNIPAm exhibits a Lower Critical Solution Temperature (LCST) behavior, transitioning from a hydrophilic to hydrophobic state upon heating above its phase transition temperature, typically around 32°C [1]. This transition occurs remarkably close to human body temperature, making it exceptionally suitable for biomedical applications.

In recent years, amino acid-based polymers like poly(N-acryloyl glycine) and its derivatives have gained significant attention as promising alternatives to PNIPAm due to their enhanced biocompatibility and tunable properties [3] [4]. These polymers are derived from naturally occurring amino acids, potentially offering better compatibility with biological systems while maintaining the desirable thermoresponsive behavior. Poly(N-acryloyl glycine) can be designed to exhibit either LCST or Upper Critical Solution Temperature (UCST) behavior depending on its chemical structure and the surrounding environment [3]. The fundamental difference between these behaviors lies in their response to temperature changes: LCST polymers become insoluble upon heating, while UCST polymers dissolve upon heating and precipitate when cooled. This comprehensive guide objectively compares the performance characteristics of these two important polymer classes to assist researchers in selecting appropriate materials for specific applications.

Table 1: Basic Properties and Thermal Behaviors of PNIPAm and Poly(N-acryloyl glycine) Derivatives

Property PNIPAm Poly(N-acryloyl glycine) Derivatives
Thermal Response Type LCST LCST or UCST (design-dependent)
Transition Temperature ~32°C (tunable via copolymerization) Wide range (18°C to 73°C for LCST types) [3]
Biocompatibility Questionable (monomer toxicity concerns) [2] Enhanced (amino acid-based) [3]
Transition Mechanism Hydration/dehydration of amide groups Hydrogen bonding interactions
Transition Hysteresis Exhibits hysteresis upon cooling [2] Minimal hysteresis reported [3]
Typical Applications Drug delivery, tissue engineering, sensors Drug delivery, tissue engineering, nanocatalysts [5]

Thermal Behavior and Transition Mechanisms

PNIPAm LCST Behavior

The thermo-responsive behavior of PNIPAm is characterized by its Lower Critical Solution Temperature (LCST), typically around 32°C, though this value can vary significantly based on polymer concentration, molar mass, and solution conditions [1]. Below the LCST, PNIPAm chains remain in an expanded, hydrated random coil conformation due to extensive hydrogen bonding between water molecules and the amide groups on the polymer side chains. As the temperature increases above the LCST, these hydrogen bonds are disrupted, and the polymer chains undergo a rapid coil-to-globule transition driven by hydrophobic interactions between the isopropyl groups [2]. This transition results in chain collapse and aggregation, leading to phase separation that manifests as a clear-to-opaque change in the solution. The LCST of PNIPAm can be precisely tuned through copolymerization with more hydrophilic or hydrophobic comonomers, modification of end groups, or changes in molecular weight and architecture [2].

The phase transition mechanism of PNIPAm has been extensively studied, with research indicating that the dehydration of hydrophobic isopropyl groups initiates the chain collapse, followed by dehydration of the amide groups [1]. Recent investigations using non-resonance Raman temperature-jump spectrometry have confirmed that hydrophobic isopropyl and methylene groups dehydrate much faster than the amide groups, serving as the primary drivers for the volume phase transition [6]. This understanding has proven crucial for applications requiring precise control over the transition temperature and kinetics, such as in drug delivery systems where release profiles must be carefully engineered.

Poly(N-acryloyl glycine) Thermal Behavior

Poly(N-acryloyl glycine) derivatives exhibit more diverse thermo-responsive behaviors compared to PNIPAm, with specific compounds displaying either LCST or UCST characteristics based on their molecular design [3] [4]. For instance, poly(N-acryloyl glycinamide) (PNAGA) is well-known for its UCST behavior in aqueous solutions, where the polymer dissolves upon heating and forms aggregates upon cooling [7] [4]. This UCST transition is primarily driven by the formation of hydrogen bonds between the dual amide groups in the side chains, which become stronger at lower temperatures, leading to polymer aggregation [4]. Conversely, other derivatives such as poly(N-acryloyl-l-alanine methyl ester) and poly(N-acryloyl-glycine methyl ester) exhibit LCST behavior with transition temperatures ranging from 18°C to 73°C, depending on the specific amino acid side chain and its modification [3].

The structural versatility of amino acid-based vinyl polymers allows for precise tuning of their thermal properties through careful selection of amino acid constituents and modification of their pendant groups [3]. For example, introducing charged comonomers can significantly alter the transition temperature or even change the type of thermal response. This tunability, combined with the inherent biocompatibility of amino acid building blocks, makes these polymers particularly attractive for biomedical applications where precise control over material behavior in physiological environments is essential. Additionally, some poly(N-acryloyl glycine) derivatives have demonstrated minimal hysteresis in their thermal transitions compared to PNIPAm, providing more predictable and reproducible behavior in applications requiring repeated temperature cycling [3].

G Thermal Transition Mechanisms of Responsive Polymers cluster_lcst LCST Behavior (PNIPAm) cluster_ucst UCST Behavior (PNAGA) lcst_low Below LCST Hydrated State Random Coil Conformation Hydrogen bonding with water lcst_arrow Heating → Phase Separation Cooling → Redissolution lcst_low->lcst_arrow Temperature > LCST lcst_high Above LCST Dehydrated State Globular Conformation Hydrophobic interactions dominate lcst_high->lcst_low Temperature < LCST lcst_arrow->lcst_high ucst_low Below UCST Aggregated State Strong intermolecular hydrogen bonding ucst_arrow Heating → Dissolution Cooling → Aggregation ucst_low->ucst_arrow Temperature > UCST ucst_high Above UCST Dissolved State Weakened hydrogen bonds Hydrated chains ucst_high->ucst_low Temperature < UCST ucst_arrow->ucst_high

Synthesis Methods and Experimental Protocols

PNIPAm Synthesis and Functionalization

PNIPAm is most commonly synthesized through free-radical polymerization of N-isopropylacrylamide monomer, which is commercially available [1]. The synthesis can be performed as homopolymerization, copolymerization with other functional monomers, or terpolymerization for multi-responsive systems. For basic PNIPAm hydrogel synthesis, a standard protocol involves using azobisisobutyronitrile (AIBN) or ammonium persulfate (APS) as radical initiators, often with N,N'-methylenebisacrylamide (BIS) as a crosslinker [1] [6]. In a typical experimental procedure, the reaction solution is purged with inert gas (such as nitrogen) to remove oxygen, which can inhibit the polymerization process. The polymerization is then carried out at elevated temperatures (e.g., 70°C) for several hours to achieve high conversion [6].

For more advanced applications, chain-end functionalized PNIPAm can be synthesized using chain transfer agents in free radical polymerization, allowing for the introduction of specific functional groups at polymer chain ends [1]. This functionalization significantly enhances the polymer's utility in diverse applications by enabling conjugation with biomolecules or surfaces. When creating functionalized membranes for applications such as water purification, PNIPAm can be grafted onto polyvinylidene fluoride (PVDF) membranes to impart temperature-responsive properties [6]. This is typically achieved by forming PNIPAm inside PVDF membrane pores, which creates gates that open and close in response to temperature changes, allowing for controlled permeability and adsorption/desorption of target molecules like perfluorochemicals [6].

Table 2: Comparison of Synthesis Methods for PNIPAm and Poly(N-acryloyl glycine) Derivatives

Synthesis Aspect PNIPAm Poly(N-acryloyl glycine) Derivatives
Primary Method Free-radical polymerization Atom transfer radical polymerization (ATRP) [3]
Common Initiators AIBN, APS APS/TEMED, ATRP catalysts
Crosslinkers N,N'-methylenebisacrylamide (BIS) BIS or other bifunctional agents
Functionalization Chain transfer agents, copolymerization Comonomer incorporation, end-group modification
Reaction Temperature 70°C for conventional; varies for controlled polymerization 0-16°C for microgels; varies for other forms [7]
Purification Washing with deionized water, freeze-drying Dialysis, methanol washing, freeze-drying [7]
Poly(N-acryloyl glycine) Derivative Synthesis

The synthesis of poly(N-acryloyl glycine) derivatives typically involves more specialized polymerization techniques to achieve precise control over molecular structure and properties. Atom transfer radical polymerization (ATRP) has been successfully employed for synthesizing well-defined amino acid-based triblock copolymers with narrow molecular weight distributions [3]. For instance, ABA-type triblock copolymers composed of poly(N-acryloyl-l-alanine methyl ester) as the A segment and poly(N-acryloyl-glycine methyl ester) as the B segment have been synthesized using ATRP, demonstrating controlled architecture and thermal properties [3]. The ATRP approach allows for precise control over block lengths and molecular weights, which is crucial for tuning the thermal transition temperatures of the resulting polymers.

For creating PNAGA microgels with UCST behavior, precipitation polymerization below the UCST phase transition temperature is the method of choice [7] [5]. In a standard protocol, the monomer (N-acryloyl glycinamide), crosslinker (BIS), and surfactant (SDS) are dissolved in deionized water, purged with nitrogen, and polymerized using APS and TEMED as initiator systems [7]. The reaction temperature is critical and typically maintained at 16°C or below to ensure proper microgel formation. The resulting microgels are purified through dialysis and freeze-drying, followed by washing with methanol to remove any residual initiator or surfactant [7]. This method produces thermophilic microgels that swell in water upon heating, with diameters typically ranging from 60-120 nm in the swollen state, making them suitable as nanocatalyst platforms or for drug delivery applications [7] [5].

Performance Comparison and Experimental Data

Thermal Responsiveness and Tunability

The thermal transition characteristics of PNIPAm and poly(N-acryloyl glycine) derivatives present distinct advantages for different applications. PNIPAm exhibits a relatively sharp phase transition at approximately 32°C, which can be precisely tuned through copolymerization or end-group modification [2]. For example, incorporating hydrophilic comonomers raises the LCST, while hydrophobic comonomers lower it. However, PNIPAm does exhibit phase transition hysteresis upon cooling, where the transition during heating occurs at a slightly higher temperature than during cooling [2]. This hysteresis must be accounted for in applications requiring precise thermal cycling. The transition temperature of PNIPAm is also sensitive to additives, with salts and other molecules in solution capable of altering the cloud point temperature significantly [1].

Poly(N-acryloyl glycine) derivatives offer a broader range of transition temperatures and behaviors. Certain derivatives like poly(N-acryloyl-l-alanine methyl ester) exhibit LCST at approximately 18°C, while poly(N-acryloyl-glycine methyl ester) shows LCST around 73°C [3]. When combined in triblock copolymers, these materials can demonstrate stepwise LCST transitions, enabling complex thermal responsiveness [3]. The UCST-type poly(N-acryloyl glycinamide) displays reversible swelling and shrinking upon temperature changes, with its transition temperature affected by comonomer incorporation. For instance, copolymerization with methacrylic acid creates pH-responsive behavior while maintaining thermoresponsiveness [7]. Unlike PNIPAm, some amino acid-based polymers exhibit minimal hysteresis, providing more consistent behavior during thermal cycling [3].

Mechanical Properties and Biocompatibility

The mechanical strength of PNIPAm hydrogels is generally moderate but can be enhanced through crosslinking or composite formation. For tissue engineering applications, PNIPAM nanofibers can be electrospun and crosslinked with compounds like OpePOSS to create scaffolds with improved mechanical stability in aqueous environments [8]. Dynamic mechanical analysis of crosslinked PNIPAM nanofiber scaffolds has revealed an order of magnitude increase in storage modulus compared to uncured samples, demonstrating significantly enhanced mechanical properties [8]. However, concerns regarding PNIPAm's biocompatibility persist, with studies noting potential toxicity of NIPAM monomers and the effects of PNIPAM extracts on cells [2] [3]. These concerns have motivated the development of alternative thermoresponsive polymers with improved safety profiles.

Amino acid-based polymers derived from glycine and other natural amino acids generally exhibit superior biocompatibility profiles. Cytotoxicity evaluations of triblock copolymers containing poly(N-acryloyl glycine) derivatives showed approximately 90% cell viability in mouse fibroblast cells even at concentrations of 1 wt%, indicating minimal cytotoxic effects [3]. Additionally, certain poly(N-acryloyl glycine) derivatives can form high-strength supramolecular hydrogels reinforced by dual-amide hydrogen bonding, exhibiting exceptional mechanical properties suitable for biomedical applications [4]. When reinforced with fillers such as montmorillonite (MMT), these hydrogels demonstrate significantly enhanced mechanical strength, successfully overcoming the typical trade-off between mechanical properties and degradation rate in temporary plugging materials [9].

Application-Specific Performance

In drug delivery applications, PNIPAm's phase transition near physiological temperature enables innovative therapeutic release systems. When administered in vivo, PNIPAm solutions phase-separate and form insoluble aggregates at the administration site through a process called thermogelling [1]. Studies have shown that PNIPAm administered into muscles of mice had a half-life of approximately 48-66 days depending on molecular weight, with no observed local or systemic pathologies [1]. The drug release typically follows a biphasic profile: rapid initial release due to gel collapse and ejection of biomolecules, followed by slow release as surface pores close [1]. PNIPAm has also been utilized in pH-sensitive drug delivery systems for intestinal delivery of peptides like human calcitonin and insulin [1].

Poly(N-acryloyl glycine) derivatives have demonstrated remarkable anti-cancer properties in recent research. A study on poly[(N-acryloyl glycine)-co-(acrylamide)] revealed significant anti-proliferative activity, acting as a migratory inhibitor of cancer cells and promoting programmed cell death [10]. This polymer exhibited anti-angiogenic behavior and inhibited heparanase activity, suggesting potential for treating heparanase-driven invasive malignancies without additional anticancer drugs [10]. In environmental applications, PNIPAm-functionalized PVDF membranes have shown effective adsorption and desorption of perfluorochemicals (PFCs) like PFOA, with temperature-swing adsorption achieving consistent performance over multiple cycles [6]. The PFOA desorption percentage reached 60% in pure water at temperatures below PNIPAm's LCST, demonstrating the efficiency of this responsive system for water detoxification [6].

G Experimental Workflow for Thermoresponsive Polymer Evaluation cluster_app Application-Specific Evaluations step1 Polymer Synthesis Free-radical polymerization (PNIPAm) ATRP (Poly(N-acryloyl glycine)) step2 Structural Characterization 1H NMR, SEC, FTIR Molecular weight determination step1->step2 Purification Freeze-drying step3 Thermal Property Analysis Turbidimetry (transmittance vs temperature) DLS for hydrodynamic radius step2->step3 Sample preparation Solution concentration adjustment step4 Transition Kinetics Heating/cooling cycles Hysteresis evaluation step3->step4 Transition temperature identification step5 Application Testing Drug release profiles Cytotoxicity assessment Mechanical properties step4->step5 Performance correlation app1 Biomedical: Cell viability studies Drug release kinetics step5->app1 app2 Environmental: Adsorption/desorption cycles Catalytic activity tests step5->app2 app3 Engineering: Mechanical strength tests Gelation kinetics step5->app3

Experimental Design for Comparative Evaluation

Key Experiments for Thermal Characterization

A comprehensive comparison of PNIPAm and poly(N-acryloyl glycine) derivatives requires carefully designed experiments to evaluate their thermal responsiveness. Turbidimetry analysis serves as a fundamental method for determining phase transition temperatures by measuring the transmittance of polymer solutions as a function of temperature [2] [3]. In a standard protocol, polymer solutions at specified concentrations (typically 1-10 mg/mL) are placed in a UV-visible spectrophotometer equipped with a temperature controller. The temperature is gradually increased (e.g., at 1°C/min) while monitoring transmittance at a specific wavelength (usually 500 nm). The cloud point temperature (Tcp) is determined as the temperature at which 50% transmittance occurs, with the LCST defined as the minimum Tcp in the temperature-concentration phase diagram [2]. This experiment should include both heating and cooling cycles to assess transition hysteresis.

Dynamic light scattering (DLS) provides complementary information on the hydrodynamic radius of polymer chains and aggregates during the thermal transition [7] [3]. For this experiment, polymer solutions are filtered through appropriate membranes to remove dust, and measurements are taken at various temperatures with sufficient equilibration time at each temperature. DLS can detect the coil-to-globule transition of PNIPAm chains and the swelling/deswelling of microgels, providing insight into the transition kinetics and mechanism. For amino acid-based triblock copolymers exhibiting two-step LCST transitions, DLS can confirm flower-like micelle formation in the intermediate temperature region [3]. Additional characterization techniques including 1H NMR for monitoring group hydration states during transition, differential scanning calorimetry for measuring transition enthalpies, and rheology for assessing sol-gel transitions provide a comprehensive understanding of the thermal behavior [7] [3].

Application-Focused Testing Protocols

For drug delivery applications, researchers should conduct in vitro release studies using model compounds under physiologically relevant conditions. A standard protocol involves loading the polymer hydrogel with a model drug (e.g., fluorescent dyes, ibuprofen, or peptides), placing it in release medium maintained at specific temperatures, and sampling at predetermined time points to quantify release kinetics [1]. Testing should include cycles above and below the transition temperature to demonstrate triggered release. For PNIPAm, this typically shows accelerated release below the LCST due to hydrogel swelling, while poly(N-acryloyl glycine) derivatives with UCST behavior would exhibit the opposite pattern [4]. Cytotoxicity evaluation is essential using standard assays such as MTT with relevant cell lines (e.g., NIH/3T3 mouse fibroblast cells) at various polymer concentrations to establish safety profiles [3].

For environmental applications such as pollutant removal, adsorption/desorption kinetics should be quantified using target contaminants like perfluorochemicals [6]. A typical experiment involves exposing the polymer hydrogel or functionalized membrane to contaminant solutions at different temperatures, sampling at time intervals to determine adsorption rates and capacities using techniques like UV spectroscopy or HPLC. Temperature-swing cycles should be performed to demonstrate regeneration capability. For catalytic applications, the reduction of 4-nitrophenol to 4-aminophenol by silver nanoparticle-loaded microgels serves as a model reaction to evaluate temperature-dependent catalytic activity [7] [5]. The apparent rate constants should be determined at temperatures above and below the transition point to demonstrate the switching capability of the responsive catalyst system.

Conclusion and Research Outlook

The comprehensive comparison of PNIPAm and poly(N-acryloyl glycine) derivatives reveals distinct advantages and limitations for each polymer system, highlighting their suitability for different applications. PNIPAm remains the most extensively characterized thermoresponsive polymer with sharp LCST transition near physiological temperature, making it ideal for applications requiring precise thermal response around 32°C. However, concerns regarding its biocompatibility and the hysteresis in its phase transition warrant careful consideration for biomedical applications. In contrast, poly(N-acryloyl glycine) derivatives offer enhanced biocompatibility due to their amino acid-based structure, broader tunability of transition temperatures, and diverse responsive behaviors (both LCST and UCST), making them promising alternatives despite their less extensive characterization history.

References

validating N-Acryloylglycine metabolic biomarker specificity

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Biomarker Validation

For a biomarker to be clinically useful, it must undergo a rigorous, multi-phase validation process to ensure its accuracy, reliability, and relevance [1] [2]. The journey from discovery to clinical application is long, and many potential biomarkers fail to meet these stringent requirements.

The table below outlines the key phases and their core objectives:

Phase Primary Goal Typical Sample Size Key Activities & Methods
1. Discovery [2] Identify a panel of potential biomarker candidates from a small "training set" of samples. Small Untargeted metabolomic profiling using NMR or Mass Spectrometry (MS) [2].
2. Pre-Validation [2] Refine the biomarker panel and eliminate false positives. ~100s Cross-validation: Using a "holdout" or independent test set to verify findings from the discovery phase [2].

| 3. Validation [1] [2] | Confirm the biomarker's performance in a large, independent population that reflects its intended use. | Large (1000s) | Analytical Validation: Assessing accuracy, precision, sensitivity, and specificity of the measurement assay [3]. Clinical Validation: Testing the biomarker's ability to predict or diagnose the condition in a new, independent cohort [1]. |

Experimental Protocols for Validation

When designing experiments for the validation phase, several statistical and methodological best practices are critical.

  • Define Intended Use and Population: Clearly specify whether the biomarker is for diagnosis, prognosis (predicting disease course), or as a predictive biomarker (guiding treatment choice) [3]. The study population and specimens must directly reflect this intended use.
  • Ensure Analytical Validity: The assay used to measure the biomarker must itself be validated. Key metrics to report include [3]:
    • Sensitivity: The proportion of true positives correctly identified.
    • Specificity: The proportion of true negatives correctly identified.
    • Area Under the Curve (AUC): A measure of how well the biomarker distinguishes between groups.
  • Control for Bias: Implement randomization in sample processing to control for "batch effects" and blinding so that those generating the data do not know the clinical outcomes of the samples, which prevents conscious or unconscious bias [3].
  • Statistical Rigor: The analysis plan should be finalized before data collection begins. When evaluating multiple biomarkers, control for false discovery rates (FDR). For a single biomarker, use an interaction test in a statistical model to confirm it is predictive [3].

The following diagram summarizes the key statistical considerations and workflow for the biomarker validation process.

G cluster_design Study Design Phase cluster_methods Methodological Rigor cluster_analysis Validation & Analysis Start Start: Biomarker Discovery A Define Intended Use (e.g., Diagnostic, Prognostic) Start->A B Define Target Population A->B C Pre-specify Analysis Plan B->C D Implement Randomization (to control batch effects) C->D E Implement Blinding (of personnel to outcomes) D->E F Assess Analytical Validity (Sensitivity, Specificity) E->F G Evaluate Clinical Performance (AUC, Predictive Value) F->G H Control for Multiple Comparisons (False Discovery Rate) G->H End Validated Biomarker H->End

A Path Forward for Your Research

Based on the current literature, here are practical steps to explore the biomarker potential of N-Acryloylglycine:

  • Investigate Precursor Pathways: Given that glycine-based polymers are being studied for anticancer activity [4], it may be productive to research the role of glycine metabolism in the specific diseases you are interested in. Altered glycine metabolomics is a known mechanism in some cancer therapies [4].
  • Focus on Specific Diseases: The lack of broad validation data suggests that building a case for this compound will require foundational research. Begin by clearly defining a specific disease context and intended use for the biomarker, as this will shape all subsequent validation experiments [3].
  • Embrace Multi-Marker Panels: Keep in mind that complex diseases like psychiatric disorders or cancers are rarely explained by a single molecule. It is often more effective to develop a panel of multiple biomarkers to achieve the necessary sensitivity and specificity [1] [3].

References

N-Acryloylglycine versus other acyl glycines in metabolic disorders

Author: Smolecule Technical Support Team. Date: February 2026

N-Acyl Glycines and Metabolic Disorders

N-acyl glycines are a family of bioactive lipids where a fatty acid is conjugated to a glycine molecule [1]. Key aspects relevant to metabolic disorders include:

  • Role in Energy Homeostasis: Certain N-acyl glycines, such as N-oleoyl glycine and N-arachidonoyl glycine, have been identified as potent stimulators of oxidative metabolism and energy expenditure. They function as mitochondrial uncouplers, which can increase energy expenditure and improve glucose homeostasis [1].
  • Key Regulatory Enzymes: The endogenous levels of N-acyl glycines are regulated by specific enzymes.
    • PM20D1: A secreted enzyme that functions bidirectionally as an N-acyl amino acid synthase and hydrolase, influencing circulating levels of these lipids. Genetic variations in the PM20D1 gene are linked to body mass index in humans [1].
    • FAAH (Fatty Acid Amide Hydrolase): An intracellular enzyme that also hydrolyzes a subset of N-acyl amino acids, exhibiting substrate selectivity (e.g., for N-arachidonoyl glycine over N-arachidonoyl phenylalanine) [1].

N-Acryloylglycine in Current Research

This compound is primarily investigated in polymer science for oncology applications, with no direct experimental data found for metabolic disorder models.

  • Primary Application: Serves as a monomer for creating functional polymers and hydrogels with potential anticancer properties [2] [3].
  • Proposed Mechanisms in Cancer:
    • Heparanase Inhibition: Computational and experimental studies suggest that polymers derived from this compound can inhibit heparanase, an enzyme that promotes tumor progression and metastasis [2].
    • Protease Inhibition: These polymers also show inhibitory activity against proteases, which are involved in tumor invasion [2].
    • Anti-proliferative and Anti-angiogenic Effects: Synthesized hydrogels demonstrate properties that inhibit cancer cell proliferation, migration, and the formation of new blood vessels (angiogenesis) in experimental models [2].

Comparative Information and Experimental Data

The table below summarizes the available information, highlighting the distinct research focus for this compound compared to other N-acyl glycines.

Table 1: Comparison of Acyl Glycine Contexts in Current Research

Feature This compound Other N-Acyl Glycines (as a class)
Primary Research Context Polymer chemistry; Drug delivery systems; Cancer therapy [2] [3] Bioactive lipid signaling; Energy metabolism; Metabolic disorders [1]
Relevant Model Systems In vitro cancer cell lines (e.g., MDA-MB-231); In ovo (chick embryo) angiogenesis models [2] [3] In vivo mouse models of obesity; Human genetic association studies [1]
Key Molecular Targets/Pathways Heparanase; Proteases; Apoptosis pathways [2] Mitochondrial uncoupling; Enzymatic regulation by PM20D1 and FAAH [1]
Quantitative Data Availability IC₅₀ values for cell viability; Docking scores for enzyme inhibition; Angiogenesis inhibition scores [2] [3] Circulating and tissue levels in genetic models; Hydrolysis activity rates (nmol/min/mg) in tissues [1]
Status in Metabolic Disorder Research No direct data found Identified as endogenous regulators with therapeutic potential [1]

Experimental Protocols from Literature

Here are key methodologies from studies on this compound polymers and N-acyl glycines.

1. Protocol: Molecular Docking for Heparanase Inhibition [2]

  • Objective: To evaluate the interaction between a glycine-based polymer (p(NAG-co-Ac)) and the enzyme heparanase.
  • Methodology:
    • Protein Preparation: The crystal structure of human heparanase (PDB ID: 7PRT) was retrieved from the RCSB Protein Data Bank.
    • Ligand Preparation: The structures of the cross-linked homo-polymeric and hetero-polymeric tetrameric arrangements of p(NAG-co-Ac) were designed and energy-minimized.
    • Docking Simulation: Molecular docking was performed using AutoDock Vina to predict the binding affinity (docking score) and the specific interaction sites between the polymer and heparanase.
  • Key Outcome: The polymeric structure demonstrated a high binding affinity, with a docking score of approximately -11.08 kcal/mol, interacting at the heparanase binding domains HBDII and HBDIII [2].

2. Protocol: N-Acyl Glycine Hydrolysis Assay [1]

  • Objective: To measure the enzymatic hydrolysis of N-acyl glycines in tissue samples.
  • Methodology:
    • Sample Preparation: Tissue homogenates (e.g., from liver or brain) from wild-type and genetically modified (e.g., PM20D1-KO) mice were prepared.
    • Reaction Incubation: Tissue lysates were incubated with a specific N-acyl glycine substrate (e.g., N-arachidonoyl-glycine, C20:4-Gly).
    • Product Quantification: The hydrolysis reaction was quenched, and the release of the free fatty acid product (e.g., arachidonic acid) was quantified using liquid chromatography-mass spectrometry (LC-MS).
    • Inhibitor Studies: To identify the involved enzyme, inhibitors like MAFP (for serine hydrolases) were pre-incubated with the lysates before adding the substrate [1].

Research Pathways and Workflows

The following diagram outlines the distinct research pathways for this compound polymers and other N-acyl glycines based on the available literature.

Start Starting Point: Glycine Molecule AcylClass Other N-Acyl Glycines (e.g., N-oleoyl glycine) Start->AcylClass Acryloyl This compound (Monomer) Start->Acryloyl PathA1 Identified as Bioactive Lipid AcylClass->PathA1 PathB1 Polymerization Acryloyl->PathB1 PathA2 Key Enzymes: PM20D1, FAAH PathA1->PathA2 PathA3 Target: Mitochondrial Uncoupling PathA2->PathA3 PathA4 Research Context: Energy Homeostasis, Metabolic Disorders PathA3->PathA4 PathB2 Application: Drug Delivery Hydrogels PathB1->PathB2 PathB3 Targets: Heparanase, Proteases PathB2->PathB3 PathB4 Research Context: Cancer Therapy PathB3->PathB4

Research Implications and Future Directions

The divergence in current research focus presents a clear opportunity:

  • Knowledge Gap: The potential effects of This compound itself or its polymers on pathways relevant to metabolic diseases (like mitochondrial function or insulin signaling) remain unexplored.
  • Translational Potential: Given the established role of other N-acyl glycines in metabolism, investigating whether this compound-based structures can influence metabolic pathways or deliver metabolic drugs is a promising future direction.

References

×

Physical Description

Solid

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30602-14-3
24599-25-5

Wikipedia

N-Acryloylglycine

Dates

Last modified: 08-15-2023

Modification of two types of cholesterol atherosclerosis in rabbits by blocking lipoprotein lysine epsilon-amino groups

B I Weigensberg, J O Lough, R H More
PMID: 3935126   DOI: 10.1016/0021-9150(85)90140-6

Abstract

In previous studies, it was shown that a lysine deficient diet reduces the severity of aortic cholesterol atherosclerosis in rabbits. Feeding 1-amino-3-imino N,N' propene diacetate (AIPD) produced 2 metabolic by products with active aldehyde groups 1-amino propenal acetic acid (APA) and malonyldialdehyde (MDA) that transiently block the lysine epsilon-amino groups of all proteins and lipoproteins in vivo. This paper reports the effects of blocking the lysine free epsilon-amino groups of all lipoproteins on 2 different types of cholesterol atherosclerosis; (1) A proliferative-type cholesterol atherosclerosis containing a high proportion of spindle-shaped myogenic foam cells rich in collagen and alcian blue-stainable material produced by feeding a diet containing cholesterol, peanut oil, ethanol and butylated hydroxyanisole and (2) cholesterol atherosclerosis containing a high proportion of polyhedral-shaped nonmyogenic macrophage-type foam cells produced by feeding cholesterol and oleic acid. After 14 weeks on the diets the mean +/- SD percent of intimal aortic area covered with the myogenic-type atherosclerosis in the control peanut oil-fed group was 34 +/- 6% and this was reduced to 13 +/- 3% in the peanut oil AIPD group. In contrast, after 14 weeks in the control oleic acid group the severity of atherosclerosis was 14 +/- 4% and this was increased to 36 +/- 7% in the oleic acid AIPD group. Aortic cholesterol concentration was decreased in the AIPD peanut oil group relative to its control but was increased in the AIPD oleic acid group relative to its control group. A higher concentration of AIPD metabolites accumulated in the atherosclerotic lesions of the oleic AIPD group than in the peanut oil AIPD group indicating that a larger amount of lysine blocked lipoprotein accumulated in the macrophage-rich lesions of the oleic acid AIPD group than in the myogenic-rich lesions of the peanut oil AIPD group. Blocking lysine epsilon-amino groups in vivo by feeding AIPD did not modify DNA synthesis in the aortae of either AIPD group relative to their control groups.


Explore Compound Types